molecular formula C10H7Cl2N3O B165068 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone CAS No. 58905-16-1

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Cat. No.: B165068
CAS No.: 58905-16-1
M. Wt: 256.08 g/mol
InChI Key: XOHMICFWUQPTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H7Cl2N3O and its molecular weight is 256.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMICFWUQPTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353396
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-16-1
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Introduction

This compound, a substituted acetophenone containing a triazole moiety, is a compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural architecture positions it as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fungicides, particularly within the conazole class. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, developing robust analytical methods for quality control, predicting its environmental fate, and ensuring the purity and stability of downstream products.

This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. As a senior application scientist, the narrative herein is structured to provide not just data, but a deeper, field-proven insight into the causality behind experimental choices and the logic of analytical workflows. We will delve into its chemical identity, empirical properties, spectroscopic profile, and the standardized methodologies employed for their determination, providing researchers and drug development professionals with a self-validating framework for their work.

Chemical Identity and Structure

Precise identification is the cornerstone of all chemical research. This compound is systematically identified by several key descriptors that ensure unambiguous communication and retrieval of information.

  • IUPAC Name: 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone.[1]

  • CAS Number: 58905-16-1.[1][2][3]

  • Molecular Formula: C₁₀H₇Cl₂N₃O.[1][2][3]

  • Synonyms: 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-.[2][3]

The molecule's structure consists of a 2,4-dichlorophenyl ring attached to a ketone functional group, which is alpha-substituted with a 1H-1,2,4-triazole ring via a methylene bridge. This combination of a halogenated aromatic system and a heterocyclic azole ring is characteristic of many conazole fungicides and dictates its reactivity and biological interactions.

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both laboratory and real-world systems. These parameters are critical for process development, formulation, and toxicological and environmental assessment. The computed and experimentally observed properties are summarized below.

PropertyValueSource(s)
Molecular Weight 256.09 g/mol [3][4]
Physical Form Neat / Solid[2]
Melting Point 160-161 °C[3]
Boiling Point 428.5 °C at 760 mmHg (Predicted)[3]
Density 1.48 g/cm³ (Predicted)[3]
Flash Point 213 °C (Predicted)[3]
LogP (XLogP3) 2.8[1]
Polar Surface Area (PSA) 47.78 Ų[3]

The high melting point suggests a stable crystalline lattice structure at ambient temperatures. The LogP value of 2.8 indicates moderate lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous ones, a key factor in predicting its bioaccumulation potential and behavior in reverse-phase chromatography.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. A combination of techniques provides a unique molecular fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns, which aids in structural confirmation. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis operating in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺.

  • Expected Exact Mass [M]: 254.9966 Da.[1]

  • Observed Precursor Ion [M+H]⁺: m/z 256.0039.[1]

  • Key Fragmentation Ions: Characteristic fragments observed include ions at m/z 186.971 and 158.9762, corresponding to losses of parts of the triazole and side chain, and the dichlorobenzoyl cation, respectively.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring (typically in the δ 7.0-8.0 ppm region), a singlet for the methylene protons (CH₂) alpha to the ketone and triazole ring, and signals for the two protons on the triazole ring (often in the δ 8.0-8.5 ppm region).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C=O) typically above 190 ppm, distinct signals for the carbons of the dichlorophenyl ring, the methylene carbon, and the carbons of the triazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band around 1700 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

  • Bands in the 3100-3000 cm⁻¹ region for C-H stretching of the aromatic and triazole rings.

  • Absorptions in the 1600-1450 cm⁻¹ range due to aromatic C=C ring stretching.

  • Characteristic bands for C-Cl stretching, typically below 800 cm⁻¹ .

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of physicochemical data relies on the use of standardized, validated protocols. The methodologies described below are based on internationally recognized guidelines, such as those from the OECD, ensuring reproducibility and reliability.

Melting Point Determination (OECD Guideline 102)

The choice of the capillary method for melting point determination is based on its precision and requirement for a small sample size.

Protocol:

  • Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 3-5 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range provides an indication of purity.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Dry & Powder Sample Prep2 Pack Capillary Tube Prep1->Prep2 3-5 mm height Analysis1 Place in Apparatus Prep2->Analysis1 Insert Analysis2 Heat at 1-2°C/min Analysis1->Analysis2 Analysis3 Observe & Record Analysis2->Analysis3 Result Melting Range (°C) Analysis3->Result Report

Caption: Workflow for melting point determination via the capillary method.

Octanol-Water Partition Coefficient (LogP) - HPLC Method (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method is a reliable and efficient alternative to the traditional shake-flask method for determining LogP. It measures the retention time of the analyte on a reverse-phase column and correlates it with the known LogP values of a series of reference compounds.

Protocol:

  • System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a methanol/water mixture.

  • Calibration: A series of standard compounds with known LogP values are injected to create a calibration curve of log(retention time) vs. logP.

  • Sample Analysis: A solution of this compound is injected under the same conditions.

  • Calculation: The retention time of the sample is measured, and its LogP value is interpolated from the calibration curve. This method is self-validating through the quality of the calibration curve (R² > 0.98).

Significance in Synthesis and Research

This compound is not typically an end-product but rather a versatile building block. Its primary significance lies in its role as a key intermediate for azole fungicides. The ketone functional group is a reactive site for reduction to a secondary alcohol, which is a core structural feature of many potent antifungal agents like Bromuconazole and Terconazole.[1][5] The synthesis workflow highlights its pivotal position.

Synthesis_Pathway A 2,4-Dichloroacetophenone (Precursor) B α-Halogenation A->B C 2-Bromo-1-(2,4-dichlorophenyl)ethanone (Halogenated Intermediate) B->C D Nucleophilic Substitution with 1,2,4-Triazole C->D E 1-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone (Target Intermediate) D->E F Reduction (e.g., NaBH₄) E->F G Azole Fungicide API (e.g., Precursor to Bromuconazole) F->G

Caption: Generalized synthetic pathway illustrating the role of the title compound.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are critical to its application as a synthetic intermediate. Its moderate lipophilicity, high melting point, and distinct spectroscopic fingerprint provide the necessary data for researchers in process chemistry, analytical development, and regulatory science. The application of standardized methodologies ensures that the data generated is reliable and reproducible, forming a solid foundation for the development of novel therapeutic and agrochemical agents. This guide provides the essential technical framework for professionals working with this important compound.

References

  • BenchChem. (2025). Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action. Benchchem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Azaconazole. Benchchem.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (2023). Azaconazole (CAS 60207-31-0) - Chemical & Physical Properties. Cheméo. Available at: [Link].

  • AIP Publishing. An EQC Level I Study of Environmental Partitioning of Azaconazole. Available at: [Link]

  • PubChem. Azaconazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Available at: [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Briti Scientific. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Available at: [Link]

  • ResearchGate. (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

  • PMC. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Available at: [Link]

  • gsrs. 1-(2,4-DIFLUOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHANONE. Available at: [Link]

  • ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Available at: [Link]

  • Agnitio Pharma. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthetic History of Azaconazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery and synthetic evolution of the chemical intermediates essential for the production of Azaconazole. Designed for researchers, chemists, and professionals in drug and agrochemical development, this document delves into the historical context of azole fungicides, elucidates the core synthetic pathways, and provides detailed experimental protocols. The narrative emphasizes the chemical rationale behind methodological choices, reflecting a field-proven perspective on process development and optimization.

Chapter 1: The Rise of Azoles - A Paradigm Shift in Fungal Control

The field of agrochemical fungicides was revolutionized in the 1970s with the introduction of the triazole class of compounds.[1][2] Prior to this, fungal control relied heavily on protectant fungicides like dithiocarbamates and phthalimides, which lacked curative action and required prophylactic application.[3] The breakthrough came with the development of systemic fungicides, capable of moving within the plant tissue, which offered both preventative and curative activity.

Pioneering companies such as Bayer and Janssen Pharmaceutica were at the forefront of this chemical revolution.[1][3][4] Their research led to the discovery that compounds incorporating a 1,2,4-triazole ring exhibited potent and broad-spectrum antifungal properties.[2][3] This activity stems from their specific mode of action: the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[5][6] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal growth and cell death.[5] Azaconazole, a member of the conazole fungicide family, emerged from this era of intense innovation as an effective agent for controlling a range of fungal diseases, particularly in ornamental crops.[7][8] Its chemical structure, 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, features the essential triazole pharmacophore coupled with a dichlorophenyl-substituted dioxolane backbone, a design that proved highly effective.[8][9]

Chapter 2: The Foundational Building Block: Synthesis of 1H-1,2,4-Triazole

The journey to Azaconazole begins with its heterocyclic heart: the 1H-1,2,4-triazole ring. The industrial-scale availability of this precursor is paramount. While numerous synthetic routes exist, including the Einhorn–Brunner and Pellizzari reactions, methods utilizing simple, inexpensive starting materials are favored for large-scale production.[10][11] A common and efficient approach involves the reaction of hydrazine with formamide or its equivalents.[12] One patented method highlights a process that enhances reaction speed and yield by reacting hydrazine hydrate with formamide generated in situ from formic ether and an ammonium salt under pressure.[13]

Experimental Protocol: Synthesis of 1H-1,2,4-Triazole[13]
  • Reaction Setup: A high-pressure reaction kettle is charged sequentially with formic ether, hydrazine hydrate, and an ammonium salt.

  • Reaction Execution: The vessel is sealed, and the mixture is stirred while being gradually heated to the target reaction temperature. The pressure inside the vessel increases as the reaction proceeds.

  • Work-up: Upon completion, the reaction temperature is slowly lowered. The residual heat is utilized to evaporate the methanol byproduct. This process yields a white emulsion.

  • Purification: The emulsion is transferred to a separate reaction kettle, and ethanol is added. The mixture is heated to reflux to obtain a solution.

  • Crystallization: The hot solution is filtered into a crystallization vessel and cooled to room temperature, causing white crystals of 1H-1,2,4-triazole to precipitate.

  • Isolation: The crystals are isolated by centrifugal separation and dried in a hot air oven to yield the final product.

Causality Insight: This one-pot process is advantageous as it leverages the in-situ generation of formamide, which then reacts with hydrazine hydrate. This circumvents the need to handle formamide directly and can lead to improved reaction kinetics and higher throughput, critical considerations for industrial synthesis.[13]

G cluster_reactants Starting Materials cluster_process Process cluster_product Product A Formic Ether D High-Pressure Reaction (In-situ Formamide Generation) A->D B Hydrazine Hydrate B->D C Ammonium Salt C->D E Cyclization D->E Forms Triazole Precursor F Crystallization (Ethanol) E->F Purification G 1H-1,2,4-Triazole F->G

Synthesis of the 1H-1,2,4-Triazole Core.

Chapter 3: Assembly of the Azaconazole Skeleton

The synthesis of the complete azaconazole molecule requires a multi-step pathway to construct the dichlorophenyl-dioxolane backbone and attach the triazole ring. This sequence is a hallmark of the synthesis of many related azole antifungals, including itraconazole, and relies on robust, well-established chemical transformations.[14][15] The pathway described in patent literature for a key cis-dioxolane intermediate provides a clear blueprint for this process.[15][16]

G MDCl m-Dichlorobenzene Step1 Step 1: Friedel-Crafts Acylation MDCl->Step1 Bromoacetyl Bromoacetyl Bromide Bromoacetyl->Step1 AlCl3 AlCl3 AlCl3->Step1 Catalyst Intermediate1 2-Bromo-1-(2,4-dichlorophenyl)ethanone Step1->Intermediate1 Step2 Step 2: Ketalization (Dioxolane Formation) Intermediate1->Step2 Glycerol Glycerol Glycerol->Step2 Catalyst Catalyst Catalyst->Step2 e.g., TiSiW12O40/SiO2 Intermediate2 Brominated Dioxolane Intermediate Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 Triazole 1H-1,2,4-Triazole Triazole->Step3 Base Base (e.g., Na2CO3) Base->Step3 Acid Scavenger Product Azaconazole Step3->Product

Overall Synthetic Workflow for Azaconazole.
Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

The synthesis begins by creating the dichlorophenyl ethanone core via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution attaches the acetyl group to the dichlorobenzene ring.

  • Experimental Protocol [16]

    • Catalyst Loading: A three-necked flask is charged with anhydrous aluminum trichloride (1.00 mol) and m-dichlorobenzene (1.00 mol).

    • Reagent Addition: The mixture is stirred at room temperature while bromoacetyl bromide (1.00 mol) is added dropwise.

    • Reaction: The mixture is stirred for an additional 30 minutes at room temperature, then slowly heated to 50-55 °C and maintained for 5 hours.

    • Quenching & Extraction: The reaction mixture is poured into an ice-water mixture. The product is extracted twice with dichloromethane.

    • Work-up: The combined organic extracts are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed by filtration and evaporation.

    • Isolation: The residue is recrystallized to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone as a white solid.

Causality Insight: Aluminum trichloride is the quintessential Lewis acid catalyst for Friedel-Crafts reactions. It coordinates with the bromoacetyl bromide, generating a highly electrophilic acylium ion (or a polarized complex) that is readily attacked by the electron-rich dichlorobenzene ring. The 2,4-substitution pattern is the directed outcome of the starting m-dichlorobenzene.

Step 2: Formation of the 1,3-Dioxolane Ring

The next critical step is the protection of the ketone as a cyclic ketal by reacting it with glycerol. This reaction not only serves as a protection step but also introduces the chiral center that will define the final stereochemistry of related, more complex azoles like itraconazole.

  • Experimental Protocol [16]

    • Reaction Setup: A four-necked flask is charged with the 2-bromo-1-(2,4-dichlorophenyl)ethanone from Step 1, glycerol, toluene (as a solvent), and a suitable catalyst (e.g., TiSiW12O40/SiO2).

    • Azeotropic Dehydration: The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored until no more water separates.

    • Work-up: After cooling, the catalyst is recovered by filtration. The filtrate is washed with a potassium hydroxide solution and dried over anhydrous magnesium sulfate.

    • Isolation: The solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane intermediate.

Causality Insight: Ketalization is a reversible equilibrium reaction. The use of azeotropic distillation with toluene is a classic and highly effective technique to drive the reaction towards the product side by continuously removing the water byproduct, in accordance with Le Châtelier's principle. The use of a solid acid catalyst like TiSiW12O40/SiO2 represents a green chemistry improvement over traditional mineral acids, as it is recyclable and can lead to cleaner reactions.[15][16]

Step 3: Introduction of the 1H-1,2,4-Triazole Moiety

The final step in assembling the core Azaconazole structure is the N-alkylation of 1H-1,2,4-triazole with the brominated dioxolane intermediate. This is a nucleophilic substitution reaction where the triazole ring acts as the nucleophile.

  • Experimental Protocol (Adapted from similar syntheses) [15][16]

    • Reaction Setup: The brominated dioxolane intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF).

    • Reagent Addition: 1H-1,2,4-triazole and a base, such as sodium carbonate or potassium carbonate, are added to the solution.

    • Reaction: The mixture is heated to promote the substitution reaction. The progress is monitored by a suitable technique like TLC or HPLC.

    • Work-up: Upon completion, the reaction mixture is cooled and poured into water, causing the crude product to precipitate.

    • Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure Azaconazole.

Causality Insight: A base is essential in this step to deprotonate the 1H-1,2,4-triazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon bearing the bromine atom. Using an inorganic base like sodium carbonate is cost-effective and simplifies the work-up compared to stronger, more hazardous bases like sodium hydride.[15] Purification via recrystallization is a critical final step that avoids the need for expensive and time-consuming column chromatography, making the process more viable for industrial production.[15]

Chapter 4: Intermediate Data Summary

The following table summarizes key physicochemical properties of the primary intermediates involved in the synthesis of Azaconazole. This data is essential for reaction monitoring, quality control, and process safety.

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Key RoleReference(s)
1H-1,2,4-TriazoleC₂H₃N₃69.07Core heterocyclic nucleophile[10]
2-Bromo-1-(2,4-dichlorophenyl)ethanoneC₈H₅BrCl₂O267.94Friedel-Crafts product / Dioxolane precursor[16]
cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanolC₁₃H₁₃Cl₂N₃O₃330.17Immediate precursor to activated intermediates for related azoles[17]
AzaconazoleC₁₂H₁₁Cl₂N₃O₂300.14Final Product[8][9]

Conclusion

The synthetic pathway to Azaconazole and its intermediates is a testament to the principles of modern industrial organic chemistry. It builds upon foundational reactions like Friedel-Crafts acylation and leverages clever process controls, such as azeotropic dehydration, to achieve its goals efficiently. The historical development from the initial discovery of the triazole pharmacophore to the refinement of multi-step syntheses showcases a drive towards efficacy, safety, and economic viability. The chemistry developed for Azaconazole laid the groundwork for more complex second-generation triazoles, such as Itraconazole and Posaconazole, which utilize similar dichlorophenyl-dioxolane or tetrahydrofuran building blocks.[14][18][19] Understanding this synthetic history provides invaluable insights for today's scientists working to discover the next generation of agrochemicals and pharmaceuticals.

References

  • ISRES. synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.
  • AERU, University of Hertfordshire. Azaconazole.
  • Google Patents. CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • MedChemExpress. Azaconazole | Agriculture Fungicide.
  • Wikipedia. 1,2,4-Triazole.
  • Benchchem. An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
  • Iowa State University Digital Repository. Fungicides: Triazoles.
  • Unknown Source. 1,3-dioxolan-4-ylmethyl Methanesulphonate: A Key Intermediate in Itraconazole Synthesis.
  • ResearchGate. A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity.
  • ChemBK. CIS-[2-(2,4-DICHLOROPHENYL)-2-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1,3-DIOXOLAN-4-YL]METHYL METHANESULFONATE.
  • APS Journals. Milestones in Fungicide Discovery: Chemistry that Changed Agriculture.
  • Benchchem. Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action.
  • PubChem, NIH. Azaconazole | C12H11Cl2N3O2 | CID 43233.
  • American Chemical Society. The History of Azole Chemistry.
  • Google Patents. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([12][13][20]- triazole-1-methyl )-[7][20] dioxolane -4-Methyl methanesulfonate. Available from:

  • PubMed Central. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains.
  • Google Patents. CN101805300B - Method for preparing chiral hexaconazole.
  • ResearchGate. History of the development of azole derivatives | Request PDF.
  • Google Patents. WO2009141837A2 - Process for preparing posaconazole and intermediates thereof.
  • PubChem, NIH. cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.
  • ResearchGate. Synthesis of key intermediate 26 | Download Scientific Diagram.
  • Wikipedia. Janssen Pharmaceuticals.
  • Benchchem. Technical Support Center: Synthesis of Posaconazole Derivatives.

Sources

A-Z In-Depth Technical Guide to the Preliminary Toxicity Screening of Dichlorophenyl Triazolyl Ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary toxicity screening of a novel chemical entity, dichlorophenyl triazolyl ethanone. Recognizing the compound's structural motifs—a dichlorophenyl group and a triazolyl moiety—this guide outlines a tiered, mechanism-driven approach to efficiently assess its potential toxicological liabilities. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to regulatory considerations. This document details in vitro assays for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability, culminating in a rationale for subsequent in vivo acute toxicity studies. Each section is supported by authoritative references and includes detailed methodologies, data interpretation guidelines, and visual workflows to ensure clarity and reproducibility.

Introduction: Strategic Framework for Early Safety Assessment

The early identification of potential toxicities is a cornerstone of modern drug discovery and chemical safety assessment.[1] A proactive, tiered approach to toxicity screening not only de-risks development pipelines but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. This guide focuses on dichlorophenyl triazolyl ethanone, a hypothetical compound whose name suggests the presence of a dichlorophenyl ring and a triazole ring, both of which are associated with specific toxicological profiles.

The dichlorophenyl moiety is found in various industrial chemicals and pharmaceuticals and has been associated with hepatic effects.[2][3][4] The triazole class of compounds, particularly those used as fungicides, are known for a range of activities, including potential reproductive and developmental toxicity, as well as cardiotoxicity.[5][6][7][8] Therefore, a preliminary toxicity screen for a compound containing these functional groups must be both comprehensive and targeted.

This guide advocates for a front-loaded in vitro screening cascade designed to identify major toxicological hurdles before committing to resource-intensive in vivo studies.[9] The proposed workflow progresses from broad cytotoxicity assessments to more specific endpoints such as genotoxicity, cardiotoxicity, and metabolic profiling.

In Vitro Toxicity Screening Cascade

The in vitro screening cascade is designed to provide a rapid and cost-effective initial safety profile of dichlorophenyl triazolyl ethanone. This cascade is structured to assess general cytotoxicity, specific organ toxicity (cardiac and hepatic), and mutagenic potential.

General Cytotoxicity Assessment

The initial step is to determine the compound's general cytotoxicity across different cell lines.[10] This provides a baseline understanding of the concentrations at which the compound elicits overt cellular damage.

  • Rationale: A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential. Comparing cytotoxicity in a non-cancerous cell line to a cancerous one can provide an early indication of selectivity.[11]

  • Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line that retains many of the metabolic activities of primary hepatocytes.[12]

    • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line, often used as a control for general cytotoxicity.[11]

    • A relevant cancer cell line (e.g., MCF-7 for breast cancer): To assess potential therapeutic index if the compound is being developed as an anti-cancer agent.[10]

  • Experimental Protocol: MTT Assay

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of dichlorophenyl triazolyl ethanone (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[13][14][15] A positive result suggests that the compound may be a carcinogen.[16]

  • Rationale: Early identification of mutagenic potential is critical, as genotoxicity is a major reason for drug candidate failure. The test is a rapid and convenient method to estimate carcinogenic potential.[14]

  • Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471) [14]

    • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutations.[14][15][17]

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism.[16]

    • Plate Incorporation Method:

      • Mix the test compound at various concentrations, the bacterial culture, and the S9 mix (if applicable) in molten top agar.

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate the plates for 48-72 hours at 37°C.

    • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

    • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmias.[18][19] Therefore, assessing a compound's potential to block the hERG channel is a critical early safety screen.[20]

  • Rationale: Cardiotoxicity is a leading reason for drug withdrawal from the market.[18] The hERG assay is a sensitive in vitro measure to predict the risk of QT prolongation and Torsades de Pointes.[19][20]

  • Experimental Protocol: Automated Patch Clamp

    • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG.[19]

    • Automated Patch Clamp System: Employ an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[19]

    • Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.

    • Compound Application: Perfuse the cells with increasing concentrations of dichlorophenyl triazolyl ethanone.

    • Current Measurement: Measure the hERG tail current at each concentration.

    • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC₅₀ value.

Metabolic Stability and Cytochrome P450 (CYP) Inhibition

Understanding a compound's metabolic fate is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.[21][22]

  • Rationale: Inhibition of major CYP450 enzymes can lead to adverse drug reactions when co-administered with other medications.[23] Assessing metabolic stability helps to predict the compound's half-life in vivo.

  • Experimental Protocol: CYP450 Inhibition Assay (Cocktail Approach)

    • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes.[23]

    • Probe Substrates: Utilize a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24]

    • Incubation: Incubate the human liver microsomes, the probe substrate cocktail, and dichlorophenyl triazolyl ethanone at various concentrations.

    • Metabolite Quantification: After a set incubation time, quench the reaction and quantify the formation of the specific metabolites of the probe substrates using LC-MS/MS.

    • Data Analysis: Calculate the IC₅₀ of dichlorophenyl triazolyl ethanone for each CYP isoform.

Data Interpretation and Decision Making

The data generated from the in vitro screening cascade should be integrated to form a preliminary risk assessment for dichlorophenyl triazolyl ethanone.

Assay Parameter Low Risk Moderate Risk High Risk
General Cytotoxicity (HepG2, HEK293) IC₅₀> 50 µM10 - 50 µM< 10 µM
Genotoxicity (Ames Test) MutagenicityNegative-Positive
Cardiotoxicity (hERG Assay) IC₅₀> 30 µM1 - 30 µM< 1 µM
CYP450 Inhibition (Major Isoforms) IC₅₀> 10 µM1 - 10 µM< 1 µM

Decision-Making Framework:

  • Low Risk Profile: If dichlorophenyl triazolyl ethanone demonstrates low risk across all in vitro assays, it can be prioritized for further development, including in vivo acute toxicity studies.

  • Moderate Risk Profile: A moderate risk in one or more assays warrants further investigation. For example, moderate hERG inhibition might prompt medicinal chemistry efforts to mitigate this liability.

  • High Risk Profile: A high-risk finding, such as a positive Ames test or potent hERG inhibition, is a significant red flag. This may lead to the de-prioritization of the compound unless there is a compelling therapeutic rationale and a clear path to mitigate the risk.

In Vivo Acute Toxicity Study Design

Based on a favorable in vitro profile, a limited in vivo acute toxicity study can be designed to provide initial information on systemic toxicity.[25][26]

  • Rationale: In vivo studies are necessary to understand the compound's effects in a whole organism, including potential target organ toxicities and the maximum tolerated dose (MTD).[27]

  • Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

    • Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[26]

    • Dosing: Administer a single oral dose of dichlorophenyl triazolyl ethanone. The starting dose should be informed by the in vitro cytotoxicity data.

    • Observation: Observe the animals for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and any morbidity or mortality.[27]

    • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any target organ toxicities.

    • Data Analysis: The results are used to estimate the LD₅₀ and identify the MTD.

Visualization of Workflows

In Vitro Toxicity Screening Workflow

InVitro_Workflow Compound Dichlorophenyl Triazolyl Ethanone Cytotoxicity General Cytotoxicity (MTT Assay) Compound->Cytotoxicity Genotoxicity Genotoxicity (Ames Test) Compound->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Compound->Cardiotoxicity Metabolism Metabolic Stability & CYP Inhibition Compound->Metabolism Risk_Assessment Integrated Risk Assessment Cytotoxicity->Risk_Assessment Genotoxicity->Risk_Assessment Cardiotoxicity->Risk_Assessment Metabolism->Risk_Assessment Go_NoGo Go/No-Go Decision for In Vivo Risk_Assessment->Go_NoGo

Caption: A tiered in vitro screening cascade for dichlorophenyl triazolyl ethanone.

Decision-Making Logic for In Vivo Progression

Decision_Logic InVitro_Data In Vitro Data (Cytotox, Geno, Cardio, CYP) Risk_Profile Risk Profile Assessment InVitro_Data->Risk_Profile Low_Risk Low Risk Risk_Profile->Low_Risk Favorable Moderate_Risk Moderate Risk Risk_Profile->Moderate_Risk Borderline High_Risk High Risk Risk_Profile->High_Risk Unfavorable Proceed Proceed to In Vivo Low_Risk->Proceed Optimize Optimize/Re-evaluate Moderate_Risk->Optimize Deprioritize De-prioritize High_Risk->Deprioritize

Caption: Decision-making framework based on in vitro toxicity risk assessment.

Conclusion

This in-depth technical guide provides a robust and scientifically grounded framework for the preliminary toxicity screening of dichlorophenyl triazolyl ethanone. By integrating a series of validated in vitro assays, researchers can efficiently identify potential toxicological liabilities, enabling informed decision-making early in the development process. This strategic approach not only conserves resources but also upholds the highest standards of scientific and ethical conduct in drug discovery and chemical safety evaluation. The subsequent progression to well-designed in vivo studies, guided by the in vitro data, ensures a comprehensive and responsible assessment of the compound's safety profile.

References

  • Ames test - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28). Retrieved January 22, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved January 22, 2026, from [Link]

  • CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ames test ( Technique to determine mutagenic potential) - YouTube. (2020, July 13). Retrieved January 22, 2026, from [Link]

  • Ames Test: the gold standard for mutagenicity screening - GenEvolutioN. (2025, August 15). Retrieved January 22, 2026, from [Link]

  • hERG Safety Assay - Creative Bioarray. (n.d.). Retrieved January 22, 2026, from [Link]

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pesticide Toxicity Profile: Triazole Pesticides1 - Florida Online Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health - Beyond Pesticides Daily News Blog. (2025, March 25). Retrieved January 22, 2026, from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved January 22, 2026, from [Link]

  • Hepatotoxic effects of (tri)azole fungicides in a broad dose range - PubMed. (2014, September 3). Retrieved January 22, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.). Retrieved January 22, 2026, from [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9). Retrieved January 22, 2026, from [Link]

  • Acute Toxicity - The Joint Research Centre - European Union. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Retrieved January 22, 2026, from [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved January 22, 2026, from [Link]

  • Full article: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Retrieved January 22, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.). Retrieved January 22, 2026, from [Link]

  • In Vitro Toxicity Test Services - Creative Biolabs. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30). Retrieved January 22, 2026, from [Link]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Computational models for cardiotoxicity via hERG inhibition - National Toxicology Program. (n.d.). Retrieved January 22, 2026, from [Link]

  • Acute toxicity testing - NC3Rs. (n.d.). Retrieved January 22, 2026, from [Link]

  • EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background - National Toxicology Program (NTP). (n.d.). Retrieved January 22, 2026, from [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Role of Biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PubMed. (2008, September 4). Retrieved January 22, 2026, from [Link]

  • The Antiproliferative and Apoptotic Effect of a Novel Synthesized S-Triazine Dipeptide Series, and Toxicity Screening in Zebrafish Embryos - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Anticonvulsant and toxicity screening of newly synthesized 1,2,4-triazole-3(4H)- thione derivatives - ijpras. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - MDPI. (2023, November 16). Retrieved January 22, 2026, from [Link]

Sources

Unlocking the Synthetic Potential: A Guide to the Reactivity of the Ethanone Group in Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Triazole-Ethanone Synthon - A Nexus of Stability and Reactivity

In the landscape of medicinal chemistry and materials science, the 1,2,3- and 1,2,4-triazole scaffolds are cornerstones of molecular design. Their appeal lies in their metabolic stability, unique dipole moment, and capacity for hydrogen bonding. When functionalized with an ethanone (acetyl) group, the resulting molecule becomes a powerful and versatile synthetic intermediate. The triazole ring, being a π-deficient heteroaromatic system, profoundly influences the adjacent ethanone moiety. This guide elucidates the nuanced reactivity of this arrangement, providing not just protocols, but the underlying chemical principles that govern experimental outcomes. Understanding this interplay is paramount for leveraging these synthons to construct complex molecular architectures with desired biological activities.[1][2][3]

Electronic Landscape: How the Triazole Ring Dictates Reactivity

The three nitrogen atoms within the triazole ring exert a strong electron-withdrawing effect (a -I and -M effect). This electronic pull is the primary determinant of the ethanone group's reactivity.

  • Activation of the Carbonyl Carbon: The triazole ring deactivates the aromatic system, making the carbonyl carbon of the ethanone group significantly more electrophilic compared to that of acetophenone. This heightened electrophilicity makes it highly susceptible to attack by nucleophiles.

  • Acidification of α-Protons: The inductive withdrawal of electron density extends to the α-carbon of the ethanone group. This increases the acidity of the methyl protons, facilitating their abstraction by even mild bases to form a reactive enolate intermediate.

This dual activation—enhancing both carbonyl electrophilicity and α-proton acidity—is the key to the synthetic utility of acetyl triazoles.

Caption: Electronic activation of the ethanone group by the triazole ring.

Key Reaction Pathways of the Ethanone Moiety

The activated nature of the ethanone group opens up several reliable and high-yielding reaction pathways. These transformations are foundational for building molecular diversity from a common acetyl triazole core.

Condensation Reactions: Building Molecular Complexity

The most prevalent and powerful application of acetyl triazoles is in condensation chemistry, particularly for synthesizing chalcones, which are precursors to flavonoids and other biologically active heterocyclic systems.[4][5]

A. Claisen-Schmidt Condensation for Chalcone Synthesis

This base-catalyzed reaction involves the condensation of an acetyl triazole with an aromatic aldehyde. The choice of base is critical; while strong bases like NaOH or KOH are effective, the increased acidity of the acetyl protons often allows for the use of milder conditions, which can be beneficial for sensitive substrates.

B. Knoevenagel Condensation

For reactions with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), the Knoevenagel condensation is employed.[6] This reaction is typically catalyzed by a weak base like piperidine.[6][7] The resulting product is a highly functionalized α,β-unsaturated system, ripe for further modification. Tandem reactions combining a Knoevenagel condensation with a subsequent intramolecular cycloaddition are elegant strategies for rapidly building fused heterocyclic systems.[8][9][10]

G cluster_claisen Claisen-Schmidt Condensation cluster_knoevenagel Knoevenagel Condensation start Acetyl Triazole enolate Enolate Intermediate (Base-catalyzed) start->enolate aldehyde Aromatic Aldehyde enolate->aldehyde Nucleophilic Attack active_methylene Active Methylene Cmpd. (e.g., Malononitrile) enolate->active_methylene Nucleophilic Attack chalcone Triazole-Chalcone (α,β-Unsaturated Ketone) aldehyde->chalcone Dehydration knoevenagel_product Unsaturated Adduct active_methylene->knoevenagel_product Dehydration

Caption: Major condensation pathways for acetyl triazoles.

Reduction of the Carbonyl Group

Selective reduction of the ethanone's carbonyl group to a secondary alcohol is a crucial transformation for introducing a chiral center and modifying the molecule's three-dimensional structure.

  • Trusted Protocol: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) at room temperature is the most reliable and field-proven method. Its selectivity for ketones over other reducible groups (like esters, if present elsewhere) and its operational simplicity make it the go-to choice.[11][12] The reaction is self-validating; completion is easily monitored by Thin Layer Chromatography (TLC) showing the disappearance of the ketone spot and the appearance of the more polar alcohol product.

Reactions Involving the α-Methyl Group

The acidic protons of the methyl group can be exploited for reactions other than condensation. For instance, α-halogenation can be achieved to introduce a leaving group, setting the stage for subsequent nucleophilic substitutions to build further complexity at the α-position.

Experimental Protocols: From Synthesis to Transformation

The following protocols are designed to be self-validating, with clear checkpoints for ensuring reaction success.

Protocol 1: Synthesis of a 1-Aryl-4-acetyl-1,2,3-triazole Intermediate

This procedure is adapted from established cyclocondensation methods.[13][14] It involves the reaction of an aryl azide with an active methylene ketone.

Workflow Diagram:

G cluster_workflow Synthesis of Acetyl Triazole start Aryl Azide + Acetylacetone step1 Dissolve in Base/Solvent (e.g., NaOEt in EtOH) start->step1 step2 Stir at Room Temp (Monitor by TLC) step1->step2 step3 Acidic Workup (Quench with H₂O/HCl) step2->step3 step4 Precipitation & Filtration step3->step4 end Purified Acetyl Triazole (Recrystallization) step4->end

Caption: Workflow for the synthesis of a core acetyl triazole intermediate.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

  • Reagent Addition: To this solution, add acetylacetone (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 20 minutes.

  • Cyclization: Add the desired aryl azide (1.0 eq), dissolved in a minimum amount of ethanol, to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality Check: The reaction progress should be monitored by TLC. The disappearance of the starting azide spot is a key indicator of reaction completion.

  • Workup: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-4-acetyl-1,2,3-triazole.

Protocol 2: Synthesis of a Triazole-Chalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone, a versatile intermediate for many bioactive compounds.[15][16]

Step-by-Step Methodology:

  • Setup: Dissolve the synthesized acetyl triazole (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 40%) dropwise to the mixture while stirring vigorously at room temperature.

    • Expert Insight: The formation of a deep color and often a precipitate is a visual confirmation that the condensation is proceeding.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Isolation & Purification: Collect the resulting solid by filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone derivative.

Table 1: Representative Yields for Triazole-Chalcone Synthesis

Acetyl Triazole SubstituentAldehyde SubstituentBase / SolventYield (%)Reference
1-phenyl-5-methyl4-(piperidin-1-yl)benzaldehyde--[15]
1-benzyl4-chlorobenzaldehydeKOH / EtOHHigh[13]
1-benzyl4-methoxybenzaldehydeKOH / EtOHHigh[13]
O-linked spacer4-methoxybenzaldehyde-52%[17]

Note: Specific yield data is often dependent on the exact substituents and reaction scale. The table illustrates the general high efficiency of this reaction.

Conclusion and Future Outlook

The ethanone group on a triazole ring is not a mere substituent; it is a carefully tuned functional handle. Its reactivity, governed by the powerful electronic influence of the triazole core, provides a reliable and predictable platform for molecular elaboration. The condensation and reduction reactions discussed herein are robust, high-yielding, and form the basis for creating vast libraries of complex molecules. For researchers in drug development, mastering the manipulation of this synthon is a critical skill, enabling the rapid generation of novel chemical entities with significant potential for biological activity.[1][18][19] The continued exploration of tandem reactions and novel catalytic systems will further expand the synthetic toolbox, solidifying the triazole-ethanone scaffold as a privileged structure in modern chemistry.

References

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. (2023). Royal Society of Chemistry.
  • Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. (2025). PubMed Central.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. (2016). Ingenta Connect.
  • Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen.
  • Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity | Request PDF.
  • Synthesis of some new substituted ethanone hydrazones containing 1H‐1,2,4‐triazole and thiazole. (2005). Sci-Hub.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
  • Synthesis and Biological Evaluation of Chalcone Derivatives Linked Triazoles. (2011). International Journal of Pharmaceutical Sciences and Drug Research.
  • Synthesis of acetyl triazole derivatives 2a,b.
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave | Request PDF. (2025).
  • Synthesis of 1,2,3-Triazole Derivatives by Cyclocondensation of Alkyl Azides with Active Methylene Ketones in the System K2CO3/DMSO | Request PDF. (2025).
  • Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2024).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI.
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines.
  • Knoevenagel condens
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • Rapid access to novel 1,2,3-triazolo-heterocyclic scaffolds via tandem Knoevenagel condensation/azide-alkyne 1,3-dipolar cycloaddition reaction in one pot. (2014). PubMed.
  • Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. RSC Publishing.
  • Tandem Organocatalyzed Knoevenagel Condensation/1,3-Dipolar Cycloaddition towards Highly Functionalized Fused 1,2,3-Triazoles | Request PDF.
  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). MDPI.
  • Reduction of keto group of the 1,2,3‐triazole 4 a.
  • Knoevenagel condens
  • Regioselective Reduction of 1 H-1,2,3-Triazole Diesters. (2021). PubMed.
  • NH-1,2,3-TRIAZOLES: SYNTHESIS AND REACTIONS WITH ELECTROPHILIC AGENTS. (2016). Chemistry of Heterocyclic Compounds.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health (NIH). [https://vertexaisearch.cloud.g.aisearch.cloud.g.

Sources

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in the synthesis of numerous clinically and agriculturally important azole-based antifungal agents. This document delves into the compound's nomenclature, physicochemical properties, detailed synthesis methodologies, and its critical role in the development of drugs that target the fungal ergosterol biosynthesis pathway. Analytical techniques for its characterization and quantification are presented, alongside a discussion of its biological activity and the broader context of triazole compounds in medicinal chemistry. This guide is intended to serve as a valuable resource for professionals engaged in antifungal drug discovery and development, process chemistry, and analytical sciences.

Introduction and Nomenclature

This compound is a heterocyclic ketone that serves as a pivotal building block in the synthesis of a significant class of antifungal agents.[1][2] Its structure, featuring a dichlorinated phenyl ring linked to a triazolyl ethanone moiety, is a common pharmacophore in drugs designed to inhibit fungal growth.[3] Due to its widespread use as a non-proprietary intermediate, it is known by a variety of synonyms in chemical literature and commercial catalogs.

Synonyms and Identifiers:

A comprehensive list of synonyms and identifiers is crucial for researchers to effectively search for and procure this compound. The most common nomenclature and registry numbers are provided below:

  • IUPAC Name: 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone[4]

  • CAS Number: 58905-16-1[4]

  • Other Synonyms: 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, 2',4'-Dichloro-2-(1H-1,2,4-triazol-1-yl)acetophenone, 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone, 2-(1,2,4-triazol-1-yl)-2',4'-dichloroacetophenone[5][6]

The compound is a key intermediate for several widely used antifungal drugs, including:

  • Penconazole: A systemic fungicide used in agriculture.[2][7]

  • Itraconazole: A broad-spectrum antifungal medication.[8]

  • Terconazole: An antifungal agent used to treat vaginal yeast infections.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and the design of synthetic routes.

PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N₃O[4]
Molecular Weight 256.09 g/mol [4]
Appearance White to off-white crystalline powder or flakes[6]
Melting Point 120-121 °C[9]
Boiling Point 260 °C[9]
Solubility Very soluble in water; soluble in ethanol, methanol, propanol, isopropanol, methyl acetate, and ethyl acetate.[6][10]
pKa (of 1,2,4-triazole) 10.26 (for the NH proton)[5][10]
pKa (of protonated 1,2,4-triazole) 2.45[9]

The acidity of the N-H proton of the triazole ring (pKa 10.26) allows for the ready formation of alkali metal salts, which is a key aspect of its reactivity in synthesis.[5] The triazole ring also imparts a weakly basic character to the molecule.[5]

Synthesis and Manufacturing

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. Both laboratory-scale and industrial-scale methodologies have been developed.

Laboratory-Scale Synthesis Protocol

The most common laboratory synthesis involves the nucleophilic substitution of a halogen on an acetophenone derivative with 1,2,4-triazole.

Reaction Scheme:

Synthesis of this compound reactant1 2-Bromo-1-(2,4-dichlorophenyl)ethanone product 1-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone reactant1->product NaH, DMF reactant2 1,2,4-Triazole reactant2->product

A representative laboratory synthesis workflow.

Step-by-Step Methodology:

  • Preparation of the Triazole Salt: To a solution of 1,2,4-triazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

  • Nucleophilic Substitution: A solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in DMF is added dropwise to the triazole salt solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Industrial-Scale Synthesis and Process Considerations

On an industrial scale, process optimization focuses on cost-effectiveness, safety, and environmental impact.[11][12]

Key Considerations for Scale-Up:

  • Raw Material Sourcing: Cost-effective and reliable sources for 2,4-dichloroacetophenone and 1,2,4-triazole are essential.

  • Halogenating Agent: While bromination is common in the lab, chlorination of 2,4-dichloroacetophenone might be a more economical alternative for large-scale production.

  • Base Selection: The use of sodium hydride is often avoided on a large scale due to safety concerns. Alternative bases such as potassium carbonate or sodium methoxide in a suitable solvent are often employed.[12]

  • Solvent Choice: The selection of a solvent that is both effective for the reaction and easily recoverable is crucial for minimizing environmental impact and production costs.

  • Purification: Recrystallization is the preferred method for purification on a large scale to avoid the costs and solvent waste associated with column chromatography.[8]

  • Waste Management: The treatment and disposal of waste streams, including solvent and inorganic salts, must be carefully managed.[11]

Mechanism of Action of Derived Antifungals

The clinical and agricultural efficacy of antifungal agents derived from this compound stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13]

Inhibition of Sterol 14α-Demethylase (CYP51):

Azole antifungals are potent and specific inhibitors of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51).[13][14] This enzyme is critical for the conversion of lanosterol to ergosterol.[13] The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[14] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[13]

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... CYP51 Sterol 14α-demethylase (CYP51) Azole Azole Antifungal (derived from intermediate) Azole->CYP51 Inhibition

Mechanism of action of azole antifungals.

Analytical Methodologies

Robust analytical methods are essential for quality control during synthesis, for formulation analysis, and for residue analysis in environmental and biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound and related compounds.[15][16][17]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.[16][17] The ratio of acetonitrile to water can be adjusted to optimize the retention time.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220-260 nm).

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution in mobile phase) Injection HPLC Injection SamplePrep->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

A general workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of triazole fungicides and their intermediates, particularly for identifying and quantifying trace amounts in complex matrices.[18][19][20]

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection, depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is typically used to ensure good separation of the analytes.

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: Mass spectrometry in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[20]

Biological Activity and Applications in Drug Discovery

While primarily an intermediate, this compound and its close analogs can exhibit inherent antifungal activity.[3][21][22]

Antifungal Activity:

Studies have shown that compounds with this core structure can inhibit the growth of various fungal pathogens, including species of Candida and Aspergillus.[23][24][25][26][27] The antifungal activity is attributed to the same mechanism of action as the final drug products: inhibition of ergosterol biosynthesis.

Minimum Inhibitory Concentration (MIC) Data:

The following table presents representative MIC values for related azole compounds against common fungal pathogens. While specific data for this compound may be limited in publicly available literature, the data for structurally similar compounds provide a strong indication of its potential biological activity.

Compound ClassFungal SpeciesMIC Range (µg/mL)Source
Azole DerivativesCandida albicans0.087 - 1.63[23]
Azole DerivativesAspergillus fumigatus≤0.00087[23]
Imidazole CarbamatesCandida glabrata1 - 16[24]
Imidazole CarbamatesCandida krusei4 - 24[24]

Role in Medicinal Chemistry and Drug Discovery:

The this compound scaffold is a valuable starting point for the development of new antifungal agents.[14][28][29] Medicinal chemists can modify the structure to:

  • Improve Potency: By introducing substituents that enhance binding to the active site of CYP51.

  • Broaden the Spectrum of Activity: To target a wider range of fungal pathogens.

  • Overcome Drug Resistance: By designing molecules that are effective against resistant strains of fungi.

  • Optimize Pharmacokinetic Properties: To improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

This compound is a fundamentally important molecule in the field of antifungal drug development. Its versatile synthesis and its role as a key precursor to a multitude of effective antifungal agents underscore its significance. This technical guide has provided a detailed overview of its nomenclature, properties, synthesis, mechanism of action, and analytical methods. For researchers and professionals in the pharmaceutical and agrochemical industries, a thorough understanding of this compound is essential for the continued development of new and improved treatments for fungal infections.

References

  • 1,2,4-Triazole. Wikipedia. [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • New Antifungal Agents with Azole Moieties. Semantic Scholar. [Link]

  • Azole-Based Compounds That Are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies. National Institutes of Health. [Link]

  • Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Oxford Academic. [Link]

  • Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. MDPI. [Link]

  • This compound. PubChem. [Link]

  • [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. PubMed. [Link]

  • Determination of Triazole Fungicides Using Hollow Fiber Liquid Phase Microextraction Prior to Gas Chromatography–Mass Spectrometry Analysis. ResearchGate. [Link]

  • Difluoro Triazolyl Acetophenone Dfta Manufacturer, Supplier from Ankleshwar. TradeIndia. [Link]

  • Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. National Institutes of Health. [Link]

  • Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. PubMed. [Link]

  • Analysis of triazole fungicides and their intermediates. Xiangshuo Chemical. [Link]

  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health. [Link]

  • dichloro phenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives. International Scholars Journals. [Link]

  • (PDF) Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi: Therapeutic Challenges and Innovations in The Fight Against Them. ResearchGate. [Link]

  • CN102584726B - Method for preparing penconazole serving as bacteriacide.
  • CN102584726A - Method for preparing penconazole serving as bacteriacide.
  • CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. HELIX Chromatography. [Link]

  • Advancements in Combating Fungal Infections: A Comprehensive Review on the Development of Azole Hybrid Antifungals. ResearchGate. [Link]

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Publications. [Link]

  • Penconazole. PubChem. [Link]

  • Efficient One‐Step Synthesis of a Key Intermediate for the Synthesis of Azole Antifungals Using the Mitsunobu Protocol. Semantic Scholar. [Link]

  • PENCONAZOLE (182) The first draft was prepared by Professor Mi-Gyung Lee, Andong National University, Republic of Korea EXPLANAT. FAO. [Link]

  • Current and Emerging Azole Antifungal Agents. National Institutes of Health. [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([5][10][30]- triazole-1-methyl )-[9][10] dioxolane -4-Methyl methanesulfonate. Google Patents.

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. Briti Scientific. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a pivotal intermediate in the development of azole-based antifungal agents.[1][2][3] The protocol herein describes a robust and reproducible method centered on the nucleophilic substitution of an α-haloketone with 1,2,4-triazole. We delve into the mechanistic underpinnings of the reaction, offer step-by-step procedural details, and provide expert insights into the rationale behind the selection of reagents and reaction conditions to ensure high yield and purity. This guide is intended for researchers and professionals in medicinal chemistry and drug development.

Introduction and Significance

This compound is a key building block in the synthesis of numerous clinically significant antifungal drugs. Azole antifungals, such as fluconazole and ketoconazole, function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2][4] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

The synthesis of this intermediate is a critical first step in the generation of novel azole derivatives aimed at combating fungal resistance and expanding the spectrum of activity.[2] The protocol detailed below is based on a well-established nucleophilic substitution pathway, optimized for laboratory-scale synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.

Overall Reaction Scheme:

Caption: Overall synthesis scheme.

Mechanistic Details:

  • Deprotonation: The reaction is initiated by the deprotonation of 1H-1,2,4-triazole by a mild base, typically potassium carbonate (K₂CO₃). This generates the 1,2,4-triazolide anion, a potent nucleophile.

  • Nucleophilic Attack: The triazolide anion then attacks the electrophilic α-carbon (the carbon adjacent to the carbonyl group) of 2-bromo-1-(2,4-dichlorophenyl)ethanone. The reactivity of this α-carbon is significantly enhanced by the inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond.[5][6]

  • Transition State & Displacement: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile attacks from the backside relative to the leaving group.[7][8] This concerted step involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it effectively solvates the potassium cation while leaving the triazolide anion relatively "bare" and highly reactive, thereby accelerating the SN2 reaction rate.[8]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Bromo-1-(2,4-dichlorophenyl)ethanoneC₈H₅BrCl₂O267.942.6810.01.0
1H-1,2,4-TriazoleC₂H₃N₃69.070.8312.01.2
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.0715.01.5
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0940 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--
Deionized Water (H₂O)H₂O18.02~200 mL--
Brine (Saturated NaCl solution)NaCl(aq)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer/temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Synthesis Procedure

--- SAFETY NOTE --- α-Haloketones like 2-bromo-1-(2,4-dichlorophenyl)ethanone are potent lachrymators and alkylating agents. Handle with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (0.83 g, 12.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the formation of the triazolide anion.

  • Substrate Preparation: In a separate beaker, dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (2.68 g, 10.0 mmol) in 20 mL of anhydrous DMF.

  • Addition of Electrophile: Transfer the substrate solution to a dropping funnel. Add the solution dropwise to the stirring suspension in the round-bottom flask over approximately 30 minutes. Maintain the reaction temperature below 30°C during the addition (an ice bath can be used if necessary).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate (the crude product) should form. Stir this aqueous suspension for 30 minutes.

  • Work-up - Extraction: If a solid precipitates, it can be collected by vacuum filtration, washed with water, and dried. Alternatively, for higher purity, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale-yellow solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Chemical Formula: C₁₀H₇Cl₂N₃O[9][10]

  • Molecular Weight: 256.09 g/mol [9][10]

  • Appearance: Off-white to pale yellow solid

  • Expected Analytical Data:

    • ¹H NMR: Peaks corresponding to the aromatic protons, the methylene (-CH₂-) protons adjacent to the ketone and triazole ring, and the triazole ring protons.

    • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, and triazole carbons.

    • Mass Spectrometry (MS): A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ consistent with the calculated molecular weight.

    • Melting Point: Comparison with literature values.

References

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters.
  • Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi: Therapeutic Challenges and Innovations in The Fight Against Them.
  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans.
  • SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Journal of Advanced Scientific Research.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Nucleophilic substitution reactions of α-haloketones: A comput
  • This compound. CymitQuimica.
  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
  • Nucleophilic Substitution Reactions. SlidePlayer.
  • This compound. PubChem.

Sources

laboratory scale synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Laboratory-Scale Synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone: A Comprehensive Guide

Abstract: This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, a key intermediate in the development of various pharmacologically active compounds, notably azole antifungals.[1][2] The synthesis involves the initial α-bromination of 2',4'-dichloroacetophenone to yield a reactive α-haloketone intermediate, followed by a nucleophilic substitution reaction with 1,2,4-triazole. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and analytical characterization methods.

Introduction and Synthetic Strategy

2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone is a heterocyclic ketone of significant interest in medicinal chemistry. Its structural framework is a precursor to molecules like fluconazole and voriconazole (though these typically feature difluoro- substitution), which are critical frontline antifungal agents.[2][3] The synthesis strategy is a robust and well-established pathway in organic chemistry, proceeding in two distinct stages:

  • α-Bromination: The synthesis begins with the selective halogenation of the α-carbon of 2',4'-dichloroacetophenone. This is typically achieved under acidic conditions where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack an electrophilic bromine source.[4][5] This step introduces a good leaving group (bromide) at the position adjacent to the carbonyl, activating the molecule for the subsequent reaction.

  • Nucleophilic Substitution: The intermediate, 2-bromo-2',4'-dichloroacetophenone, is then subjected to a nucleophilic substitution reaction with 1,2,4-triazole.[6] The triazole ring, acting as a nitrogen-based nucleophile, displaces the bromide ion to form the final carbon-nitrogen bond, yielding the target product.[7]

This guide provides detailed protocols for both stages, emphasizing safety, efficiency, and product purity.

Overall Reaction Scheme:

(Image: Two-step synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone)

Experimental Protocols

Part A: Synthesis of 2-Bromo-2',4'-dichloroacetophenone (Intermediate)

Principle: This reaction is an acid-catalyzed α-bromination. The presence of an acid (in this case, methanol can act as a protic solvent to facilitate enolization) promotes the formation of the enol tautomer of the starting ketone. This enol is sufficiently nucleophilic to attack molecular bromine, leading to the formation of the α-bromo ketone and hydrogen bromide. The electron-withdrawing nature of the carbonyl group polarizes the adjacent C-Br bond, making the α-carbon highly electrophilic.[5][6]

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mol)Notes
2',4'-DichloroacetophenoneC₈H₆Cl₂O189.0450.5 g0.267Starting material
Bromine (Br₂)Br₂159.8143.4 g (14.0 mL)0.272Corrosive, toxic. Handle in fume hood.
MethanolCH₃OH32.04100 g (~126 mL)-Solvent
TolueneC₇H₈92.14120 g (~138 mL)-Extraction Solvent
Water (Deionized)H₂O18.023 x 100 mL-For washing

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (e.g., sodium thiosulfate solution)

  • 100 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel (500 mL)

Step-by-Step Protocol:

  • Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a thermometer. Ensure the setup is in a certified chemical fume hood.

  • Reagent Preparation: Dissolve 50.5 g (0.267 mol) of 2',4'-dichloroacetophenone in 100 g of methanol inside the reaction flask. Begin stirring.

  • Bromine Addition: Heat the solution to 45-50°C. Add 43.4 g (0.267 mol) of bromine dropwise from the dropping funnel over a period of 60-90 minutes.[8] Maintain the temperature strictly between 45°C and 50°C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts. The reddish-brown color of bromine should fade as it is consumed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for another 1-2 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Dissolve the resulting brown, oily concentrate in 120 g of toluene. Transfer the solution to a separatory funnel and wash it three times with 100 mL portions of water to remove any remaining HBr and methanol.[8]

  • Final Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-2',4'-dichloroacetophenone as a brown oil or low-melting solid.[9] The product is often used in the next step without further purification.

Part B: Synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone (Final Product)

Principle: This step is a classic SN2 (bimolecular nucleophilic substitution) reaction. 1,2,4-Triazole possesses two nucleophilic nitrogen atoms (N1 and N4). While both can react, the 1H-1,2,4-triazole tautomer is generally more stable, and substitution at the N1 position is common.[10] A base, such as triethylamine, is used to deprotonate the triazole, enhancing its nucleophilicity, and to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mol)Notes
2-Bromo-2',4'-dichloroacetophenoneC₈H₅BrCl₂O267.93~71.8 g (from Part A)0.267Crude intermediate
1,2,4-TriazoleC₂H₃N₃69.0722.2 g0.321Harmful, suspected teratogen.[11]
Triethylamine (TEA)(C₂H₅)₃N101.1929.7 g (41 mL)0.294Base and HBr scavenger
Ethyl AcetateC₄H₈O₂88.11300 mL + 150 mL-Solvent
IsopropanolC₃H₈O60.10As needed-Recrystallization solvent

Equipment:

  • 1 L round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Reaction Setup: In the 1 L flask, combine 1,2,4-triazole (22.2 g, 0.321 mol), triethylamine (29.7 g, 0.294 mol), and 300 mL of ethyl acetate. Stir the mixture until the solids dissolve.

  • Addition of Intermediate: Prepare a solution of the crude 2-bromo-2',4'-dichloroacetophenone (~71.8 g, 0.267 mol) in 150 mL of ethyl acetate. Add this solution to the triazole mixture.

  • Reaction under Reflux: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain it for 4-6 hours. Monitor the reaction's progress using TLC. A white precipitate of triethylamine hydrobromide (Et₃N·HBr) will form as the reaction proceeds.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid Et₃N·HBr and wash the filter cake with a small amount of cold ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash it twice with 200 mL portions of water to remove any remaining salts and unreacted 1,2,4-triazole.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethyl acetate under reduced pressure on a rotary evaporator. This will yield the crude solid product.

  • Purification by Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimal amount of hot isopropanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the white to off-white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven.

Workflow Visualization

The following diagram illustrates the overall laboratory workflow for the synthesis.

Synthesis_Workflow Workflow for Synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone cluster_part_a Part A: α-Bromination cluster_part_b Part B: Nucleophilic Substitution A1 1. Dissolve 2',4'-Dichloroacetophenone in Methanol A2 2. Heat to 45-50°C A1->A2 A3 3. Add Bromine (Br₂) Dropwise A2->A3 A4 4. Stir at 50°C until completion (TLC) A3->A4 A5 5. Evaporate Methanol A4->A5 A6 6. Dissolve in Toluene & Wash with Water A5->A6 A7 7. Dry & Evaporate Toluene A6->A7 A_Product Crude 2-Bromo-2',4'-dichloroacetophenone A7->A_Product B2 2. Add Intermediate Solution A_Product->B2 Use as starting material B1 1. Dissolve 1,2,4-Triazole & TEA in Ethyl Acetate B1->B2 B3 3. Heat to Reflux (4-6h) B2->B3 B4 4. Cool & Filter Et₃N·HBr Salt B3->B4 B5 5. Wash Filtrate with Water B4->B5 B6 6. Dry & Evaporate Ethyl Acetate B5->B6 B7 7. Recrystallize from Isopropanol B6->B7 B_Product Pure Final Product B7->B_Product

Sources

Application Note: High-Purity Recovery of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the azole antifungal class.[1] Recrystallization is a cornerstone technique for purification in pharmaceutical manufacturing, prized for its efficiency in removing impurities and its ability to yield crystalline material with controlled physical properties.[2][3] This document elucidates the scientific principles behind solvent selection and the recrystallization process, offering a robust, step-by-step protocol designed for researchers and drug development professionals to achieve high purity and yield.

Introduction and Scientific Rationale

This compound (MW: 256.09 g/mol , Formula: C₁₀H₇Cl₂N₃O) is a critical building block in medicinal chemistry. Its molecular structure, featuring a dichlorophenyl ring, a ketone, and a triazole moiety, makes it a precursor to several antifungal agents that function by inhibiting sterol biosynthesis in fungal cell membranes.[4] The purity of this intermediate is paramount, as residual starting materials, by-products, or isomers can propagate through the synthetic route, ultimately compromising the safety and efficacy of the final API.

Recrystallization is a thermodynamically driven purification process based on differential solubility.[5] The fundamental principle is that the compound of interest and its impurities will have different solubilities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the target compound completely at an elevated temperature but have limited solubility for it at lower temperatures.[5][6] This temperature-dependent solubility gradient allows for the selective crystallization of the desired product upon cooling, while impurities either remain in the saturated solution (the "mother liquor") or are removed via hot filtration if they are insoluble.[5] A well-designed crystallization process not only purifies but also provides control over the solid-state form of the API, which impacts downstream processing and bioavailability.[2][3]

Foundational Principles: Solvent Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The choice is not arbitrary but is governed by a set of specific criteria tailored to the physicochemical properties of the solute.

Key Criteria for an Optimal Recrystallization Solvent: [6][7]

  • Solubility Profile: The solvent must exhibit a steep solubility curve for this compound, meaning high solubility at its boiling point and low solubility at or below room temperature.

  • Impurity Solubility: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the target compound.

  • Boiling Point: A moderately low boiling point (typically <100-120 °C) is preferred to facilitate easy removal from the purified crystals during the drying phase.[6]

  • Safety and Environmental Impact: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Given the ketone and triazole functional groups in the target molecule, a solvent with moderate polarity is a logical starting point.[8] A preliminary screening of solvents is essential.

Table 1: Solvent Screening Protocol & Expected Observations

Solvent CandidatePolarityBoiling Point (°C)Observation at 25°CObservation at Boiling PointOutcome upon Cooling
Isopropanol Polar Protic82.6Sparingly solubleCompletely solubleGood crystal formation
Ethyl Acetate Polar Aprotic77.1Sparingly solubleCompletely solublePotential for good crystals
Acetone Polar Aprotic56.0SolubleVery solubleMay require very low temps
Toluene Non-polar110.6InsolubleSparingly solublePoor choice
Water Very Polar100.0InsolubleInsolubleUnsuitable as single solvent
Ethanol/Water Mix VariableVariableSparingly solubleCompletely solubleExcellent candidate system

Detailed Purification Protocol

This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Activated Carbon (decolorizing grade, if needed)

  • Erlenmeyer Flasks (250 mL and 500 mL)

  • Hot Plate with Magnetic Stirring

  • Condenser

  • Büchner Funnel and Filter Flask

  • Whatman Grade 1 Filter Paper

  • Vacuum Source

  • Drying Oven or Vacuum Desiccator

Step-by-Step Methodology

Step 1: Dissolution

  • Place 10.0 g of the crude material into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40-50 mL of isopropanol. The solid should not dissolve completely at room temperature.[5]

  • Attach a condenser to the flask, place it on a hot plate, and bring the mixture to a gentle boil with continuous stirring.

  • Add more isopropanol in small portions (2-3 mL at a time) to the boiling mixture until the solid just completely dissolves.[9] Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which maximizes the yield. An excess of solvent will result in the product remaining dissolved even at low temperatures.

Step 2: Decolorization and Hot Filtration (Optional)

  • If the hot solution is colored, it may indicate the presence of colored impurities.

  • Remove the flask from the heat source and allow the boiling to subside slightly.

  • Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.

  • Reheat the mixture to boiling for 5-10 minutes. The carbon will adsorb the colored impurities.

  • To remove the carbon (and any other insoluble impurities), perform a hot filtration. Preheat a second flask containing a few mL of solvent and a funnel with fluted filter paper to prevent premature crystallization in the funnel.

  • Quickly pour the hot mixture through the fluted filter paper into the clean, preheated flask.

Step 3: Crystallization

  • Cover the flask containing the clear, hot solution with a watch glass or loosely with foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling is crucial for the formation of large, well-defined crystals.[5] Rapid cooling (e.g., by plunging into an ice bath) can cause the solid to precipitate as a powder or oil, trapping impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for an additional 30-60 minutes to maximize the recovery of the product.

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Wash the crystals with two small portions (5-10 mL each) of ice-cold isopropanol to rinse away the residual mother liquor containing the soluble impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which would otherwise redissolve.

  • Keep the vacuum on for 10-15 minutes to pull air through the crystals and begin the drying process.

Step 5: Drying

  • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. Alternatively, use a vacuum desiccator at room temperature. Note: Ensure the drying temperature is well below the compound's melting point to avoid decomposition or melting.

Visualization of the Workflow

The following diagram outlines the logical flow of the purification protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Finishing A Start: Crude Solid B Select & Add Minimal Hot Solvent A->B Isopropanol C Dissolution at Boiling Temp. B->C D Hot Filtration (Optional) Remove Insoluble Impurities C->D E Slow Cooling (Induces Crystallization) D->E Solution is clear F Ice Bath Cooling (Maximize Yield) E->F G Vacuum Filtration F->G H Wash with Cold Solvent Remove Mother Liquor G->H I Drying under Vacuum H->I J End: Pure Crystalline Product I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. Consider a solvent with a lower boiling point.[6]
No Crystals Form The solution is not sufficiently supersaturated; insufficient cooling time.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a single "seed" crystal of the pure compound. Evaporate some solvent to increase concentration and re-cool.
Very Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent.Reduce the initial volume of solvent in the next attempt. Ensure filtration apparatus is thoroughly pre-heated. Cool the solution for a longer period or to a lower temperature.
Colored Crystals Adsorbed impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated carbon during the dissolution step. Ensure the wash step is performed effectively with cold solvent.

References

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. [Link]

  • Ballabeni, V., et al. (2009). 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Briti Scientific. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([4][10][11]- triazole-1-methyl )-[10][12] dioxolane -4-Methyl methanesulfonate.

  • ResearchGate. (2020). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Myerson, A. S., & Trout, B. L. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. [Link]

  • Alvarez, A. J., & Muzzio, F. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • National Institutes of Health (NIH). (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • MDPI. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This compound, a key intermediate in the synthesis of several conazole fungicides, requires precise and robust analytical quantification for a multitude of applications. From ensuring the purity of active pharmaceutical ingredients (APIs) to monitoring for potential environmental residues, the ability to accurately measure this compound is of paramount importance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the validated analytical methods for the quantification of this triazole derivative.

The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of scientific integrity, drawing upon authoritative guidelines such as the European Union's SANTE/11312/2021 for pesticide residue analysis.[1][2][3][4] The protocols provided are not merely a set of instructions but are accompanied by explanations of the causality behind experimental choices, ensuring a deep understanding of the analytical process.

Principle Analytical Methodologies: A Dichotomy of Separation Science

The quantification of this compound is predominantly achieved through two powerful separation techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methodologies is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for the analysis of this compound, particularly in pharmaceutical formulations and as a reference standard. Reverse-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the method of choice. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the chromophoric nature of the molecule. For enhanced specificity and sensitivity, particularly in complex matrices, coupling HPLC with mass spectrometry (LC-MS/MS) is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of trace residues in environmental samples such as soil, water, and agricultural products, GC-MS offers unparalleled sensitivity and selectivity. The volatility of the target analyte allows for its separation in the gas phase, followed by ionization and mass analysis, which provides a high degree of confidence in its identification and quantification. The use of tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity by monitoring specific fragmentation transitions.

Sample Preparation: The Critical First Step

The accuracy of any analytical method is fundamentally dependent on the quality of the sample preparation. The primary goal is to extract the analyte of interest from the sample matrix while minimizing the co-extraction of interfering substances.

Protocol 1: Sample Preparation of Fruit and Vegetable Samples using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated approach for the extraction of pesticide residues from food matrices.[5][6][7][8][9]

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (HPLC or pesticide residue grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented samples)

  • Centrifuge capable of ≥ 3000 x g

  • Vortex mixer

Procedure:

  • Homogenization: Weigh a representative portion (e.g., 10-15 g) of the fruit or vegetable sample and homogenize it until a uniform consistency is achieved. For dry samples, a wetting step with a defined amount of water may be necessary.[5]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

    • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL dSPE microcentrifuge tube containing the appropriate sorbent mixture. For most samples, a combination of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 is effective. For samples with high pigment content, GCB may be included.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be directly injected for GC-MS analysis or diluted with an appropriate mobile phase for HPLC analysis.

Caption: QuEChERS Sample Preparation Workflow

Protocol 2: Extraction from Water Samples

For aqueous samples, solid-phase extraction (SPE) is a highly effective technique for concentrating the analyte and removing interfering substances.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate or other suitable elution solvent

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the analyte from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. This final extract is ready for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the quantification of this compound in reference standards and formulations.

Instrumentation and Conditions:
ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min: 30% B1-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 15 minutes
Protocol 3: HPLC Analysis
  • Standard Preparation:

    • Prepare a stock solution of the reference standard at a concentration of 1000 µg/mL in acetonitrile.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an appropriate volume with the initial mobile phase composition to fall within the calibration range.

    • For solid samples, accurately weigh a known amount, dissolve it in acetonitrile, and dilute as necessary.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics (HPLC)
ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (Recovery) 98-102%
Precision (RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is optimized for the trace-level quantification of this compound in complex environmental and food matrices.

Instrumentation and Conditions:
ParameterValue
GC System Agilent 8890 or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Splitless mode
Injector Temperature 280 °C
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 200 °C, ramp at 10 °C/min to 300 °C (hold 5 min)
MS System Agilent 7000 series Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 255
Product Ions (m/z) 173 (quantifier), 109 (qualifier)
Protocol 4: GC-MS/MS Analysis
  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 100 µg/mL in ethyl acetate.

    • Prepare working standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution in a blank matrix extract to compensate for matrix effects.

  • Analysis:

    • Inject 1 µL of the standards and sample extracts into the GC-MS/MS system.

    • Identify the analyte based on its retention time and the presence of both the quantifier and qualifier ion transitions.

    • Quantify the analyte using the peak area of the quantifier ion transition and a matrix-matched calibration curve.

Expected Performance Characteristics (GC-MS)
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 1.3 ng/mL[10]
Limit of Quantification (LOQ) 4.3 ng/mL[10]
Accuracy (Recovery) 98-105% in wastewater[10]
Precision (RSD) < 15%

Caption: GC-MS/MS Analytical Workflow

Trustworthiness and Self-Validating Systems

The protocols described in this application note are designed to be self-validating. Adherence to the principles outlined in the SANTE/11312/2021 guidelines is paramount.[1][2][3][4] This includes:

  • Specificity: The use of DAD in HPLC and MS/MS in GC ensures high specificity, minimizing the risk of false positives from interfering compounds.

  • Linearity and Range: The calibration curves should be prepared fresh for each batch of analysis and should cover the expected concentration range of the samples.

  • Accuracy and Precision: Recovery experiments should be performed by spiking blank matrices with known concentrations of the analyte at different levels. The precision, expressed as the relative standard deviation (RSD), should be within acceptable limits.

  • Limit of Quantification (LOQ): The LOQ should be determined as the lowest concentration that can be quantified with acceptable accuracy and precision.

By systematically evaluating these parameters, the analyst can have a high degree of confidence in the generated data.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice of method, whether HPLC or GC-MS, will depend on the specific application and matrix. By following the detailed protocols and adhering to the principles of method validation, researchers and scientists can ensure the integrity and trustworthiness of their analytical results.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. DG-SANTE Guidance Documents. Retrieved from [Link]

  • Lynxee consulting. (2023). EUROPE - COM: Update of the analytical guidance document for residues. Retrieved from [Link]

  • Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2015). A Comparative Study of Newly Developed HPLC-DAD and UHPLC-UV Assays for the Determination of Posaconazole in Bulk Powder and Suspension Dosage Form. Scientifica, 2015, 851473. [Link]

  • Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]

  • Cole-Parmer. (2023). The QuEChERS Workflow for Pesticide Residue Analysis. Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). The QuEChERS Method – A Tutorial. Retrieved from [Link]

  • de Souza, A. M., et al. (2023). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Journal of Chromatographic Science, bmad065. [Link]

  • da Cunha, P. H. R., et al. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of the Brazilian Chemical Society, 24(9), 1545-1551. [Link]

  • Al-Rimawi, F. (2015). Development and validation of HPLC method for some azoles in pharmaceutical preparation. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 245-249. [Link]

  • Mohammadi, A., et al. (2023). Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. Scientific Reports, 13(1), 1083. [Link]

  • Sankar, P. R., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research, 12, 449. [Link]

  • Sankar, P. R., et al. (2023). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impact Factor, 12(9), 1-10. [Link]

  • Sankar, P. R., et al. (2023). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. ResearchGate. [Link]

  • Halimah, M., et al. (n.d.). DETERMINATION OF HEXACONAZOLE IN FIELD SAMPLES USING GAS CHROMATOGRAPHY- ELECTRON CAPTURE DETECTION (GC-ECD). Malaysian Palm Oil Board. [Link]

  • Manchi, A. K. S., et al. (2023). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation. German Journal of Pharmaceuticals and Biomaterials, 2(2), 18-32. [Link]

  • Wang, J., & Leung, D. (2009). Determination of 142 pesticides in fruit- and vegetable-based infant foods by liquid chromatography/electrospray ionization-tandem mass spectrometry and estimation of measurement uncertainty. Journal of AOAC International, 92(1), 237-254. [Link]

  • Reddy, K. R., et al. (2012). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. Indian Journal of Scientific Research, 3(2), 121-126. [Link]

  • Sezgin, B., et al. (2022). Determination of diflufenican and azaconazole pesticides in wastewater samples by GC-MS after preconcentration with stearic acid functionalized magnetic nanoparticles-based dispersive solid-phase extraction. Environmental Monitoring and Assessment, 195(1), 32. [Link]

  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS/MS. Retrieved from [Link]

  • Sharafi, K., et al. (2018). A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. Pharmaceutical and Biomedical Research, 4(2), 38-45. [Link]

  • PTT. (2021). Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types. Frontiers in Environmental Science, 8, 608269. [Link]

  • Bonfanti, L., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Analytical and Bioanalytical Chemistry, 415(12), 2635-2647. [Link]

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL (21st ed.). [Link]

  • AOAC INTERNATIONAL. (n.d.). All Products. Retrieved from [Link]

  • Sankar, P. R., et al. (2023). Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. African Journal of Biomedical Research, 26(3), 369-376. [Link]

  • Microbe Investigations. (2024). The Antifungal Tests: A Dive into AOAC Dilution Methods. Retrieved from [Link]

  • Sankar, P. R., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. F1000Research, 12, 449. [Link]

  • U.S. Food and Drug Administration. (2006). Best Practices in Microbiological Methodology. Retrieved from [Link]

  • AOAC International. (2005). Official Methods of Analysis. Retrieved from [Link]

  • Chemetrix. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Retrieved from [Link]

  • Sandy, C., Meng, C. K., & Marvin, C. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. Agilent Technologies. [Link]

Sources

using 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone to synthesize azaconazole

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of the broad-spectrum fungicide Azaconazole from its key intermediate, 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This document provides a comprehensive protocol, explains the underlying chemical principles, and details the necessary procedures for purification and characterization, designed for researchers and professionals in drug development and synthetic chemistry.

Introduction

Azaconazole is a triazole fungicide widely used in the protection of materials and in agriculture to control a variety of fungal pathogens.[1] Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes.[2][3] Specifically, azaconazole targets the enzyme lanosterol 14α-demethylase (CYP51), leading to a depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts membrane function and inhibits fungal growth.[2][4]

The synthesis of azaconazole can be achieved through various routes. This application note focuses on a critical and efficient step: the conversion of the ketone intermediate, this compound, into the final product. This transformation is an acid-catalyzed ketalization, a fundamental reaction in organic synthesis that forms the characteristic 1,3-dioxolane ring of the azaconazole molecule.[5] Understanding and optimizing this step is crucial for the efficient production of high-purity azaconazole.

This guide provides a detailed, step-by-step protocol for the synthesis, purification, and analysis of azaconazole, grounded in established chemical principles. It is intended to serve as a practical resource for laboratory-scale synthesis and process development.

Reaction Scheme and Mechanism

The core transformation is the protection of the ketone group in the starting material as a cyclic ketal using ethylene glycol. This reaction is catalyzed by an acid, typically p-toluenesulfonic acid (p-TSA), and requires the removal of water to drive the equilibrium towards the product.

Overall Reaction:

(2,4-Dichlorophenyl)-C(=O)-CH₂-(1H-1,2,4-triazol-1-yl) + HOCH₂CH₂OH ⇌ (2,4-Dichlorophenyl)-C(OCH₂CH₂O)-CH₂-(1H-1,2,4-triazol-1-yl) + H₂O

The mechanism for this acid-catalyzed ketalization proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Ethylene Glycol: A hydroxyl group from the ethylene glycol molecule attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen of the original carbonyl group, forming a good leaving group (water).

  • Formation of Water and Oxonium Ion: The lone pair on the remaining hydroxyl group assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the resulting oxonium ion, regenerating the acid catalyst and yielding the final ketal product, azaconazole.

Ketalization_Mechanism cluster_0 Reaction Steps cluster_1 Key Species Ketone Starting Ketone (Protonated Carbonyl) Hemiketal Hemiketal Intermediate Ketone->Hemiketal + Ethylene Glycol - H+ Catalyst Acid Catalyst (H+) Oxonium Oxonium Ion Hemiketal->Oxonium + H+ - H2O Product Azaconazole (Final Product) Oxonium->Product Intramolecular Attack & -H+ Water Water (H2O)

Caption: Mechanism of acid-catalyzed ketalization.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular FormulaPuritySupplier
This compound58905-16-1C₁₀H₇Cl₂N₃O≥98%Sigma-Aldrich, etc.
Ethylene Glycol107-21-1C₂H₆O₂Anhydrous, ≥99.8%Major suppliers
p-Toluenesulfonic acid monohydrate (p-TSA)6192-52-5C₇H₁₀O₄S≥98.5%Major suppliers
Toluene108-88-3C₇H₈Anhydrous, ≥99.8%Major suppliers
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Reagent GradeMajor suppliers
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousMajor suppliers
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeMajor suppliers
Hexanes110-54-3C₆H₁₄ACS GradeMajor suppliers
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃99.8 atom % DMajor suppliers
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and development chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Chemical Hazards:

    • Azaconazole: Harmful if swallowed.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.

    • This compound: May cause skin and eye irritation. Avoid dust formation and inhalation.[8]

    • 1,2,4-Triazole (related structure): Harmful if swallowed and causes serious eye irritation.[9][10]

    • Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause skin and eye irritation.

    • p-TSA: Corrosive. Causes severe skin burns and eye damage.

    • Ethylene Glycol: Harmful if swallowed.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Detailed Experimental Protocols

Part 1: Synthesis of Azaconazole
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add this compound (10.0 g, 39.0 mmol).

  • Addition of Solvent and Reagents: Add anhydrous toluene (150 mL), ethylene glycol (4.3 mL, 78.0 mmol, 2.0 equivalents), and p-toluenesulfonic acid monohydrate (0.37 g, 1.95 mmol, 0.05 equivalents).

    • Causality: Toluene serves as the solvent and forms an azeotrope with the water produced during the reaction. The Dean-Stark trap collects this azeotrope, physically separating the water and allowing the toluene to return to the flask. This removal of water is critical to drive the reversible reaction to completion, in accordance with Le Châtelier's principle. An excess of ethylene glycol is used to further favor product formation.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the p-TSA catalyst.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash them with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude azaconazole product in a minimal amount of hot isopropanol or ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold solvent.[11]

  • Drying: Dry the purified crystals under vacuum to obtain the final product. A typical yield is in the range of 80-90%.

Characterization and Quality Control

The identity and purity of the synthesized azaconazole must be confirmed using standard analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionWhite crystalline solid[11]
Melting Point Melting Point Apparatus112.6 °C[1][11]
Purity HPLC with UV detection (e.g., at 262 nm)>98% peak area. The method should be validated for linearity, precision, and accuracy.[12][13]
Identity ¹H NMR (CDCl₃)Peaks corresponding to the dichlorophenyl, dioxolane, methylene, and triazole protons should be present and correctly integrated.
Identity Mass Spectrometry (GC-MS or LC-MS)Molecular ion peak [M+H]⁺ at m/z 300.03, consistent with the molecular formula C₁₂H₁₁Cl₂N₃O₂.[5]

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be summarized in the following workflow.

Synthesis_Workflow start Start reagents 1. Charge Reagents (Ketone, Toluene, Ethylene Glycol, p-TSA) start->reagents reaction 2. Reflux with Dean-Stark Trap (4-6 hours, ~115°C) reagents->reaction workup 3. Reaction Work-up (Cool, Quench, Extract, Dry) reaction->workup isolate 4. Isolate Crude Product (Rotary Evaporation) workup->isolate purify 5. Purify by Recrystallization isolate->purify characterize 6. Characterize Final Product (MP, HPLC, NMR, MS) purify->characterize end End (Pure Azaconazole) characterize->end

Caption: Overall workflow for azaconazole synthesis.

References

  • Azaconazole - AERU - University of Hertfordshire . Source: AERU Database, University of Hertfordshire. [Link]

  • Azaconazole | 60207-31-0 | MSDS - DC Chemicals . Source: DC Chemicals. [Link]

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans . Source: ACS Medicinal Chemistry Letters. [Link]

  • azaconazole data sheet - Compendium of Pesticide Common Names . Source: BCPC (British Crop Production Council). [Link]

  • Azaconazole | C12H11Cl2N3O2 | CID 43233 - PubChem . Source: National Center for Biotechnology Information, PubChem Database. [Link]

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans . Source: National Library of Medicine. [Link]

  • New Antifungal Agents with Azole Moieties . Source: MDPI. [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC - NIH . Source: National Center for Biotechnology Information, PubMed Central. [Link]

  • This compound - PubChem . Source: National Center for Biotechnology Information, PubChem Database. [Link]

  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH . Source: Carl ROTH. [Link]

  • Analytical Method Development and Validation of Posaconazole for Injection . Source: Chemistry Research Journal. [Link]

  • Azaconazole Solution High Purity Analytical Standard . Source: TradeIndia. [Link]

Sources

Application Notes and Protocols: Stereoselective Reduction of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. This application note provides a detailed experimental procedure for the reduction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of various antifungal agents and plant growth regulators like paclobutrazol. The resulting secondary alcohol, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, possesses two stereocenters, making stereoselective reduction crucial for obtaining the desired biologically active isomer.

This guide will delve into the mechanistic rationale behind the chosen protocol, offer a step-by-step methodology, and provide insights into reaction monitoring and product characterization.

Mechanistic Insights: The Borohydride Reduction of Ketones

The reduction of aldehydes and ketones to their corresponding alcohols is most commonly achieved through the use of metal hydride reagents. Sodium borohydride (NaBH₄) is a versatile and selective reducing agent, favored for its mild reaction conditions and compatibility with protic solvents like methanol and ethanol.

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) or by the addition of a mild acid during the workup, yielding the final alcohol product.

The presence of the α-triazolyl group in the starting material can influence the stereochemical outcome of the reduction. The diastereoselectivity can be controlled by the choice of reducing agent and the addition of Lewis acids. For instance, borohydride reduction in the presence of TiCl₄ can lead to high diastereoselectivity. For the purposes of this general protocol, a standard sodium borohydride reduction will be described, which typically results in a mixture of diastereomers.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the reduction of this compound.

Application Notes and Protocols for the Large-Scale Production of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 58905-16-1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, identified by CAS number 58905-16-1, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its molecular structure, featuring a dichlorophenyl group linked to an imidazole-substituted ethanone, makes it a versatile building block for synthesizing a range of active pharmaceutical ingredients (APIs).[1][2] Most notably, it serves as a key precursor in the manufacturing of widely used imidazole-based antifungal agents, including Miconazole, Econazole, and Imazalil.[3] Beyond its role as an intermediate, the compound itself has demonstrated potential antimicrobial and antifungal properties, making it a subject of interest in pharmacological research.[1]

This document provides a comprehensive guide to the large-scale synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies essential for industrial production. The protocols herein are designed to be robust, scalable, and self-validating, grounded in established chemical literature and patents.

Section 1: Retrosynthetic Analysis and Strategy Selection

The most logical and industrially scalable approach to synthesizing 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone involves a two-step process. This strategy is predicated on the well-established reactivity of α-haloketones with nucleophiles.

  • Step 1: α-Halogenation: The synthesis begins with a commercially available starting material, 2',4'-dichloroacetophenone. This ketone is selectively halogenated at the alpha-carbon position to produce a reactive α-halo-2',4'-dichloroacetophenone intermediate. Bromination is typically preferred over chlorination for this step due to its higher selectivity and the more favorable reactivity of the resulting α-bromo ketone.

  • Step 2: Nucleophilic Substitution (N-Alkylation): The α-bromo intermediate is then subjected to a nucleophilic substitution reaction with imidazole. The imidazole nitrogen acts as the nucleophile, displacing the bromide to form the final target molecule.

This pathway is efficient, utilizes readily available starting materials, and avoids the use of more hazardous or expensive reagents, making it highly suitable for large-scale production.

Synthetic_Pathway Start 2',4'-Dichloroacetophenone Intermediate 2-Bromo-1-(2,4-dichlorophenyl)ethanone (α-Halo Intermediate) Start->Intermediate α-Bromination (e.g., Br2 in CH3COOH) Final 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 58905-16-1) Intermediate->Final N-Alkylation (Imidazole, Base, Solvent)

Caption: Overall two-step synthetic pathway for CAS 58905-16-1.

Section 2: Detailed Protocols for Large-Scale Synthesis

The following protocols are designed for pilot-scale to industrial-scale production. All operations should be conducted in appropriate reactors by trained personnel, adhering to all local safety regulations.

Protocol 1: α-Bromination of 2',4'-Dichloroacetophenone

This step is critical as it generates the key reactive intermediate. The choice of solvent and control of reaction conditions are paramount to prevent di-bromination and other side reactions.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
2',4'-Dichloroacetophenone22732-55-2189.0210.0 kg1.0
Bromine (Br₂)7726-95-6159.818.6 kg (2.76 L)1.02
Glacial Acetic Acid64-19-760.0550 LSolvent
Sodium Bisulfite (NaHSO₃)7631-90-5104.06As neededQuenching
Deionized Water7732-18-518.02100 LWashing

Step-by-Step Procedure:

  • Reactor Setup: Charge a glass-lined reactor with 10.0 kg (52.9 mol) of 2',4'-dichloroacetophenone and 50 L of glacial acetic acid.

  • Dissolution: Stir the mixture at 20-25°C until all the solid has dissolved.

  • Bromine Addition: Slowly add 8.6 kg (53.8 mol, 1.02 eq.) of bromine to the reactor via a dropping funnel over a period of 2-3 hours.

    • Causality: A slow addition rate is crucial to control the exotherm of the reaction and to minimize the formation of di-brominated byproducts. The slight excess of bromine ensures complete conversion of the starting material.

  • Reaction Monitoring: Maintain the reaction temperature between 25-30°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 100 L of cold deionized water with vigorous stirring. This will precipitate the crude product.

  • Decolorization: If a reddish-brown color from excess bromine persists, add a 10% aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Isolation: Filter the precipitated solid using a centrifuge or filter press.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes residual acetic acid and inorganic salts.

  • Drying: Dry the product, 2-bromo-1-(2,4-dichlorophenyl)ethanone, under vacuum at 45-50°C until a constant weight is achieved. The expected yield is typically >90%.

Protocol 2: N-Alkylation of Imidazole

This is the final convergent step. The selection of a suitable base and solvent system is key to achieving high yield and purity. Dimethylformamide (DMF) is an effective polar aprotic solvent for this type of reaction.[1][4]

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Example Scale)Molar Eq.
2-Bromo-1-(2,4-dichlorophenyl)ethanone2631-68-7267.9212.0 kg1.0
Imidazole288-32-468.083.3 kg1.08
Sodium Carbonate (Na₂CO₃), Anhydrous497-19-8105.995.2 kg1.1
N,N-Dimethylformamide (DMF)68-12-273.0960 LSolvent
Toluene108-88-392.14As neededRecrystallization

Step-by-Step Procedure:

  • Reactor Setup: Charge the reactor with 60 L of DMF, 3.3 kg (48.5 mol, 1.08 eq.) of imidazole, and 5.2 kg (49.1 mol, 1.1 eq.) of anhydrous sodium carbonate.

    • Causality: Sodium carbonate is a mild, inexpensive base that effectively neutralizes the HBr byproduct formed during the reaction, driving it to completion. Anhydrous conditions are preferred to prevent side reactions. A slight excess of imidazole and base ensures full conversion of the expensive bromo-intermediate.

  • Heating: Heat the mixture to 60-70°C with stirring.

  • Intermediate Addition: Slowly add a solution of 12.0 kg (44.8 mol) of 2-bromo-1-(2,4-dichlorophenyl)ethanone dissolved in 20 L of DMF to the reactor over 1-2 hours. Maintain the temperature at 70-80°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80-90°C for 3-5 hours. Monitor the reaction progress by HPLC.

  • Precipitation: Once the reaction is complete, cool the mixture to room temperature and then slowly add 200 L of deionized water. This will cause the crude product to precipitate.

  • Isolation and Washing: Filter the crude product and wash it extensively with deionized water to remove DMF and inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a clean reactor and add a suitable volume of toluene. Heat the slurry to reflux until all the solid dissolves, then allow it to cool slowly to 0-5°C to crystallize.

    • Causality: Toluene is often an effective solvent for recrystallizing this compound, providing good recovery and purity.[4]

  • Final Isolation and Drying: Filter the purified crystals, wash with a small amount of cold toluene, and dry under vacuum at 50-60°C. The expected yield is 85-95% with a purity of >99%.

Section 3: Process Workflow and Quality Control

A successful large-scale campaign relies on a well-defined workflow with integrated quality control checkpoints.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation & Purification S1_Start Charge Reagents (Ketone, Acetic Acid) S1_Add Add Bromine (25-30°C) S1_Start->S1_Add S1_React Reaction Monitoring (HPLC/TLC) S1_Add->S1_React S1_Quench Quench in Water & Isolate Crude S1_React->S1_Quench S1_QC QC Check 1: Intermediate Purity S1_Quench->S1_QC S2_Start Charge Reagents (Imidazole, Base, DMF) S1_QC->S2_Start Proceed if Purity >95% S2_Add Add Bromo-Intermediate (70-80°C) S2_Start->S2_Add S2_React Reaction & Monitoring (HPLC) S2_Add->S2_React S2_Precip Precipitate in Water & Isolate Crude S2_React->S2_Precip S2_Purify Recrystallize (from Toluene) S2_Precip->S2_Purify S2_Dry Dry Final Product S2_Purify->S2_Dry Final_QC Final QC Analysis: - Purity (HPLC) - Identity (NMR, MS) - Melting Point S2_Dry->Final_QC Final Batch Release

Caption: Experimental workflow from starting materials to final product release.

Analytical Specifications for Final Product:

ParameterSpecificationMethod
AppearanceOff-white to pale yellow crystalline powderVisual
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Purity≥ 99.0%HPLC
Melting Point134-136 °C (literature)Capillary Melting Point
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsToluene ≤ 890 ppm, DMF ≤ 880 ppmHeadspace GC

Section 4: Safety and Environmental Considerations

  • Hazardous Materials: Bromine is highly corrosive and toxic; handle only in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. Chlorinated solvents and DMF also require careful handling.

  • Waste Management: Acidic and basic aqueous waste streams must be neutralized before disposal. Solvent waste, particularly halogenated streams, must be segregated and disposed of according to environmental regulations.

  • Process Safety: All reactions, especially the bromination step, should be conducted behind a blast shield in a reactor rated for the process conditions. Emergency quenching materials (e.g., sodium bisulfite for bromine) should be readily available.

References

  • Google Patents. (1985). US4550175A - Process for the stereospecific preparation of (Z)-1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)-0-(2,4-dichlorobenzyl)-ethanone oxime ether.
  • Google Patents. (2014). CN103570223A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Available at: [Link]

  • PubChem. (n.d.). Imazalil. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This key intermediate is a fundamental building block for numerous azole-based antifungal agents.[1][2][3] Its efficient synthesis is critical for downstream drug development and manufacturing. This guide is structured as a series of troubleshooting questions and detailed answers, designed to help you diagnose issues and optimize your reaction yield and purity.

The primary synthesis route involves the nucleophilic substitution of an α-haloketone, typically 2-bromo-1-(2,4-dichlorophenyl)ethanone, with 1,2,4-triazole. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact its outcome.

General Synthesis Workflow

Below is a general workflow for the synthesis. Each step presents potential challenges and opportunities for optimization, which will be addressed in the subsequent FAQ section.

SynthesisWorkflow reagents Reagent Preparation (Drying Solvents, Checking Purity) reaction Reaction Setup (Inert Atmosphere, Order of Addition) reagents->reaction execution Reaction Execution (Temperature Control, Stirring) reaction->execution monitoring Reaction Monitoring (TLC Analysis) execution->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity Check) purification->analysis

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

Category 1: Low or No Product Yield

Question 1: My reaction yield is very low or I'm isolating only starting material. What are the most critical factors to investigate?

This is the most common issue and typically points to problems with one of the four key components of an Sₙ2 reaction: the substrate, the nucleophile, the solvent, or the base.[4][5]

Answer:

Let's break down the potential causes systematically.

LowYieldTroubleshooting start Low Yield Issue reagents Reagent Quality |  Is 1,2,4-triazole dry? |  Is the α-haloketone pure? |  Is the solvent anhydrous? start->reagents base Base & Stoichiometry |  Is the base strong enough? |  Is the stoichiometry correct (1-1.2 eq)? |  Is the base soluble? start->base conditions Reaction Conditions |  Is the temperature optimal (50-80°C)? |  Is the reaction time sufficient? |  Is mixing adequate? start->conditions sub_reagents Action: Dry reagents. Use fresh, high-purity starting materials. Distill solvent over a drying agent. reagents->sub_reagents sub_base Action: Switch to a stronger, more soluble base (e.g., NaH). Carefully weigh reagents. base->sub_base sub_conditions Action: Optimize temperature using a small-scale trial. Monitor via TLC to determine completion. conditions->sub_conditions

Caption: Troubleshooting flowchart for low yield issues.

In-depth Explanation:

  • Reagent & Solvent Quality (The Environment):

    • The Nucleophile (1,2,4-Triazole): 1,2,4-triazole is hygroscopic. Any absorbed water will react with the strong base (like NaH) or neutralize the triazole anion, effectively reducing the amount of active nucleophile.

    • The Substrate (α-Haloketone): The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group.[6] However, they are susceptible to hydrolysis. The presence of water can lead to the formation of 1-(2,4-dichlorophenyl)-2-hydroxyethanone as a byproduct, consuming your starting material.

    • The Solvent: Polar aprotic solvents like DMF or acetonitrile are essential. They solvate the cation of the base (e.g., Na⁺ or K⁺) but do not strongly solvate the triazole anion, leaving it "naked" and highly nucleophilic.[5] Using protic solvents (like ethanol or water) will cage the nucleophile in a solvent shell, drastically reducing its reactivity. Ensure your solvent is anhydrous.

  • Base Selection and Stoichiometry (The Catalyst):

    • The pKa of 1,2,4-triazole is approximately 10.26. You need a base strong enough to deprotonate it effectively to form the triazolide anion, which is the active nucleophile.

    • Weak Bases (e.g., Triethylamine, K₂CO₃): While often used, these may not be strong enough to fully deprotonate the triazole, leading to a low concentration of the active nucleophile and a slow, incomplete reaction. They are often used in excess and at higher temperatures.

    • Strong Bases (e.g., NaH, NaOMe): Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the triazole, and the only byproduct is hydrogen gas. This ensures a high concentration of the nucleophile.

    • Stoichiometry: Use a slight excess of the triazole (e.g., 1.1-1.2 equivalents) and a corresponding amount of base. Using a large excess of base can promote side reactions like elimination or self-condensation of the ketone.

  • Reaction Conditions (The Driving Force):

    • Temperature: This reaction typically requires heating to proceed at a reasonable rate. A temperature range of 50-80°C is a good starting point. Excessively high temperatures (>100°C) can lead to decomposition of the product and starting materials, or the formation of dark, tarry side products.

    • Order of Addition: It is often best to first form the triazolide anion by adding the base to a solution of 1,2,4-triazole in the solvent. Then, add the α-haloketone solution dropwise to this mixture. This maintains a high concentration of the nucleophile and minimizes the time the base is in contact with the electrophilic ketone, reducing side reactions.

Category 2: Impure Product & Purification Challenges

Question 2: My reaction works, but the crude product is a dark oil or a discolored solid that is difficult to purify. What are the likely impurities?

Answer:

Impurity formation is often linked to suboptimal reaction conditions, particularly excessive temperature or the presence of moisture. The primary culprits are typically side-products from the highly reactive α-haloketone.

Potential Impurity Formation Cause Prevention Strategy
1-(2,4-dichlorophenyl)-2-hydroxyethanone Hydrolysis of the α-haloketone by trace water.Use anhydrous solvents and dry reagents thoroughly.
1,4-bis(2,4-dichlorophenyl)butane-1,4-dione Base-catalyzed self-condensation of the ketone.Add ketone slowly to the nucleophile/base mixture; avoid excess base.
(Z)-1-(2,4-dichlorophenyl)ethen-1-ol Base-promoted elimination (E2) reaction.Use a non-bulky base (e.g., NaH); maintain moderate temperature.
Polymeric/Tarry materials Product/reagent decomposition at high temperatures.Do not exceed 80-90°C; monitor reaction closely and stop when complete.

Purification Protocol: Recrystallization

Recrystallization is often the most effective method for purifying the final product.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at both temperatures. Isopropanol or ethanol are commonly effective.

  • Procedure: a. Dissolve the crude solid in a minimum amount of the chosen boiling solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove colored impurities. c. Allow the clear filtrate to cool slowly to room temperature. d. Once crystals begin to form, cool the flask in an ice bath to maximize recovery. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The product should be an off-white or pale yellow solid.[7]

Category 3: Reaction Monitoring & Analysis

Question 3: How can I effectively monitor the reaction to know when it is complete?

Answer:

Thin-Layer Chromatography (TLC) is the best method for real-time reaction monitoring. It allows you to visualize the consumption of your starting material and the formation of your product.

Detailed Protocol: TLC Monitoring

  • Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your starting material, 2-bromo-1-(2,4-dichlorophenyl)ethanone.

    • In the middle, carefully take a small aliquot from your reaction mixture (e.g., with a capillary tube) and spot it.

    • On the right, you can spot a co-spot (both starting material and reaction mixture on the same spot) to confirm identity.

  • Elution:

    • Develop the plate in a sealed chamber with an appropriate mobile phase. A good starting point is a mixture of 30-50% Ethyl Acetate in Hexane .

    • Allow the solvent front to travel up to about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings in your starting material and product will show up as dark spots.

  • Interpretation:

    • The starting α-haloketone is less polar and will have a higher Rf value (travel further up the plate).

    • The product, containing the polar triazole ring, will have a lower Rf value.

    • The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.

Reference Synthesis Protocol

This protocol is a starting point and should be optimized based on your laboratory conditions and analytical results.

Materials:

  • 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 1,2,4-triazole to the flask, followed by anhydrous DMF.

  • Stir the mixture until the triazole dissolves.

  • Carefully add the sodium hydride portion-wise to the solution at 0-5°C (ice bath). Note: Hydrogen gas will evolve. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the sodium triazolide salt.

  • Dissolve the 2-bromo-1-(2,4-dichlorophenyl)ethanone in a small amount of anhydrous DMF.

  • Add the ketone solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to 60-70°C.

  • Monitor the reaction progress by TLC every hour.

  • Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Slowly quench the reaction by pouring it into a beaker of ice water with stirring.

  • A precipitate (the crude product) should form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from isopropanol or ethanol.

References

  • ResearchGate. Synthesis of 1H-1,2,3-Triazolyl-Based Oxiconazole Analogs. Available from: [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available from: [Link]

  • Chemistry LibreTexts. Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Available from: [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. Available from: [Link]

  • Daley, R. & Daley, S. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Al-Qalaf, A. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]

  • Tucker, C. et al. Antifungal Ergosterol Synthesis Inhibitors. StatPearls. Available from: [Link]

  • Ferreira, I. C. F. R. et al. New Antifungal Agents with Azole Moieties. Molecules. Available from: [Link]

  • Journal of Critical Reviews. SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Available from: [Link]

  • Medical Institution. Azoles Mechanism and Side Effects. YouTube. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Available from: [Link]

  • Farahat, A. A. et al. Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molecules. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Life Worldwide. Azole antifungals. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions and challenges encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Overview of the Synthesis

The synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone is a cornerstone in the production of several key antifungal agents. The most common synthetic route is a two-step process:

  • Bromination: The alpha-bromination of 2',4'-dichloroacetophenone to yield the reactive intermediate, 2-bromo-2',4'-dichloroacetophenone.

  • Alkylation: The nucleophilic substitution of the bromide with 1,2,4-triazole to form the final product.

While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.

II. Troubleshooting Guide & FAQs

A. Side Reactions in the Alkylation of 1,2,4-triazole

The alkylation of 1,2,4-triazole with 2-bromo-2',4'-dichloroacetophenone is the most critical step where side reactions can occur.

Question 1: My final product is a mixture of isomers that are difficult to separate. What is happening and how can I improve the regioselectivity?

Answer: This is the most common issue in this synthesis and arises from the ambident nucleophilic nature of the 1,2,4-triazole anion. Alkylation can occur at either the N1 or N4 position, leading to the desired N1-isomer and the undesired N4-isomer. The ratio of these isomers is highly dependent on the reaction conditions.

  • Causality: The N1 position is generally favored due to thermodynamic stability, while the N4 position can be kinetically favored under certain conditions. Factors such as the choice of base, solvent, and temperature play a crucial role in determining the final isomer ratio.

  • Troubleshooting & Optimization:

    • Choice of Base: Weakly nucleophilic and sterically hindered bases tend to favor the formation of the N1-isomer. Bases like potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are often preferred over stronger, less hindered bases like sodium hydride.

    • Solvent Effects: The polarity of the solvent can influence the site of alkylation. Aprotic polar solvents like DMF (dimethylformamide) or acetonitrile are commonly used. Experimenting with different solvents can help optimize the isomer ratio.

    • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable N1-isomer. Running the reaction at or below room temperature is advisable.

    • Protecting Group Strategy: For ultimate control, a protecting group strategy can be employed. Using 4-amino-1,2,4-triazole as the starting material directs the alkylation exclusively to the N1 position. The amino group can then be removed in a subsequent step.[1]

Question 2: I am observing a significant amount of an insoluble, high-molecular-weight byproduct. What could this be?

Answer: This is likely due to the over-alkylation of the 1,2,4-triazole ring, leading to the formation of quaternary triazolium salts.

  • Causality: The nitrogen atoms in the triazole ring of the product are still nucleophilic and can react with another molecule of the bromo-intermediate, especially if there is a localized excess of the alkylating agent.

  • Troubleshooting & Optimization:

    • Stoichiometry and Addition Rate: Use a slight excess of 1,2,4-triazole and add the 2-bromo-2',4'-dichloroacetophenone solution slowly and portion-wise to the triazole solution. This ensures that the bromo-intermediate is consumed as it is added, minimizing its concentration at any given time.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to stop the reaction once the starting bromo-intermediate is consumed.

B. Side Reactions involving 2-bromo-2',4'-dichloroacetophenone

The stability and reactivity of the bromo-intermediate are critical for a successful synthesis.

Question 3: My reaction is sluggish, and I see the formation of 2',4'-dichloroacetophenone in my crude product. What is causing this?

Answer: This indicates the hydrolysis of the 2-bromo-2',4'-dichloroacetophenone intermediate.

  • Causality: Alpha-bromo ketones are susceptible to hydrolysis, especially in the presence of water and a base. The bromide is displaced by a hydroxide ion, reverting to the starting acetophenone.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Base Selection: While a base is necessary for the triazole alkylation, strongly basic and aqueous conditions should be avoided when handling the bromo-intermediate.

Question 4: I am observing a complex mixture of byproducts, some with higher molecular weights than the desired product. What could be the cause?

Answer: This could be due to the self-condensation of 2-bromo-2',4'-dichloroacetophenone.

  • Causality: In the presence of a base, the bromo-intermediate can enolize. The resulting enolate can then act as a nucleophile and attack another molecule of the bromo-intermediate, leading to dimerization or polymerization.[3]

  • Troubleshooting & Optimization:

    • Temperature Control: Keep the temperature low during the reaction and workup to minimize the rate of self-condensation.

    • Controlled Addition: As with preventing over-alkylation, the slow addition of the bromo-intermediate to the triazole solution is crucial.

C. Impurities from Starting Materials

The purity of the final product is directly dependent on the quality of the starting materials.

Question 5: I am seeing an isomeric impurity in my final product that is not the N4-isomer. Where is this coming from?

Answer: This impurity likely originates from the synthesis of the 2',4'-dichloroacetophenone starting material.

  • Causality: 2',4'-dichloroacetophenone is typically prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride or acetic anhydride. This reaction can sometimes yield small amounts of other isomers, such as 2',6'-dichloroacetophenone or 3',5'-dichloroacetophenone, depending on the reaction conditions. These isomeric acetophenones will then be brominated and carried through to the final step.

  • Troubleshooting & Optimization:

    • Purity of Starting Material: Ensure the 2',4'-dichloroacetophenone used is of high purity. If preparing it in-house, optimize the Friedel-Crafts reaction conditions (catalyst, temperature, and reaction time) to maximize the yield of the desired isomer.

    • Purification of Intermediate: Purify the 2',4'-dichloroacetophenone by recrystallization or distillation before proceeding to the bromination step.

III. Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Step 1: Bromination of 2',4'-dichloroacetophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2',4'-dichloroacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Slowly add bromine (1 equivalent) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain crude 2-bromo-2',4'-dichloroacetophenone. This intermediate is often used in the next step without further purification.

Step 2: Alkylation of 1,2,4-triazole

  • In a separate flask, suspend 1,2,4-triazole (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Dissolve the crude 2-bromo-2',4'-dichloroacetophenone from Step 1 in a minimal amount of anhydrous DMF.

  • Add the bromo-intermediate solution dropwise to the triazole suspension over 1-2 hours.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4][5]

IV. Analytical Methods

Identifying and Quantifying Isomers

HPLC Method:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. The exact gradient will need to be optimized.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Quantification: The relative peak areas of the N1 and N4 isomers can be used to determine the isomer ratio.

NMR Spectroscopy:

  • ¹H NMR: The chemical shifts of the triazole protons and the methylene protons adjacent to the triazole ring will be different for the N1 and N4 isomers. The N1-isomer typically shows two distinct signals for the triazole protons, while the N4-isomer, due to symmetry, may show a single signal for the two equivalent triazole protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring will also differ between the two isomers.

V. Data Presentation

ParameterRecommended ConditionRationale
Alkylation Base Potassium Carbonate or DBUWeakly nucleophilic, sterically hindered bases favor N1-alkylation.
Alkylation Solvent Anhydrous DMF or AcetonitrileAprotic polar solvents facilitate the SN2 reaction.
Reaction Temperature 0°C to Room TemperatureLower temperatures favor the thermodynamically more stable N1-isomer.
Addition of Bromo-intermediate Slow, dropwise additionMinimizes local excess, reducing over-alkylation and self-condensation.

VI. Visualizations

Reaction Scheme

Synthesis_Scheme cluster_bromination Step 1: Bromination cluster_alkylation Step 2: Alkylation cluster_side_reactions Side Reactions 2,4-DCA 2',4'-Dichloroacetophenone Bromo_Intermediate 2-Bromo-2',4'-dichloroacetophenone 2,4-DCA->Bromo_Intermediate Br2, Solvent Desired_Product 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone (N1-isomer) Bromo_Intermediate->Desired_Product Triazole, Base, DMF N4_Isomer N4-Isomer Bromo_Intermediate->N4_Isomer Undesired Alkylation Hydrolysis 2',4'-Dichloroacetophenone Bromo_Intermediate->Hydrolysis H2O, Base Self_Condensation Dimer/Polymer Bromo_Intermediate->Self_Condensation Base Triazole 1,2,4-Triazole Overalkylation Quaternary Salt Desired_Product->Overalkylation Excess Bromo-intermediate

Caption: Overall synthesis scheme and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Isomers Analyze Isomer Ratio (HPLC/NMR) Start->Check_Isomers High_N4 High N4-Isomer Content Check_Isomers->High_N4 Yes Check_Other_Impurities Other Impurities Present? Check_Isomers->Check_Other_Impurities No Optimize_Alkylation Optimize Alkylation: - Change Base (K2CO3, DBU) - Lower Temperature - Change Solvent High_N4->Optimize_Alkylation End Improved Yield and Purity Optimize_Alkylation->End High_MW High MW Impurities Check_Other_Impurities->High_MW Yes Starting_Material_Impurity Starting Material Impurity Check_Other_Impurities->Starting_Material_Impurity No/Other Optimize_Addition Optimize Addition: - Slow, dropwise addition of bromo-intermediate - Monitor reaction closely High_MW->Optimize_Addition Optimize_Addition->End Purify_Intermediates Purify 2',4'-dichloroacetophenone and/or bromo-intermediate Starting_Material_Impurity->Purify_Intermediates Purify_Intermediates->End

Caption: A logical workflow for troubleshooting common synthesis issues.

VII. References

  • Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1300.

  • Chemistry LibreTexts. (2021). Alpha Bromination of Carboxylic Acids. [Link]

  • Davenport, et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928–937.

  • El-Sayed, A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23.

  • Google Patents. (2016). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.

  • Google Patents. (2020). CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl) ] acetophenone.

  • Kumar, V., & Kumar, R. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.

  • MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(10), 2468.

  • Wikipedia. (n.d.). Self-condensation. [Link]

  • Worldwide Chemistry. (n.d.). Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride. [Link]

  • Google Patents. (2012). A method of preparing 2',4'-difluoro-2-[1-(1H-1,2,4-triazolyl)]acetophenone.

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for synthesizing 1,2,3-triazoles, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Guide: Common Issues and Solutions in Triazole Synthesis

This section addresses specific experimental challenges you may encounter, offering insights into their root causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The catalytically active Cu(I) species is prone to oxidation to Cu(II), which is inactive in the CuAAC reaction. This is a common issue when reactions are exposed to atmospheric oxygen.[1][2]

  • Poor Quality Reagents: Azides and alkynes can degrade over time. Azides, in particular, can be sensitive to light and heat. Impurities in starting materials can also interfere with the reaction.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the copper catalyst and the reaction intermediates.[3][4][5] An inappropriate solvent can lead to poor solubility of reagents or catalyst deactivation.

  • Incorrect Stoichiometry: An improper ratio of azide to alkyne or an insufficient amount of catalyst will result in incomplete conversion.

  • Presence of Inhibitors: Certain functional groups on your substrates or impurities in the reaction mixture can coordinate to the copper catalyst more strongly than the alkyne or azide, effectively poisoning the catalyst.

Solutions & Scientific Rationale:

SolutionScientific Rationale
Degas Solvents and Use Inert Atmosphere: Purging solvents with an inert gas (e.g., argon or nitrogen) and running the reaction under an inert atmosphere minimizes the presence of dissolved oxygen, thus preserving the active Cu(I) oxidation state.[1][2]
Use Freshly Prepared or Purified Reagents: Ensure the purity of your azide and alkyne starting materials. If necessary, purify them before use. Store azides protected from light and at low temperatures.
Optimize Solvent System: For many CuAAC reactions, polar aprotic solvents like DMF or DMSO are effective.[3][6] However, aqueous solvent systems (e.g., water/t-BuOH mixtures) can accelerate the reaction rate due to the stabilization of the transition state.[5][7] If solubility is an issue, consider using co-solvents.
Employ a Reducing Agent: The in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate is a highly effective method to continuously generate the active Cu(I) catalyst throughout the reaction.[7][8][9]
Add a Stabilizing Ligand: Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), chelate the copper(I) ion, protecting it from oxidation and disproportionation, and increasing its catalytic activity.[10][11][12][13][14]
Vary Reagent Stoichiometry: A slight excess of one of the reactants (often the more accessible one) can drive the reaction to completion. A typical starting point is a 1:1 to 1:1.2 ratio of alkyne to azide.
Issue 2: Formation of Side Products

Possible Causes:

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes to form diynes. This is a very common side reaction in CuAAC.

  • Formation of 1,5-Regioisomer: While CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer can form, particularly in uncatalyzed thermal reactions.[7]

  • Substrate Decomposition: Azides can be thermally unstable and may decompose at elevated temperatures. Some functional groups on the substrates may not be stable to the reaction conditions.

Solutions & Scientific Rationale:

SolutionScientific Rationale
Thorough Degassing and Inert Atmosphere: As with low yield, rigorously excluding oxygen is the most effective way to prevent alkyne homocoupling.[7]
Use a Slight Excess of Reducing Agent: When using a Cu(II) salt and a reducing agent, a slight excess of the reductant (e.g., sodium ascorbate) helps to maintain a reducing environment, suppressing oxidative side reactions.[7]
Choose the Appropriate Catalyst for Desired Regioselectivity: For the synthesis of 1,4-disubstituted triazoles, a copper catalyst is the standard choice.[7] If the 1,5-disubstituted isomer is desired, a ruthenium-based catalyst (RuAAC) should be employed.[7][9]
Maintain Optimal Reaction Temperature: Most CuAAC reactions proceed efficiently at room temperature. Avoid excessive heating, which can promote side reactions and decomposition of thermally sensitive azides.
Issue 3: Difficulty in Product Purification

Possible Causes:

  • Copper Contamination: The copper catalyst can be difficult to remove completely from the final product, as the triazole product itself can act as a ligand for copper ions.[15]

  • Co-elution of Starting Materials and Product: If the starting materials and the triazole product have similar polarities, their separation by column chromatography can be challenging.

  • Emulsion Formation During Workup: The use of certain solvents and the presence of ligands can sometimes lead to the formation of stable emulsions during aqueous workup.

Solutions & Scientific Rationale:

SolutionScientific Rationale
Aqueous Washes with Chelating Agents: Washing the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can help to sequester and remove residual copper ions.[15]
Filtration through Silica Gel or Activated Carbon: Passing a solution of the crude product through a short plug of silica gel or activated carbon can effectively remove baseline impurities and some copper salts.[15]
Optimize Chromatographic Conditions: Experiment with different solvent systems (eluent) for column chromatography to achieve better separation. Sometimes, a change in the stationary phase (e.g., using alumina instead of silica gel) can be beneficial.
Precipitation/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

The CuAAC reaction is not a concerted cycloaddition like the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates.[8][16] The catalytic cycle is generally accepted to involve the following key steps:

  • Formation of a copper(I) acetylide from the terminal alkyne.[9]

  • Coordination of the azide to the copper acetylide complex.

  • Cyclization to form a six-membered copper-containing intermediate (a metallacycle).[7]

  • Protonolysis to release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Alkyne R-C≡CH Cu_Acetylide [Cu]-C≡C-R Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle Triazole 1,4-Triazole Product

Q2: How do I choose the right copper source and ligand?

The choice of copper source and ligand depends on the specific requirements of your reaction, including the nature of your substrates and the desired reaction conditions.

ComponentCommon ChoicesConsiderations
Copper Source CuSO₄·5H₂O (with a reducing agent), CuI, CuBr, [Cu(CH₃CN)₄]PF₆Cu(II) salts like CuSO₄ are inexpensive and stable but require an in situ reducing agent (e.g., sodium ascorbate).[9] Cu(I) salts can be used directly but are more sensitive to oxidation.
Ligand TBTA, THPTA, BathophenanthrolineLigands are crucial for stabilizing the Cu(I) state, especially in bioconjugation reactions.[1][12] Water-soluble ligands like THPTA are preferred for aqueous reactions.[13][14] The use of ligands can significantly accelerate the reaction rate.[11]

Q3: What is the role of the solvent in CuAAC reactions?

The solvent influences the reaction rate, solubility of reactants, and stability of the catalyst.[5]

  • Polar Aprotic Solvents (DMF, DMSO): These are good general-purpose solvents for CuAAC, effectively dissolving a wide range of organic substrates.[3]

  • Aqueous Systems (Water, water/alcohol mixtures): Water can accelerate the rate of CuAAC.[7] This is often the solvent of choice for bioconjugation applications.[5]

  • Green Solvents (Glycerol, Deep Eutectic Solvents): These are being explored as environmentally friendly alternatives to traditional organic solvents.[5][17][18]

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the catalyst active? (Cu(I) vs Cu(II)) start->check_catalyst check_reagents Are reagents pure and stable? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_catalyst Use reducing agent (NaAsc) and/or a stabilizing ligand (TBTA/THPTA) check_catalyst->solution_catalyst solution_reagents Purify/use fresh starting materials check_reagents->solution_reagents solution_conditions Degas solvent, use inert atmosphere, optimize solvent choice check_conditions->solution_conditions success Improved Yield solution_catalyst->success solution_reagents->success solution_conditions->success

Experimental Protocol: A General Procedure for CuAAC

This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 mixture of water and t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., 1:1 water/t-BuOH) to dissolve the reactants. The concentration is typically in the range of 0.1-1.0 M.

  • Degassing: Bubble an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water. In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Initiation: To the stirred, degassed solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution via syringe. A color change is often observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 5028. Available at: [Link]

  • Ozen, C., & Tuzun, N. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. Journal of Molecular Structure: THEOCHEM, 1025, 62-69. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules, 29(21), 5028. Available at: [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds, 41(4), 649-679. Available at: [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds, 41(4), 649-679. Available at: [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2008). Angewandte Chemie International Edition, 47(14), 2631-2634. Available at: [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 21(3), 484-490. Available at: [Link]

  • On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. (2011). Accounts of Chemical Research, 44(9), 804-815. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Kamal, A., Shaik, A. B., & Ramana, A. V. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Available at: [Link]

  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? (2010). European Journal of Organic Chemistry, 2010(1), 17-30. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics, 41(15), 1968-1978. Available at: [Link]

  • Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? ResearchGate. Available at: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). Catalysts, 11(11), 1335. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. (2017). University of Houston Institutional Repository. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. (2021). ACS Omega, 6(40), 26262-26270. Available at: [Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (2020). ChemRxiv. Available at: [Link]

  • Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega, 5(46), 30043-30051. Available at: [Link]

  • Base-Free Copper-Catalyzed Azide-Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. (2020). ACS Sustainable Chemistry & Engineering, 8(29), 10978-10987. Available at: [Link]

  • Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). ACS Chemical Biology, 18(11), 2419-2432. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). ACS Chemical Biology, 18(11), 2419-2432. Available at: [Link]

  • Purification of triazoles. Google Patents.
  • Click chemistry. Wikipedia. Available at: [Link]

  • Unbelievable Challenges in Triazole Synthesis! (2021). YouTube. Available at: [Link]

  • Synthesis of 1,2,4 triazole compounds. (2021). International Journal of Scientific Research in Engineering and Management, 5(5). Available at: [Link]

  • Triazole Synthesis. Reddit. Available at: [Link]

Sources

Technical Support Center: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, analysis, and handling of this key pharmaceutical intermediate.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common process-related impurities I should be aware of during the synthesis of this compound?

A1: The most prevalent process-related impurities arise from the starting materials and the nature of the chemical reaction. These include:

  • Unreacted Starting Materials:

    • 2-bromo-1-(2,4-dichlorophenyl)ethanone

    • 1H-1,2,4-triazole

  • Positional Isomer:

    • 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone: This is a common isomeric impurity that can be challenging to separate from the desired product. The alkylation of 1,2,4-triazole can occur at either the N1 or N4 position of the triazole ring.[1][2]

Q2: How can I minimize the formation of the 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone isomer?

A2: The regioselectivity of the alkylation of 1,2,4-triazole is influenced by the reaction conditions. To favor the formation of the desired N1-substituted isomer, consider the following:

  • Base Selection: The choice of base can influence the ratio of N1 to N4 alkylation. Weaker bases may favor the thermodynamically more stable N1 isomer.

  • Solvent System: The polarity of the solvent can affect the reaction's regioselectivity.

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure (an α-triazolyl ketone) and forced degradation studies of similar azole antifungal agents like Voriconazole, the following degradation products can be anticipated under various stress conditions:

  • Hydrolytic Degradation:

    • Acidic Conditions: The triazole ring is generally stable, but the ketone functionality could be susceptible to reactions.

    • Basic Conditions: Voriconazole, a related compound, shows significant degradation under basic conditions.[2]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially at the methylene bridge, which could lead to the formation of an α-hydroxy ketone.

  • Photolytic Degradation: Exposure to UV or visible light may induce degradation.

  • Thermal Degradation: High temperatures can lead to decomposition.

TROUBLESHOOTING GUIDES

Troubleshooting Impurity Profiles in Synthesis

Issue: My final product shows a significant peak corresponding to the N4-isomer.

Causality: The reaction conditions are likely favoring the formation of the kinetic product (N4-isomer) or a mixture of isomers.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Base: Experiment with different bases (e.g., K₂CO₃, NaH, organic bases) to alter the regioselectivity.

    • Solvent: Evaluate a range of solvents with varying polarities (e.g., DMF, acetonitrile, THF).

    • Temperature: Perform the reaction at different temperatures to find the optimal point for N1-isomer formation.

  • Purification:

    • Recrystallization: Utilize a suitable solvent system for selective crystallization of the desired N1-isomer.

    • Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the isomers.

Troubleshooting Analytical Methods (HPLC)

Issue: I am unable to achieve baseline separation between the main peak and a closely eluting impurity.

Causality: The chromatographic conditions are not optimized for resolving the main component from its structurally similar impurities, most likely the N4-isomer.

Troubleshooting Protocol:

  • Column Selection:

    • Ensure you are using a high-resolution column, such as a C18 column with a small particle size (e.g., ≤ 5 µm).

  • Mobile Phase Optimization:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • pH of Aqueous Phase: Adjust the pH of the buffer. For azole compounds, a slightly acidic pH (e.g., 3-6) often provides good peak shape and resolution.

    • Buffer Concentration: Modify the buffer concentration to fine-tune the separation.

  • Gradient Elution:

    • If isocratic elution is insufficient, develop a gradient method to improve the resolution of closely eluting peaks.

  • Temperature Control:

    • Adjusting the column temperature can alter the selectivity and improve separation.

Table 1: Example HPLC Method for Impurity Profiling

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

1. Acid Hydrolysis:

  • Dissolve the compound in a 1:1 mixture of acetonitrile and 1N HCl.

  • Heat at 80°C for 24 hours.

  • Neutralize with 1N NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a 1:1 mixture of acetonitrile and 1N NaOH.

  • Keep at room temperature for 8 hours.

  • Neutralize with 1N HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in acetonitrile and treat with 30% H₂O₂.

  • Keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid compound to 105°C for 48 hours.

5. Photolytic Degradation:

  • Expose the solid compound to UV light (254 nm) and visible light for a specified duration.

Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

VISUALIZATIONS

Diagram 1: Impurity Identification Workflow

This diagram illustrates a typical workflow for identifying and characterizing impurities in this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis & Identification cluster_remediation Remediation start Synthesize this compound crude Crude Product start->crude hplc HPLC Analysis crude->hplc impurities Detect Impurity Peaks hplc->impurities lcms LC-MS Analysis impurities->lcms nmr NMR Spectroscopy impurities->nmr characterize Characterize Impurity Structure lcms->characterize nmr->characterize optimize Optimize Synthesis Conditions characterize->optimize purify Develop Purification Method characterize->purify

Caption: Workflow for impurity identification and remediation.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. Available at: [Link]

  • Raju, A. K., et al. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 50(9), 831-837. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific public-domain stability data for 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is limited. This guide is based on fundamental chemical principles, analysis of its molecular structure, and data from structurally related azole compounds. The recommendations herein should be used as a starting point for your own empirical stability studies.

Introduction

This compound is a key intermediate in the synthesis of various azole-based active pharmaceutical ingredients and fungicides.[1] Ensuring its stability in solution is critical for consistent results in downstream applications, from reaction monitoring to formulation development. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively manage potential stability issues with this compound.

Section 1: Understanding Core Stability Principles (FAQs)

This section addresses the fundamental questions regarding the stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this molecule is primarily influenced by its chemical structure, which features an α-triazolyl ketone moiety. The key factors to control are:

  • pH: The ketone group is susceptible to both acid- and base-catalyzed hydrolysis.[2] Extreme pH values can lead to rapid degradation.

  • Solvent: While soluble in many organic solvents, reactivity with the solvent can occur. Protic solvents (e.g., water, methanol) can participate in hydrolysis, while others may contain impurities that catalyze degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[3] For this reason, storage at low temperatures is generally recommended.

  • Light: Many aromatic and heterocyclic compounds, including azole fungicides, are susceptible to photodegradation upon exposure to UV light.[4][5][6] This can involve complex reaction pathways, including dechlorination and hydroxylation.[5]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, may lead to oxidative degradation of the molecule.

Q2: What are the most likely degradation pathways?

Based on its structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The most probable point of cleavage is the carbonyl group (ketone). In the presence of water, particularly under acidic or basic conditions, the ketone can be hydrolyzed. While ketones are generally less reactive to hydrolysis than esters, the presence of the adjacent electron-withdrawing triazole group can influence this reactivity.[7][8]

  • Photolysis: Exposure to UV radiation can induce degradation. For related azole fungicides, photolytic degradation often involves reactions on the aromatic ring, such as substitution of chlorine atoms with hydroxyl groups, and eventual cleavage to form 1,2,4-triazole as a final product.[4][5][9]

Q3: How can I proactively prevent degradation when preparing and storing solutions?
  • pH Control: Whenever possible, use buffered solutions in a neutral pH range (e.g., pH 6-7.5). Avoid strongly acidic or alkaline conditions.

  • Solvent Selection: Use high-purity (HPLC-grade or equivalent) solvents. If using aqueous solutions, prefer freshly prepared buffers. For organic stock solutions, aprotic solvents like acetonitrile or anhydrous DMSO are often suitable.

  • Temperature Management: Prepare solutions at room temperature and store them at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term), unless solubility is an issue.

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[3] Minimize exposure to ambient light during experiments.

  • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a systematic approach to resolving common experimental problems related to the instability of the compound.

Problem 1: Rapid and Unexpected Loss of Compound in an Aqueous Solution

You prepare a solution of the compound in a buffer for an assay, but subsequent HPLC analysis shows a significantly lower concentration than expected, even within a few hours.

  • Most Probable Cause: pH-dependent hydrolysis.

  • Troubleshooting Workflow:

G start Start: Rapid Loss of Compound Detected check_ph 1. Measure and Verify Solution pH start->check_ph ph_extreme Is pH < 5 or > 8? check_ph->ph_extreme ph_neutral pH is Neutral (5-8) ph_extreme->ph_neutral No cause_hydrolysis Probable Cause: Acid/Base Hydrolysis ph_extreme->cause_hydrolysis Yes check_temp 2. Review Sample Handling Temperature ph_neutral->check_temp action_buffer Solution: Re-prepare in a validated neutral buffer (pH 6.5-7.5) cause_hydrolysis->action_buffer end_solution Problem Resolved action_buffer->end_solution temp_high Was solution exposed to high temps (>40°C)? check_temp->temp_high cause_thermal Contributing Cause: Thermal Degradation temp_high->cause_thermal Yes check_purity 3. Check Buffer/Water Purity temp_high->check_purity No action_cool Solution: Maintain samples at RT or on ice during preparation cause_thermal->action_cool action_cool->end_solution purity_low Is water source old or potentially contaminated? check_purity->purity_low cause_contaminants Possible Cause: Catalytic impurities purity_low->cause_contaminants Yes purity_low->end_solution No action_fresh Solution: Use fresh, high-purity water/buffer components cause_contaminants->action_fresh action_fresh->end_solution

Caption: Troubleshooting workflow for rapid compound loss in aqueous media.

Problem 2: Appearance of New Peaks in Chromatogram During a Time-Course Experiment

You are monitoring a reaction or property over 24-48 hours and notice the peak for your parent compound decreasing while one or more new, unknown peaks appear and grow over time.

  • Most Probable Causes: Photodegradation or slow hydrolysis/solvolysis.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. A mass corresponding to the loss of the triazole moiety or the addition of a hydroxyl group (-OH) would be a strong indicator of hydrolysis or photolysis, respectively.

    • Assess Light Conditions: Repeat a small-scale experiment with two identical samples. Protect one completely from light (amber vial wrapped in foil) and expose the other to ambient lab light. If the protected sample shows significantly less degradation, photolysis is the primary cause.

    • Evaluate Solvent Compatibility: Compare the stability in your current solvent system against a fresh solution prepared in a high-purity, aprotic solvent like acetonitrile. If the acetonitrile solution is stable, a reaction with your primary solvent (solvolysis) may be occurring.

Solvent ClassSuitability for Stock SolutionsPotential Issues
Aprotic Polar (Acetonitrile, DMSO)ExcellentGenerally inert. Ensure DMSO is anhydrous to prevent water introduction.
Protic Polar (Methanol, Ethanol)Good (Short-term)Can participate in solvolysis. Use fresh, high-purity grades.
Aqueous Buffers Use-dependentHigh risk of hydrolysis. Must be pH-controlled and used shortly after preparation.
Non-polar (Hexane, Toluene)PoorLimited solubility for this compound.

Table 1. General guidance on solvent selection and potential stability issues.

Section 3: Recommended Experimental Protocols

To empirically determine the stability of this compound under your specific experimental conditions, a forced degradation (or stress testing) study is highly recommended.[10]

Protocol: Forced Degradation Study

This protocol is designed to rapidly assess the compound's stability under various stress conditions, as recommended by ICH guidelines for pharmaceutical substances.[3][10]

Objective: To identify the primary degradation pathways and conditions that impact the stability of the compound.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter, calibrated buffers

  • Temperature-controlled oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This serves as your primary stock.

  • Sample Preparation (Time Zero):

    • Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of ~50 µg/mL.

    • Inject this solution into the HPLC immediately. This is your T=0 reference sample.

  • Stress Conditions: For each condition below, prepare a sample by diluting the stock solution into the stress medium to the target concentration (~50 µg/mL).

    • Acid Hydrolysis: Dilute in 0.1 M HCl.

    • Base Hydrolysis: Dilute in 0.1 M NaOH.

    • Oxidative Degradation: Dilute in 3% H₂O₂.

    • Thermal Degradation: Dilute in 50:50 acetonitrile:water, place in an oven at 60°C.

    • Photolytic Degradation: Dilute in 50:50 acetonitrile:water, place in a photostability chamber (or expose to direct UV light). Keep a control sample wrapped in foil at the same temperature.

  • Incubation and Analysis:

    • Incubate all stressed samples for a defined period (e.g., 24 hours). For acid/base hydrolysis, which may be rapid, consider taking time points earlier (e.g., 2, 4, 8 hours).

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by HPLC, comparing them to the T=0 reference.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify major degradation products.

    • The goal is to achieve 5-20% degradation to clearly identify pathways without destroying the primary degradants.[11]

Example Data from a Hypothetical Forced Degradation Study
Stress ConditionIncubation Time% Degradation of ParentMajor Degradant Peak (RT)
0.1 M HCl (RT)24 h15.2%4.1 min
0.1 M NaOH (RT)8 h21.5%4.1 min
3% H₂O₂ (RT)24 h< 2%-
60°C (in dark)24 h5.8%5.2 min
UV Light (RT)24 h18.9%6.8 min, 7.3 min

Table 2. Hypothetical results illustrating the compound's susceptibility to acid/base hydrolysis and photolysis.

Section 4: Mechanistic Insights

Understanding the likely chemical transformations can aid in identifying degradants and designing mitigation strategies.

Postulated Hydrolytic Degradation Pathway

Under aqueous acidic or basic conditions, the ketone carbonyl is the most likely site for nucleophilic attack by water. This would lead to the cleavage of the C-N bond connecting the ethanone backbone to the triazole ring.

G cluster_products Hydrolysis Products parent 1-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone prod1 1,2,4-Triazole parent->prod1 H₂O (Acid or Base) prod2 1-(2,4-Dichlorophenyl)-2-hydroxyethanone (Intermediate) parent->prod2 H₂O (Acid or Base)

Caption: Postulated hydrolytic cleavage of the parent compound into two primary fragments.

Section 5: References
  • Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Journal of Environmental Chemical Engineering. Available at:

  • Pacholak, A., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Science of The Total Environment. Available at:

  • Lin, T., et al. (2014). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation. Journal of Hazardous Materials. Available at:

  • Joya, J. S., & Arnold, W. A. (2023). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology Letters. Available at:

  • Chen, J., et al. (2016). Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. Chemical Engineering Journal. Available at:

  • de Souza, T. A., et al. (2021). Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies. ResearchGate. Available at:

  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Azaconazole. BenchChem.

  • BenchChem. (2025). Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action. BenchChem.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at:

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at:

  • National Center for Biotechnology Information. (n.d.). Azaconazole. PubChem Compound Database.

  • Chemistry Research Journal. (n.d.). Analytical Method Development and Validation of Posaconazole for Injection. Chemistry Research Journal.

  • Journal of AOAC International. (2007). Gas chromatographic method for the determination of hexaconazole residues in black tea. Journal of AOAC International.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at:

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Available at:

  • ChemicalBook. (n.d.). 4-Chlorophenyl cyclopropyl ketone(6640-25-1). ChemicalBook.

  • Simson Pharma Limited. (n.d.). This compound. Simson Pharma Limited.

  • National Center for Biotechnology Information. (n.d.). P,P'-ddd. PubChem Compound Database.

  • Nature. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature.

  • Quora. (2018). What does the hydrolysis of ketones yield?. Quora.

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-4-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene. PubChem Compound Database.

  • PubMed. (2010). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed.

  • PubMed Central. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PubMed Central.

  • ResearchGate. (2006). 2-(2,4-Dichlorophenyl)-1-(1 H -1,2,4-triazol-1-yl)hexan-2-ol (hexaconazole). ResearchGate.

  • Beilstein Journal of Organic Chemistry. (2019). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry.

  • YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube.

  • U.S. Environmental Protection Agency. (1972). DDT Chemistry, Metabolism, and Toxicity. U.S. Environmental Protection Agency.

  • Echemi. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Safety Data Sheets. Echemi.

Sources

Technical Support Center: Scaling the Synthesis of Triazole Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of triazole ethanone derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. Triazole ethanone derivatives are a vital class of compounds in medicinal chemistry and materials science, often synthesized via azide-alkyne cycloaddition reactions.[1][2][3] However, scaling this synthesis presents unique challenges related to safety, reaction efficiency, and product purity.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses common problems observed during the scale-up of triazole ethanone synthesis. Each issue is followed by a diagnostic workflow and potential solutions grounded in chemical principles.

Q1: My reaction yield is significantly lower at a larger scale, or the reaction has completely stalled. What should I investigate?

A1: This is a frequent challenge when moving from grams to kilograms. The cause often lies in mass transfer limitations, thermal inconsistencies, or catalyst deactivation.

Immediate Diagnostic Checks:

  • Reagent Purity & Stability: Re-verify the purity of your starting materials (the ethanone-containing alkyne and the azide partner). On a larger scale, impurities can have a more pronounced poisoning effect on the catalyst. Also, confirm the stability of your azide, as degradation can occur over time.

  • Atmosphere Control: The primary catalyst for the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(I), is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[4] While small-scale reactions may proceed quickly enough to avoid significant oxidation, larger, longer reactions are more vulnerable. Ensure your reactor is properly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure.

Systematic Investigation & Solutions:

  • Catalyst System Integrity: The most critical factor is often maintaining a sufficient concentration of active Cu(I) catalyst.[5]

    • Problem: Insufficient reduction of the Cu(II) precursor (e.g., CuSO₄) or rapid oxidation of the Cu(I) source.

    • Solution: Increase the equivalents of the reducing agent, typically sodium ascorbate, to 5-10 mol% or higher. This ensures a constant regenerative cycle for the active catalyst.[4]

    • Causality: An excess of ascorbate creates a sufficiently low redox potential in the solution to continuously reduce any Cu(II) formed back to Cu(I), keeping the catalytic cycle running.[5]

  • Mass & Heat Transfer:

    • Problem: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reagent concentration, causing side reactions or stalling the reaction.

    • Solution: Re-evaluate your reactor's stirring mechanism. Ensure the impeller design and stirring speed are sufficient to maintain a homogeneous mixture. For highly viscous reaction mixtures, consider dilution or a different solvent system (see Part 2, FAQ 2). Proper reactor jacketing and temperature control are crucial to manage the exothermicity of the reaction.

  • Ligand Assistance:

    • Problem: In the absence of a ligand, the copper catalyst can be unstable or precipitate out of solution.

    • Solution: Introduce a copper-stabilizing ligand. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice that protects the Cu(I) from oxidation and disproportionation.

    • Causality: The ligand coordinates to the copper center, increasing its solubility and preventing the formation of inactive copper species, thereby prolonging the catalyst's lifetime in solution.[4]

Q2: I'm observing a significant amount of impurities, including the "wrong" regioisomer of the triazole. How can I improve selectivity?

A2: Regiocontrol is a hallmark of catalyzed triazole synthesis, so a loss of selectivity during scale-up points to competing reaction pathways.

Immediate Diagnostic Checks:

  • Reaction Temperature: The uncatalyzed thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers, becomes more competitive at higher temperatures.[1] Verify that your reactor's internal temperature is not exceeding the set point due to poor heat dissipation from the exothermic reaction.

  • Catalyst Choice: Confirm you are using the correct catalyst for the desired isomer. Copper catalysts (CuAAC) almost exclusively yield the 1,4-disubstituted product.[1][6] If you require the 1,5-disubstituted isomer, a ruthenium-based catalyst (RuAAC) is necessary.[6]

Systematic Investigation & Solutions:

  • Optimizing for 1,4-Isomer (CuAAC):

    • Problem: The presence of the 1,5-isomer suggests a competing thermal reaction pathway.

    • Solution 1: Improve temperature control. Use a jacketed reactor with a reliable cooling system to dissipate the heat generated, especially during initial reagent addition.

    • Solution 2: Ensure your Cu(I) catalyst is active. If the catalyzed reaction is slow, the thermal pathway has more time to produce the unwanted isomer. Refer back to the solutions in Q1 for maintaining catalyst activity.

  • Managing Other Impurities:

    • Problem: Side products may arise from the decomposition of starting materials or reactions with the solvent. For example, azides can be sensitive to acidic conditions.

    • Solution: Use buffered conditions if your substrates are pH-sensitive. When using solvents like DMSO, be aware of potential side reactions at elevated temperatures.[2] Whenever possible, select robust, high-purity starting materials.

Q3: My product is difficult to purify at a large scale. I'm struggling to remove the copper catalyst. What are my options?

A3: Catalyst removal is a primary challenge in the scale-up of CuAAC reactions, especially in pharmaceutical applications where metal contamination limits are stringent.

Immediate Diagnostic Checks:

  • Workup Procedure: Is your current workup (e.g., aqueous wash, filtration) scalable? Simple lab-scale purifications like column chromatography are often not feasible for multi-kilogram production.

  • Product Solubility: Assess the solubility of your triazole ethanone derivative. This will dictate the most effective workup and crystallization solvents.

Systematic Investigation & Solutions:

  • Catalyst Scavenging:

    • Problem: Residual copper is retained in the product after initial isolation.

    • Solution 1 (Chelation): During the aqueous workup, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions into the aqueous phase.

    • Solution 2 (Solid Scavengers): Stir the crude product solution with a solid-supported scavenger resin (e.g., thiol- or amine-functionalized silica) to bind the copper, followed by simple filtration.

  • Heterogeneous Catalysis:

    • Problem: Homogeneous copper salts are inherently difficult to separate from the product.

    • Solution: Switch to a heterogeneous catalyst system. Options include nano-copper on a solid support (e.g., nano-Cu⁰/Fe₃O₄) or polymer-supported catalysts.[7][8][9]

    • Causality: A solid-supported catalyst can be easily removed at the end of the reaction by filtration, drastically simplifying the purification process and allowing for potential catalyst recycling.[8][9]

  • Ligand-Free Systems:

    • Problem: The use of complex organic ligands, while beneficial for reactivity, adds another impurity that must be removed.

    • Solution: Explore ligand-free protocols where possible. Some reactions proceed efficiently with just a copper salt and a reducing agent, especially in polar solvents.[3][8] This simplifies purification by eliminating the need to remove a high-boiling-point ligand.

Q4: I am concerned about the safety of using azides on a large scale, particularly the risk of thermal runaway.

A4: This is a critical and valid concern. The thermal decomposition of organic azides can be highly energetic and dangerous.

Immediate Actions & Best Practices:

  • Use Safer Azide Sources: Avoid using sodium azide as a primary nitrogen source for large-scale reactions due to its high toxicity.[7][8] Opt for organic azides or safer, in-situ generation methods. Trimethylsilyl azide (TMSN₃) is often considered a safer alternative to sodium azide.[7][8]

  • Thermal Hazard Analysis: Before any scale-up, perform a Differential Scanning Calorimetry (DSC) analysis on your specific organic azide and the final reaction mixture. This will determine the onset temperature of decomposition and the energy released, which is essential for defining safe operating limits.

Systematic Investigation & Solutions:

  • Process Control:

    • Problem: The azide-alkyne cycloaddition is exothermic. On a large scale, this heat can accumulate if not removed efficiently, potentially triggering a runaway decomposition.

    • Solution 1 (Semi-Batch Addition): Do not mix all reagents at once. Add one of the reactive partners (usually the azide) slowly and controllably to the reactor containing the other reagents. This allows the cooling system to manage the heat generated in real-time.

    • Solution 2 (Dilution): Running the reaction at a lower concentration increases the total thermal mass of the system, making it better able to absorb the heat of reaction without a drastic temperature spike.

  • Alternative Chemistries:

    • Problem: The inherent risk of the azide functional group is too high for your facility's safety standards.

    • Solution: For certain substrates, explore azide-free synthetic routes to triazoles. Methods using N-tosylhydrazones or other precursors exist, though they may require more development.[9] Another approach involves using less energetic azide sources.[1]

Part 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent change when moving from bench to pilot scale?

A1: Solvent selection for scale-up is driven by a balance of reaction performance, safety, cost, and environmental impact. While exotic, high-performance solvents may be used in the lab, large-scale operations prioritize practical considerations.

SolventBench-Scale AdvantagesScale-Up Challenges & Considerations
DMF/DMSO Excellent solvating power for a wide range of substrates.[2]High boiling point makes removal difficult; potential for decomposition at high temperatures; cost.[2]
t-BuOH/H₂O "Green" solvent system; excellent for CuAAC; product may precipitate.Potential solubility issues for very nonpolar substrates; requires careful ratio control.
Ethanol Inexpensive, low toxicity, environmentally friendly, easier to remove.[7]May not be a good solvent for all starting materials, potentially leading to slower reaction rates.
Toluene Good for nonpolar substrates; azeotropic removal of water.Flammability; potential for lower reaction rates compared to polar aprotic solvents.
Ionic Liquids Can act as both solvent and catalyst; high thermal stability; potentially recyclable.[3]High cost; high viscosity can impede mass transfer; product isolation can be complex.[3]

Recommendation: For CuAAC scale-up, alcohol/water mixtures like t-BuOH/H₂O or Ethanol/H₂O are often the best starting points due to their favorable safety, environmental, and cost profiles.

Q2: Which analytical techniques are crucial for monitoring reaction progress and ensuring quality during scale-up?

A2: Real-time monitoring is key to a successful and safe scale-up.

  • In-Process Controls (IPC):

    • HPLC/UPLC: The gold standard for monitoring the disappearance of starting materials and the appearance of the product. It provides quantitative data on conversion and can detect the formation of impurities.

    • FT-IR/Raman (Process Analytical Technology - PAT): In-situ probes can track the consumption of the characteristic azide (~2100 cm⁻¹) and alkyne (~2150 cm⁻¹ or ~3300 cm⁻¹ for terminal) stretches in real-time without sampling. This is ideal for tracking kinetics and determining reaction completion.

  • Quality Control (QC) of Final Product:

    • NMR (¹H and ¹³C): Confirms the structure and regio-isomerism of the final triazole ethanone product.

    • LC-MS: Confirms the molecular weight of the product and helps identify any impurities.

    • ICP-MS/AAS: Essential for quantifying residual metal (e.g., copper) content to ensure it meets regulatory specifications.

    • DSC: To confirm the thermal stability of the isolated product.

Part 3: Experimental Protocol
Scalable Protocol: Copper-Catalyzed Synthesis of a 1-(4-acetyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone Derivative

This protocol is a general template and must be optimized for specific substrates and equipment.

Reagents:

  • 4-ethynyl-acetophenone (1.0 eq)

  • Phenyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent: Ethanol and Water (e.g., 1:1 v/v)

Equipment:

  • Jacketed glass reactor with temperature control unit.

  • Overhead mechanical stirrer with appropriate impeller.

  • Inert gas inlet (Nitrogen/Argon).

  • Addition funnel for controlled substrate delivery.

  • Bottom outlet valve for draining.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen for at least 30 minutes.

  • Charge Reagents: Charge the reactor with 4-ethynyl-acetophenone, ethanol, and water. Begin stirring to ensure a homogeneous solution.

  • Catalyst Preparation: In a separate vessel, dissolve CuSO₄·5H₂O and Sodium Ascorbate in a small amount of water. The solution should turn a yellow-orange color as Cu(I) is formed.

  • Catalyst Addition: Add the prepared catalyst solution to the reactor.

  • Controlled Addition: Begin the slow, dropwise addition of Phenyl Azide via the addition funnel over 1-2 hours.

  • Reaction Monitoring: Maintain the internal temperature at a set point (e.g., 25-40 °C). Monitor the reaction's progress every hour using a pre-validated HPLC method. The reaction is complete when the limiting reagent is consumed (<1% remaining).

  • Workup: Once complete, add water and an appropriate organic solvent (e.g., ethyl acetate) to the reactor. Stir, then allow the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer with a 5% aqueous solution of EDTA to remove copper, followed by a brine wash.

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol/heptane) to yield the pure triazole ethanone product.

Part 4: Visualizations & Workflows
Troubleshooting Workflow: Low Reaction Yield

Troubleshooting_Yield start Low Yield or Stalled Reaction q1 Is the reaction atmosphere inert? start->q1 a1_yes Purge reactor with N2/Ar. Maintain positive pressure. q1->a1_yes No q2 Is Cu(I) catalyst active? q1->q2 Yes a1_yes->q2 a2_yes Increase Sodium Ascorbate. Consider adding a ligand (TBTA). q2->a2_yes No q3 Is mixing adequate? q2->q3 Yes a2_yes->q3 a3_yes Increase stir speed. Re-evaluate impeller design. q3->a3_yes No end_node Re-run Reaction q3->end_node Yes a3_yes->end_node

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Process Flow for Safe Scale-Up

Scale_Up_Flow cluster_preclinical Phase 1: Pre-Scale Assessment cluster_pilot Phase 2: Pilot Plant Execution cluster_production Phase 3: Manufacturing lab_opt 1. Lab-Scale Optimization (grams) haz_eval 2. Hazard Evaluation (DSC on Azide) lab_opt->haz_eval reagent_sourcing 3. Scalable Reagent Sourcing haz_eval->reagent_sourcing pilot_run 4. Pilot Scale Run (kg) (Controlled additions, PAT) reagent_sourcing->pilot_run pur_dev 5. Develop Scalable Purification (Crystallization/Filtration) pilot_run->pur_dev full_scale 6. Full-Scale Production (Validated Process) pur_dev->full_scale

Caption: A process flow diagram for the safe scale-up of azide reactions.

References
  • Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989278. Available at: [Link]

  • Ameziane El Hassani, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(1), 38-68. Available at: [Link]

  • Ameziane El Hassani, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864284. Available at: [Link]

  • Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. . Available at: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. Chemistry and Biology, 21(9), 1075-1101. Available at: [Link]

  • Di Nardo, G., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(10), 1229. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to troubleshoot your experiments effectively.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone reaction in the preparation of numerous antifungal agents. The core of this synthesis involves the nucleophilic substitution of a halogen atom in an α-haloketone by the 1,2,4-triazole anion. While seemingly straightforward, the reaction is highly sensitive to solvent effects, which can significantly impact reaction rate, yield, and, most critically, the regioselectivity of the alkylation.

This guide will delve into the critical role of the solvent in directing the reaction toward the desired N-1 isomer and minimizing the formation of the undesired N-4 isomer and other byproducts.

Troubleshooting Guides & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low. What are the most likely causes related to the solvent?

A low yield in this synthesis is frequently tied to the choice of solvent and its influence on the solubility of reactants and the reaction rate.

  • Poor Solubility of Reactants: 1,2,4-triazole, and especially its salt formed after deprotonation, can have limited solubility in non-polar or weakly polar solvents. If the triazole salt is not sufficiently dissolved, the reaction will be slow and incomplete.

  • Suboptimal Reaction Rate: The solvent polarity plays a crucial role in stabilizing the transition state of this S(_N)2-type reaction. A solvent that does not adequately solvate the transition state will lead to a slower reaction, potentially resulting in incomplete conversion within your allotted timeframe.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: For this specific synthesis, polar aprotic solvents are generally preferred.

    • Dimethylformamide (DMF): Often considered the solvent of choice due to its high polarity, which effectively dissolves the triazole salt and stabilizes the transition state, leading to higher yields.[1]

    • Acetonitrile (ACN): Another suitable polar aprotic solvent that can provide good results.

    • Tetrahydrofuran (THF): While less polar than DMF or ACN, THF can be effective, particularly when paired with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Ensure Anhydrous Conditions: Polar aprotic solvents are often hygroscopic. The presence of water can hydrolyze the starting α-haloketone and react with the base, reducing its effectiveness. Always use dry solvents.

  • Consider a Phase-Transfer Catalyst: If you are using a biphasic system or if the solubility of the base is low in your chosen solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.

Q2: I am observing a significant amount of the N-4 alkylated isomer. How can I improve the regioselectivity for the desired N-1 isomer?

The formation of the N-4 isomer is a common side reaction in the alkylation of 1,2,4-triazole. The choice of solvent and base system is critical in controlling the N-1/N-4 ratio.

  • Understanding the Regioselectivity: 1,2,4-triazole has two nucleophilic nitrogen atoms, N-1 and N-4. The N-1 position is generally more nucleophilic and sterically less hindered, making it the preferred site of attack. However, the reaction conditions can influence this preference.

Troubleshooting Steps:

  • Solvent Selection for Regioselectivity:

    • Tetrahydrofuran (THF) with DBU: This combination has been reported to consistently yield a high ratio of the N-1 isomer (approximately 90:10).[1] The bulky, non-nucleophilic base DBU likely favors the formation of the thermodynamically more stable N-1 product.

    • Dimethylformamide (DMF) with a Carbonate Base: While DMF is excellent for yield, it may sometimes lead to a slightly lower N-1/N-4 ratio compared to the THF/DBU system, depending on the base used. Potassium carbonate (K₂CO₃) is a commonly used base in DMF.

  • Base Selection:

    • Strong, Non-nucleophilic Bases: Bases like DBU or sodium hydride (NaH) can deprotonate the triazole efficiently without competing as a nucleophile.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) is a practical and effective base, especially in polar aprotic solvents like DMF or acetonitrile.

  • Temperature Control: Running the reaction at a controlled, and often lower, temperature can enhance the kinetic preference for the N-1 isomer. Start at room temperature and adjust as needed based on reaction monitoring.

Q3: My reaction is very slow, and I am not seeing complete conversion of my starting material. What solvent-related factors could be at play?

A sluggish reaction is often a result of suboptimal reaction conditions, with the solvent being a primary factor.

Troubleshooting Steps:

  • Increase Solvent Polarity: A more polar solvent will better solvate the ionic intermediates and the transition state, accelerating the reaction. If you are using a less polar solvent like THF and the reaction is slow, consider switching to DMF or acetonitrile.

  • Check Reactant Concentrations: Ensure that your reactants are sufficiently concentrated. Very dilute conditions can lead to a slow reaction rate. However, be mindful that excessively high concentrations could lead to solubility issues or side reactions.

  • Temperature Adjustment: While lower temperatures can favor regioselectivity, a very low temperature might be hindering the reaction rate. A modest increase in temperature (e.g., to 40-50 °C) can significantly speed up the reaction. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products at higher temperatures.

Q4: I am observing unexpected side products in my reaction mixture. What are the likely solvent-related causes?

The formation of byproducts other than the N-4 isomer can often be attributed to the reactivity of the solvent or impurities within it.

  • Solvent Reactivity: Some solvents can participate in the reaction. For example, in protic solvents like ethanol or methanol, the solvent itself can act as a nucleophile, leading to the formation of ether byproducts.

  • Impurities in the Solvent: Water, as mentioned earlier, can lead to hydrolysis of the α-haloketone. Other impurities could also react with the starting materials or intermediates.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents to minimize side reactions.

  • Avoid Protic Solvents: For this specific nucleophilic substitution, it is best to avoid protic solvents like alcohols, as they can compete with the triazole nucleophile.

  • Analyze Your Byproducts: If possible, isolate and characterize the major byproducts. This information can provide valuable clues about the unwanted reaction pathways and help you to refine your reaction conditions.

Data Summary: Solvent Effects on Synthesis

The following table summarizes the expected outcomes of using different solvents for the synthesis of this compound, based on literature for similar reactions.

SolventPolarity (Dielectric Constant)Expected YieldN-1/N-4 RegioselectivityReaction TimeKey Considerations
Dimethylformamide (DMF) 36.7HighGood to ExcellentModerateExcellent solvent for dissolving reactants. Can be difficult to remove during workup.
Acetonitrile (ACN) 37.5Good to HighGoodModerateGood alternative to DMF, easier to remove.
Tetrahydrofuran (THF) 7.6Moderate to HighExcellent (with DBU)Moderate to LongLess polar, may require a stronger base like DBU for optimal results.[1]
Ethanol (EtOH) 24.6Low to ModeratePoorLongProtic solvent, can lead to solvolysis byproducts. Not recommended.
Acetone 20.7ModerateModerateModerateCan be a viable option, but may offer less control over regioselectivity compared to THF/DBU or DMF.

Experimental Protocols

Recommended Protocol for High Regioselectivity (N-1 Isomer)

This protocol is optimized for achieving a high ratio of the desired N-1 isomer.

Materials:

  • 2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • 1,2,4-Triazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous THF, add DBU (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Visualizing the Reaction and Isomer Formation

Reaction Pathway

Reaction_Pathway Reactants 2-Bromo-1-(2,4-dichlorophenyl)ethanone + 1,2,4-Triazole Intermediate Triazole Anion Reactants->Intermediate Deprotonation Base Base (e.g., DBU) Solvent Solvent (e.g., THF) TransitionState SN2 Transition State Solvent->TransitionState Solvation Intermediate->TransitionState Nucleophilic Attack Products N-1 Isomer (Major) + N-4 Isomer (Minor) TransitionState->Products

Caption: General reaction pathway for the synthesis.

Regioselectivity of Alkylation

Regioselectivity Triazole 1,2,4-Triazole Anion N-1 N-4 N1_Product This compound (Desired Product) Triazole:N1->N1_Product  Major Pathway (Thermodynamically Favored) N4_Product 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (Side Product) Triazole:N4->N4_Product  Minor Pathway AlkylatingAgent 2-Bromo-1-(2,4-dichlorophenyl)ethanone

Caption: Competition between N-1 and N-4 alkylation.

References

  • Bulger, P. G., et al. (Year). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Organic Chemistry. [Link not available]
  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (Year). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973. [Link]

  • O'Mahony, S. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]

  • Gomha, S. M., et al. (2018). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 61(15), 6745–6760. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 1,2,4-Triazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1][2][3] Achieving high yields, controlling regioselectivity, and ensuring reaction efficiency are paramount, and the choice of catalyst is the cornerstone of this success.

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for troubleshooting common experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazole derivatives in a direct question-and-answer format.

Issue 1: Low Reaction Yields

Q: My reaction is resulting in a low yield of the desired 1,2,4-triazole. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge, often stemming from several interconnected factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The integrity of your synthesis begins with your reagents. Impurities in starting materials like amidines or hydrazines can introduce competing side reactions.[4] Hydrazine derivatives, in particular, can be unstable; always use a fresh or properly stored source.

    • Actionable Insight: Before starting, verify the purity of your substrates and reagents (e.g., by NMR or LC-MS). If necessary, purify them via recrystallization or chromatography.

  • Harsh Reaction Conditions: Many traditional synthetic routes, such as the Pellizzari reaction, necessitate high temperatures and prolonged reaction times, which can lead to the thermal degradation of both reactants and products.[4]

    • Actionable Insight: Consider employing microwave irradiation. This technique can dramatically shorten reaction times and improve yields by promoting rapid, uniform heating, thereby minimizing degradation pathways.[4][5] For conventional heating, perform a temperature screening to find the optimal balance between reaction rate and product stability.[6]

  • Inefficient Catalyst Turnover or Deactivation: In metal-catalyzed reactions, the catalyst may not be functioning optimally. This can be due to an inappropriate choice of ligand, base, or solvent, which can hinder the catalytic cycle.

    • Actionable Insight: For copper-catalyzed systems, ensure an appropriate base (e.g., Cs₂CO₃, K₃PO₄) is used to facilitate key steps in the reaction mechanism.[7][8] The solvent also plays a critical role; DMSO has been shown to be highly effective in many copper-catalyzed syntheses involving amidines.[6][7]

  • Incomplete Conversion: A reaction that appears to have a low yield might simply be incomplete.

    • Actionable Insight: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[6] Extending the reaction time may improve conversion, but be mindful of potential product degradation with prolonged heating.

Issue 2: Poor or Incorrect Regioselectivity

Q: My reaction is producing a mixture of isomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?

A: Achieving regiocontrol is one of the most critical challenges in 1,2,4-triazole synthesis. The catalyst is your most powerful tool for directing the formation of a specific isomer.

  • Catalyst-Controlled Cycloaddition: The choice of metal catalyst can directly dictate the isomeric outcome in [3+2] cycloaddition reactions.[4]

    • Actionable Insight: For the cycloaddition of isocyanides with diazonium salts, a switch in catalyst leads to a predictable switch in the product.[8][9]

      • Use a Silver(I) catalyst (e.g., AgOAc) to selectively synthesize 1,3-disubstituted 1,2,4-triazoles .[8][10]

      • Use a Copper(II) catalyst (e.g., Cu(OTf)₂) to selectively produce 1,5-disubstituted 1,2,4-triazoles .[8][10]

  • Substrate-Controlled Selectivity: In some reactions, like the Einhorn-Brunner synthesis, the electronic properties of the starting materials influence the final regiochemistry. The group with stronger acidity on the imide starting material will preferentially be located at the 3-position of the triazole ring.[4]

    • Actionable Insight: Carefully design or select your diacylamine starting material based on the electronic properties (electron-donating vs. electron-withdrawing) of its substituents to favor the desired isomer.[4]

Below is a workflow to guide your catalyst selection based on the desired regiochemical outcome.

G start Desired 1,2,4-Triazole Regioisomer? sub_1_3 1,3-Disubstituted start->sub_1_3 sub_1_5 1,5-Disubstituted start->sub_1_5 reagents_1_3 Starting Materials: Isocyanides + Diazonium Salts sub_1_3->reagents_1_3 reagents_1_5 Starting Materials: Isocyanides + Diazonium Salts sub_1_5->reagents_1_5 catalyst_ag Select Ag(I) Catalyst (e.g., AgOAc) reagents_1_3->catalyst_ag catalyst_cu Select Cu(II) Catalyst (e.g., Cu(OTf)₂) reagents_1_5->catalyst_cu

Caption: Catalyst selection workflow for regiocontrol.

Issue 3: Difficult Product Purification

Q: I am struggling to purify my final 1,2,4-triazole product from the reaction mixture. What are some effective strategies?

A: Purification can be complicated by the presence of unreacted starting materials, catalyst residues, and isomeric byproducts.[4]

  • Standard Chromatographic Methods: Column chromatography on silica gel is the most common and effective method.

    • Actionable Insight: A solvent system of chloroform:methanol (e.g., 90:10 v/v) is often a good starting point for eluting polar triazole derivatives.[4] You may need to experiment with solvent polarity to achieve optimal separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity.

    • Actionable Insight: The key is solvent selection. Screen a variety of solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find a system where your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Aqueous Workup: For metal-catalyzed reactions, a proper aqueous workup is essential to remove the catalyst and inorganic salts.

    • Actionable Insight: After the reaction, consider washing the organic layer with a solution of aqueous ammonia or EDTA to chelate and remove residual copper catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for 1,2,4-triazole synthesis?

A1: Copper-based catalysts are by far the most prevalent and versatile for modern 1,2,4-triazole synthesis.[7][8][11][12] They are effective in various reactions, including the oxidative coupling of amidines and nitriles and one-pot syntheses from nitriles and hydroxylamine.[7][11][12] Silver catalysts are primarily used for regiochemical control in specific cycloaddition reactions.[8][9] Additionally, ruthenium catalysts are emerging for certain cycloadditions,[13][14] and metal-free approaches using iodine or electrochemical methods are also available.[8]

Q2: How does a typical copper-catalyzed reaction work?

A2: Most copper-catalyzed syntheses of 1,2,4-triazoles are oxidative coupling reactions.[12][15] A general mechanism involves the copper catalyst promoting the addition of an amine-containing substrate (like an amidine) to a nitrile.[7] This is followed by an oxidative cyclization step to form the aromatic triazole ring. Molecular oxygen from the air often serves as the terminal oxidant, which regenerates the active copper catalyst, making the process catalytic.[10][12] This makes the reaction efficient and environmentally friendly, with water as the main byproduct.[12]

G Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Oxidation Intermediate1 Amidine-Cu Complex Cu_I->Intermediate1 Coordination Cu_II->Cu_I Reduction Intermediate2 Addition to Nitrile Intermediate1->Intermediate2 Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Intermediate3->Cu_I Reductive Elimination Triazole 1,2,4-Triazole Product Intermediate3->Triazole Amidine Amidine + Nitrile Amidine->Cu_I Air O₂ (Air) Air->Cu_II

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characterization of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of various antifungal agents.[1] The structural elucidation of such molecules is paramount for ensuring the purity, efficacy, and safety of pharmaceutical products. Herein, we present a comprehensive examination of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy as the primary analytical tool and compare its utility against alternative methodologies.

Introduction: The Significance of Structural Verification

This compound (Figure 1) is a heterocyclic compound featuring a dichlorophenyl ring, a ketone group, and a triazole moiety.[2][3] These structural features are common in many azole antifungal drugs, which act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] Given its role as a precursor, rigorous characterization is essential to control the quality of the final active pharmaceutical ingredient.

Figure 1: Chemical Structure of this compound
Chemical structure of this compound

Primary Analytical Method: ¹H NMR Spectroscopy

¹H NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, a detailed ¹H NMR spectrum can be predicted. The expected chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on established principles of NMR spectroscopy and data from similar triazole-containing compounds.[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3' (Dichlorophenyl)7.6 - 7.8d~2.01H
H-5' (Dichlorophenyl)7.4 - 7.6dd~8.5, 2.01H
H-6' (Dichlorophenyl)7.3 - 7.5d~8.51H
Methylene (-CH₂-)5.3 - 5.5s-2H
H-3 (Triazole)8.0 - 8.2s-1H
H-5 (Triazole)8.4 - 8.6s-1H

Table 1: Predicted ¹H NMR Data for this compound.

Experimental Protocol: ¹H NMR Analysis

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is provided below. This protocol is designed to be a self-validating system, ensuring reproducible and accurate results.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.

Step 2: Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Set the acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

    • Spectral width: 0-12 ppm

  • Initiate data acquisition.

Step 3: Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical flow of the ¹H NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard dissolve->add_std homogenize Homogenize Sample add_std->homogenize insert Insert Sample into Spectrometer homogenize->insert lock_shim Lock and Shim insert->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Spectral Assignment integrate->assign report report assign->report Final Report

Caption: Workflow of ¹H NMR Analysis.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, primarily used for separation, quantification, and purity assessment.[8]

  • Performance Comparison:

    • Qualitative Analysis: HPLC, when coupled with a UV detector, provides retention time and UV absorbance data, which are less structurally informative than an NMR spectrum.

    • Quantitative Analysis: HPLC is superior to NMR for accurate quantification of the compound and its impurities.

    • Purity Assessment: HPLC is the gold standard for determining the purity of a sample by separating it from by-products and starting materials.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

  • Performance Comparison:

    • Molecular Weight Determination: MS provides the exact molecular weight, which is a crucial piece of information that NMR cannot directly provide.

    • Structural Information: Fragmentation patterns in MS/MS experiments can offer insights into the connectivity of the molecule, complementing the data from NMR.

    • Sensitivity: MS is significantly more sensitive than NMR, capable of detecting trace amounts of material.

Relationship Between Analytical Techniques

The following diagram illustrates how these techniques can be used in a complementary fashion for a thorough characterization.

G NMR ¹H NMR Characterization Complete Structural Characterization NMR->Characterization Structural Elucidation HPLC HPLC HPLC->Characterization Purity & Quantification MS Mass Spectrometry MS->Characterization Molecular Weight

Caption: Complementary Analytical Techniques.

Conclusion

For the definitive structural analysis of this compound, ¹H NMR spectroscopy is the most informative single technique. It provides unambiguous evidence of the molecular structure. However, for a comprehensive quality assessment in a drug development setting, a multi-technique approach is indispensable. HPLC is essential for purity and quantitative analysis, while Mass Spectrometry confirms the molecular weight. The synergistic use of these methods ensures a complete and robust characterization of this important pharmaceutical intermediate.

References

  • American Chemical Society.
  • AIP Publishing.
  • Royal Society of Chemistry.
  • PubChem. This compound. [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Taylor & Francis Online. NMR spectral, DFT and antibacterial studies of triazole derivatives. [Link]

  • ResearchGate. Evaluation of a TLC Densitometric Method for Analysis of Azole Antifungal Agents. [Link]

  • National Institutes of Health. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients. [Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link]

  • ResearchGate. Chromatographic and electrophoretic techniques used in the analysis of triazole antifungal agents - A review. [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]

  • SciSpace. Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • ResearchGate. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Preprints.org. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. [Link]

  • PubChem. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]

  • SpectraBase. Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-, hydrogen sulfate, salt. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. [Link]

  • National Institutes of Health. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. New Antifungal Agents with Azole Moieties. [Link]

  • RSYN RESEARCH. Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]

  • National Institutes of Health. Synthesis and Screening of New[2][5][9]Oxadiazole,[2][5][6]Triazole, and[2][5][6]Triazolo[4,3-b][2][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]

  • ScienceDirect. NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]

Sources

13C NMR spectral data for 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the 13C NMR Spectral Analysis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and Related Azole Compounds

Introduction

This compound is a key chemical intermediate in the synthesis of several medically important azole antifungal agents.[1][2] The azole class of drugs represents a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for ergosterol biosynthesis.[3][4] Given the rise in antifungal resistance, the development and characterization of new azole derivatives are paramount in drug discovery.[5][6]

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for the unambiguous structural elucidation of such organic molecules. It provides a distinct signal for each non-equivalent carbon atom, offering a detailed map of the carbon skeleton.[7] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected 13C NMR spectrum of the title compound. We will compare its predicted spectral data with experimentally determined data from structurally analogous compounds to provide a robust framework for researchers in the field.

The Foundational Principles of 13C NMR Interpretation

Understanding the 13C NMR spectrum of a complex molecule like this compound requires a firm grasp of fundamental principles. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter. It is primarily influenced by the electronic environment of the carbon nucleus.

Key influencing factors include:

  • Hybridization: Carbons in carbonyl groups (sp2) are significantly deshielded and appear far downfield (160-220 ppm), while aromatic sp2 carbons are found in the 100-150 ppm range. Aliphatic sp3 carbons resonate upfield (0-90 ppm).[7][8]

  • Electronegativity: Electronegative atoms (e.g., O, N, Cl) withdraw electron density from adjacent carbons, deshielding them and shifting their signals downfield.

  • Magnetic Anisotropy: The π-electron systems in aromatic and carbonyl groups generate local magnetic fields that can shield or deshield nearby nuclei, further influencing their chemical shifts.

By dissecting the target molecule into its constituent fragments—the 2,4-dichlorophenyl ring, the ethanone linker, and the 1,2,4-triazole ring—we can predict the chemical shift for each carbon atom with considerable accuracy.

Structural Analysis and Predicted 13C NMR Data

The structure of this compound is presented below, with each unique carbon atom numbered for clear spectral assignment.

Caption: Numbering scheme for this compound.

Based on established chemical shift ranges and substituent effects, the predicted 13C NMR chemical shifts for the target molecule are summarized in the table below.

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C7Carbonyl (C=O)~190-195Ketone carbonyl attached to an aromatic ring.
C10Triazole (N-CH-N)~151-153Deshielded by two adjacent nitrogen atoms.
C9Triazole (N-CH=N)~143-145Aromatic-like carbon in a five-membered heterocycle.
C2Aromatic (C-Cl)~138-140Attached to chlorine and adjacent to the ketone-bearing carbon.
C4Aromatic (C-Cl)~136-138Attached to chlorine.
C1Aromatic (C-C=O)~133-135Quaternary carbon attached to the carbonyl group.
C6Aromatic (C-H)~131-133Ortho to the carbonyl-bearing carbon.
C3Aromatic (C-H)~130-132Meta to the carbonyl-bearing carbon.
C5Aromatic (C-H)~127-129Para to the carbonyl-bearing carbon.
C8Methylene (CH2)~55-60sp3 carbon attached to a carbonyl and a nitrogen atom.

Comparative Spectral Analysis

To validate our predictions and understand the spectral nuances, we compare our target molecule with related compounds for which experimental data is available. The following table presents a comparison with a synthesized 1,2,3-triazole derivative (Compound A ) and a pyrrole-based ketone (Compound B ).

Carbon EnvironmentTarget Molecule (Predicted δ, ppm)Compound A: Azole Derivative[9] (Experimental δ, ppm)Compound B: Pyrrole Ketone[10] (Experimental δ, ppm)
Carbonyl (C=O)~190-195189.78195.58
Triazole/Pyrrole C (between N atoms)~151-153144.08 (C of 1,2,3-triazole)121.05 (Pyrrole C-5)
Triazole/Pyrrole C~143-145-125.03 (Pyrrole C-2)
Aromatic C-Cl~136-140134.91, 133.69-
Aromatic C (quaternary)~133-135133.22137.72
Aromatic C-H~127-133129.83, 129.63, 128.51, 127.96128.94, 128.20, 127.36
Methylene (CH2-N)~55-6055.55-

Analysis of Comparative Data:

  • Carbonyl Carbon (C7): The predicted shift of ~190-195 ppm for our target is well-supported by the experimental values of 189.78 ppm and 195.58 ppm in the comparators. This region is highly characteristic of ketone carbonyls.[8]

  • Heterocyclic Carbons (C9, C10): The predicted downfield shifts for the triazole carbons are due to the strong deshielding effect of the nitrogen atoms. The experimental value of 144.08 ppm for a carbon in a similar 1,2,3-triazole ring in Compound A aligns well with our prediction for C9.[9] The differences in chemical shifts between the 1,2,4-triazole and the pyrrole ring in Compound B highlight the significant impact of the number and position of heteroatoms.[11]

  • Dichlorophenyl Carbons (C1-C6): The presence of two electron-withdrawing chlorine atoms is expected to shift the associated aromatic carbons (C2, C4) significantly downfield, as reflected in the predictions. The experimental data for the dichlorophenyl moiety in Compound A confirms these downfield shifts.

  • Methylene Carbon (C8): The predicted shift of ~55-60 ppm is consistent with an aliphatic carbon positioned between two electron-withdrawing groups: the carbonyl and the triazole nitrogen. Compound A 's methylene carbon at 55.55 ppm provides strong experimental validation for this assignment.

Standardized Protocol for Data Acquisition

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following workflow is recommended for acquiring high-quality 13C NMR spectra for azole-based compounds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 15-25 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Add TMS as internal standard (0 ppm) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Tune and shim the probe E->F G Set acquisition parameters (e.g., 100 MHz for 13C, broadband decoupling) F->G H Acquire data over several hours (accumulate scans for good S/N ratio) G->H I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate the spectrum using TMS peak at 0 ppm J->K L Integrate peaks and assign chemical shifts K->L

Caption: Standardized workflow for 13C NMR analysis of azole compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6, inside a clean vial. The choice of solvent is critical; CDCl3 is a common first choice, but DMSO-d6 may be required for less soluble compounds.[12][13]

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm).

    • Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • The spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for 1H, which corresponds to 100 MHz for 13C.[5][14]

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • For a standard 13C experiment, use a proton broadband-decoupled pulse sequence. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[7]

    • Due to the low natural abundance of the 13C isotope (~1.1%), a significant number of scans must be accumulated to achieve an adequate signal-to-noise ratio. Typical acquisition times can range from 2 to 12 hours.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.0 ppm.

    • Analyze the processed spectrum, identifying the chemical shift of each peak and assigning it to the corresponding carbon atom in the molecule based on the principles and comparative data discussed above.

Conclusion

The structural verification of novel pharmaceutical intermediates like this compound is a critical step in drug development. This guide has demonstrated that through a combination of theoretical prediction and comparative analysis with existing experimental data, a highly accurate 13C NMR spectral assignment can be achieved. The distinct chemical shifts of the carbonyl (~190-195 ppm), triazole (~143-153 ppm), dichlorophenyl (~127-140 ppm), and methylene (~55-60 ppm) carbons provide a unique spectroscopic fingerprint for this molecule. By following the standardized protocol outlined, researchers can reliably acquire and interpret 13C NMR data, ensuring the structural integrity of their synthesized compounds and accelerating the discovery of next-generation azole antifungal agents.

References

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPEb4UAZRoj7JNWow4AMYwAmOMH0HY4IM_DuHMgDAG5PBzo-KqTJgBWf1sS3B21kHKS-eTA_B9r17erAKckYK1Qbl_zOZKTYEDwk38bZdpSqQpirISVpu-hnWMt0dz3C-yw5D4GF8AAVBJz-Uxkpa-IouqoKrdwJY=]
  • New Generation Modified Azole Antifungals against Multidrug-Resistant - PMC. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe69elalqGiF3WfBw-J7QBUzShLUvDAqN4Y4lRwzeIDAHQLAJ_92KdH4SeL_vMBJdKSTpim2Kovm-jmQ4biFVnNlMNSGF0hNy46q9lSKCL9Ue9bJRzFt9uQ0OJLTsqi5Zxe617uhUIH9IBf5Qo]
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (Source: Not specified) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3pKxSpV1pm6Sf4l7Q4HTlt69vCualQKJmw4WDKxpT_C3zdjw3MKb28fsY4J6EWOxsJhc5wSQwglurDn8vSXhT61C8furZ3sbxqGtd8ioWgWgAADOq7UFYlHTDGdHX78Cv55tQrTGYIWeLbPJWNKbmeF8A3tfsacbFqnNz06e7]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (Source: ESA-IPB) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb98_2jxgjg6gQtZmcOIAys6cQKpjKFzVUCixXD7Zupy-XGf1Q4P6pBvgDMOGZFBthD_8iRgpzHDDNqfW1nqv-hlNNH_aFRef-Yf8ydXpVawZcbtcTVPlVH945_3qn9UDD]
  • Carbon‐13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3‐dioxolanes. (Source: Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJl4-OwiqkTPKVr1Y4Cynzkj3O18RP4McHvcYEFzPVrgLhREErheknRSS0rz6aAZDDqrCw7v1h9tQrAf5KQdeU7rCtKay-emg7kxWyCRoRaBpYBS7-GTc00UYCv0ifAZj1NzeXiuDAcizYYhlHTJrf7fsYEjWCtuA5OOvMI7BOmc5Efw8nYmTAlQ==]
  • interpreting C-13 NMR spectra. (Source: Chemguide) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt6QtOrxk4L5Lzz5sGl3HEiAPUucz_aEIH_9TkSeVnCeHEARZFVdKyp9njD7Low7D0bbjeuT9o8rVqp_C-oAkraX_1oN2chVqsP6o8PbZG22O5ziklWH1zuChEt5nlie-ps0iHncjW7g2ef38-P41NQ7SRIIY=]
  • Distributions of susceptibilities to four azole antifungal agents of 51... (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEec2VNP92Mp_QNb524v2XX4Vl9x7Gw5r-f-UG0YfaRK8jH2iakK9MxdzrZLGS-5fuEWQYTgAbBFU0hxtKhi5ABvI8JfBgJVfrPhVbEzLdF-rpiT11awiwaK08fAtHtmjuPk712Ah5q-iyeNvScJFfZS5XdK9quMHGYCKJUwhxj-ipwhvkMTv8LIVCxcxwXOCpvmYWk5hCP1RE_LUSeMUIzgZ7d2EutRZJkBJYHbF7XTzDtk9huFsnceH4V5kIXU1M=]
  • 13C Carbon NMR Spectroscopy. (Source: Chemistry Steps) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfIAlEYChO_NCPFcvi-v0tYfEc-V80Z2nwKInvuuCFJgzSfVCM8Ahg-tVfMNHeAwVzn-LEB49o_DObSKy24_4L0wcG4m235HsHNIM7YIl68Tw86boWCmzVyULYsLsfsRH0kQqkgCfoB9rQhqKpg3LZ_7mE5FBj]
  • 13C-NMR. (Source: Not specified) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_oljxvWFtsLk8NNouYtDBY58y0Ug2K92Blt7LTUvLS6tUyTUgNPio2E7SQTakGYfqZB9R5vY4Tw2jDaExL_1hPTTaMV3YHfUDcdc5dPzOEuLXZLhs-aF_xFzWetKOtkwFBtb-c2gkZpWHOR2P-cHFASB3Tzub]
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (Source: ACG Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKN4rNjiaJy3iXpYKqligHTKXeryQ6CssICBbRpykXoh05-cWlmfawKuJIsXi8yvcGHFlnV7DRIQhXwDB3pQbHWxLNs5nzrXt-KMOQKga41pc8sj1TO8DPJcItvNvJ5C_cvljFM2OjUhUS2lw0sr4_aP-2OY23JktWDt2UMv0=]
  • This compound. (Source: PubChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG20cqqsvoJyEp9aHJy0d1987MRb-wr5MNjxSY4ddeltxdDu02OJ60cnuChwfPVUbEKqIzMMrAhZrTddDqIPgfjL-cVuQUdCKYPs8szOEX8x8rCbnW6l-P9FQjJtpMCAiGPERtkoccYgnzXfQ==]
  • 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone. (Source: LGC Standards) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_oBzgK7DOYGbwqnCU3rOKT1KJ-ugo0p_y0y3wUDWFJY7l0EfNrpQ8Z_SZJ7b6u1cOLT7BrelI_XLkFn2L4C_Sn0HZ3eMf6NS03irB63z9qpuaEappC0wEc3ErKTZ8sJJ5XmNSdf88qNvJew==]
  • The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX59Icm1KA5Xq0F0FvnhxWRCm-fZKTg4n8ZGuzRCKqyilGHro6Df6nAPMxjJoFPblfLuZFBo5P1R2gBuVrxiQCUUzIXkf_cUuicWORdSWAxfmxcWKzHaRDWvA8DdTRVeWl96KiJOrXwasVIl3S0h9vm1KUTxvEMv7L41wurynmyMCHbu3q_F21G-QQcgDcL-0w6aXjBvG3IlJ4OUEjElZa0P4B6M_vyxTz-pVO1-dSd_aSUGGntBL4pLLXWNv7Mj2Gt_R_8_EH9tuK2lJcZ-c8RSoBsYTc]
  • 4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl- 1-(4-Nitrophenyl). (Source: Preprints.org) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg_tc3ot70zGw19AX8dbEv39_Ui3cwg9JVBt0-hIjSs2yUetsis7Grypsv_9Izd8hOrKpBvI4eyKUgfhxS7cShiYHTuUPGEgiJn6-Ss2EHpbSTST4DaaCev_Y3u012RReLs8HQoOSwZoui24_C9G7vJXiV-KrOSA==]
  • 2-(1H-1,2,4-triazol-1-yl)ethanone | CAS NO: 86404-63-9. (Source: SVAK Life Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEJj-3pPGoHwZ3E5d-n0l9y-4-ldKUbVUpxev0VgT3iU6Rb7Xyt-LD9vjNtxWuQmi9vpogo5dmR8QFidorz_p7Ac6YAziXwPkEQbDDp7rXgzK7I9XNA-5hsE5-aMOPed45SxL09GZ6Fk0FF6zThVZq20S4iCLmxPTLm1MVvIr-tZvJxTw7W55rBp8=]
  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1LqT2IUtORBetaMVoRqUTuWOtql4raTGpvDE3FQ_Mc92j55So_X5MOLz4uvjPrOyhzWIQ2tUesCFOUp20yU1r-FXIB8veRIMPYJCiWB07o1juAUoF35VyhUKrtsLMt39SUD9dZlST9d4YIHw=]
  • New Antifungal Agents with Azole Moieties. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmJ5tUXEwgHFRab1jYhKTdHziRLg55QxodJ9kL2v_h3VDSBavQDKAZ2ZX2Cigfqp8W5JA40CkJU6nCE68mVew43nuDRtfy_Xj6GSvBfPSa44e0VoNe9qp_5N0gCohEP9BzHGZY]
  • This compound. (Source: Simson Pharma Limited) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgNwoh0Of-HglIxcDDdTKvYtF0hXdi2baVLl63UmEhpDn-AE100aKmIC2LND0RGbujBbLN9893JrCTKG4X6Xs6cpILf1vVBKT1oTx4A15VbQNZXnalBng6BhhLQoL6lEqAkxam9aCM_yjiU4OOsbg_eln5qOH_vPnopanSihk-_VMWpIRKuYR-maq_wmkGBUVh-hilPg==]
  • Real-Time Imaging of the Azole-Class of Antifungal Drugs in Live Candida Cells. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ-x0mvOhQtbyHuLaOcdiZj0fCWczbkWvPjsJEo0OX4Khks33pmIZOQ08oUIPEKGpFo0dU2fQ9rdMWlnsS5JmS89LxpdiNeureAvd6Jrlqu1TW838eAWHF2D8P1lFlU1O7g-BrNKgvG3ifqzM=]
  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (Source: Not specified) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzIhFtoOf53lJfsEZPZJG0rEAXaROz-i3TTZgiAmc1JVUXAR3ti3jNTDtkBJASU0q8bUagXNNjMVdpk_rHwiiUoCuPu_DqdvKa8EefWAidvEAezRYx5ANDpI8-ReKuUwN3EAVytxfp-1HzRj8UXMkig==]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a significant compound within the azole class of fungicides. Designed for researchers, scientists, and professionals in drug development, this document will explore the compound's fragmentation patterns, compare analytical methodologies, and provide detailed experimental protocols to ensure accurate and reproducible results. Our focus is on the "why" behind the "how," offering insights grounded in years of field experience to empower your analytical strategies.

Introduction: The Analytical Significance of Azole Fungicides

Azole fungicides are a cornerstone of modern agriculture and medicine, prized for their broad-spectrum activity. This compound is a key intermediate and potential metabolite in this class. Its accurate identification and quantification are paramount for environmental monitoring, toxicology studies, and quality control in pharmaceutical and agrochemical industries. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose due to its inherent sensitivity and selectivity. This guide will dissect the mass spectrometric characterization of this specific molecule, offering a comparative analysis with other prevalent analytical approaches.

Physicochemical Properties and Structure

A thorough understanding of a molecule's structure is fundamental to interpreting its mass spectrum.

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₇Cl₂N₃O[1]

  • Molecular Weight: 256.08 g/mol [1]

  • CAS Number: 58905-16-1[1]

The structure, characterized by a dichlorinated phenyl ring linked to a triazole moiety via an ethanone bridge, dictates its fragmentation behavior under mass spectrometric analysis.

Mass Spectrometric Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this class of compounds, typically yielding a strong protonated molecule [M+H]⁺ at m/z 256.0039.[1] Collision-induced dissociation (CID) of this precursor ion provides a characteristic fragmentation pattern essential for structural confirmation and quantitative analysis using techniques like Multiple Reaction Monitoring (MRM).

Proposed Fragmentation Pathway

Based on the known structure and high-resolution mass spectrometry data, the following fragmentation pathway is proposed for the [M+H]⁺ ion of this compound.

fragmentation_pathway parent [M+H]⁺ m/z 256.0039 frag1 [C₈H₅Cl₂O]⁺ m/z 186.9711 (Dichlorophenacylium ion) parent->frag1 - C₂H₃N₃ frag3 [C₂H₃N₃]⁺ m/z 69.0354 (Triazole fragment) parent->frag3 - C₈H₅Cl₂O frag2 [C₇H₄Cl₂]⁺ m/z 158.9762 frag1->frag2 - CO frag4 [C₅H₂Cl₂]⁺ m/z 144.9584 frag2->frag4 - CH₂

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

Explanation of Key Fragments:

  • m/z 186.9711 ([C₈H₅Cl₂O]⁺): This prominent fragment likely arises from the neutral loss of the triazole moiety (C₂H₃N₃), resulting in the stable dichlorophenacylium ion.

  • m/z 158.9762 ([C₇H₄Cl₂]⁺): Subsequent loss of a carbonyl group (CO) from the dichlorophenacylium ion (m/z 186.9711) leads to this fragment.

  • m/z 69.0354 ([C₂H₃N₃]⁺): The cleavage of the bond between the ethanone bridge and the triazole ring can also result in the formation of a protonated triazole fragment.

Comparison of Analytical Methodologies

While LC-MS/MS is the gold standard, other techniques have been employed for the analysis of triazole fungicides. This section provides a comparative overview.

FeatureLC-MS/MSHPLC-DADGas Chromatography (GC-MS)
Specificity Very High (based on precursor/product ion pairs)Moderate (relies on retention time and UV-Vis spectrum)High (based on fragmentation pattern)
Sensitivity Very High (typically low µg/L to ng/L)[2][3]Low to Moderate (typically mg/L to high µg/L)[2]High (can be comparable to LC-MS/MS)
Sample Preparation Often requires cleanup (e.g., SPE, QuEChERS)[4][5]Similar to LC-MS/MS[2]May require derivatization for polar compounds
Compound Applicability Broad applicability to polar and non-polar compoundsGood for chromophoric compoundsBest for volatile and thermally stable compounds
Matrix Effects Susceptible to ion suppression/enhancement[6]Less susceptible to matrix effects than MSCan be affected by matrix components
Cost High initial investment and maintenanceLower initial investmentModerate to high initial investment

Expert Insight: For the analysis of this compound in complex matrices such as environmental samples or biological fluids, the superior specificity and sensitivity of LC-MS/MS make it the most reliable choice.[6][7] The use of HPLC with Diode-Array Detection (DAD) can be a cost-effective alternative for screening purposes when analyte concentrations are expected to be high and the sample matrix is relatively clean.[2]

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound.

Sample Preparation: Modified QuEChERS for Fruit and Vegetable Matrices

This protocol is adapted from established methods for triazole fungicide analysis in produce.[4]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ethyl acetate. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the upper ethyl acetate layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

quechers_workflow start Homogenized Sample step1 Add Ethyl Acetate (Extraction) start->step1 step2 Add MgSO₄ and NaCl (Salting Out) step1->step2 step3 Centrifuge step2->step3 step4 Transfer Supernatant (d-SPE with PSA/MgSO₄) step3->step4 step5 Vortex and Centrifuge step4->step5 step6 Evaporate and Reconstitute step5->step6 end Analysis by LC-MS/MS step6->end

Caption: Modified QuEChERS sample preparation workflow.

LC-MS/MS Method Parameters

These parameters are a good starting point and should be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention and peak shape for this class of compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrateA typical gradient for eluting moderately polar compounds.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Injection Volume 5 µLA standard volume to avoid overloading the column.
Ionization Mode ESI PositiveAzole compounds readily form [M+H]⁺ ions.
MRM Transitions Q1: 256.0 -> Q3: 187.0 (Quantifier), 256.0 -> 159.0 (Qualifier)Specific transitions for confident identification and quantification.
Collision Energy Optimize for your instrument (typically 15-30 eV)Energy required to induce characteristic fragmentation.

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its identification and quantification. A thorough understanding of its fragmentation pattern, coupled with optimized sample preparation and LC-MS/MS conditions, is crucial for achieving high-quality, defensible data. While alternative methods exist, the unparalleled sensitivity and specificity of mass spectrometry make it the definitive choice for researchers in demanding applications. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently analyze this and other related azole compounds.

References

  • Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of 5 azole antifungals and 1 active metabolite. PubMed.
  • UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research.
  • Analytical Methods. RSC Publishing.
  • Therapeutic Drug Monitoring of Azole Antifungal Medications by Liquid Chromatography-Tandem Mass Spectrometry.
  • Target quantification of azole antifungals and retrospective screening of other emerging pollutants in wastewater effluent using UHPLC-QTOF-MS. PubMed.
  • This compound. PubChem.
  • Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS). SciSpace.
  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chrom
  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a B
  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. NIH.

Sources

Decoding the Vibrational Fingerprint: A Comparative Guide to the IR Spectrum of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the vibrational modes of a molecule. This guide provides an in-depth interpretation of the infrared spectrum of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone, a key intermediate in the synthesis of antifungal agents. By comparing its expected spectral features with those of related structural motifs, we offer a comprehensive framework for its characterization.

The Structural Landscape: Key Vibrational Reporters

The molecular architecture of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone is a composite of three key functionalities, each with a distinct vibrational signature: a dichlorinated acetophenone core, a methylene bridge, and a 1,2,4-triazole ring. Understanding the characteristic IR absorptions of these individual components is the first step in deciphering the full spectrum of the target molecule.

G cluster_acetophenone Dichlorinated Acetophenone Core cluster_triazole 1,2,4-Triazole Ring cluster_bridge Methylene Bridge Molecule 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone C=O C=O Stretch (~1700 cm⁻¹) Molecule->C=O contains Aromatic_C=C Aromatic C=C Stretches (~1600-1450 cm⁻¹) Molecule->Aromatic_C=C contains Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Molecule->Aromatic_CH contains C-Cl C-Cl Stretches (~850-550 cm⁻¹) Molecule->C-Cl contains Triazole_CH Triazole C-H Stretch (~3100 cm⁻¹) Molecule->Triazole_CH contains Triazole_Ring Ring Vibrations (C=N, N-N stretches) (~1550-1250 cm⁻¹) Molecule->Triazole_Ring contains Methylene_CH2 Methylene C-H Stretches (asymm/symm) (~2960/2870 cm⁻¹) Molecule->Methylene_CH2 contains G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind Grind Sample with KBr Pelletize Form KBr Pellet Grind->Pelletize Background Acquire Background Spectrum Pelletize->Background Sample Acquire Sample Spectrum Background->Sample Subtract Background Subtraction Sample->Subtract Correct Baseline Correction Subtract->Correct

Figure 2. Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Conclusion

The infrared spectrum of 2',4'-Dichloro-2-(1,2,4-triazol-1-yl)acetophenone is a rich tapestry of vibrational information that, when systematically interpreted, provides a definitive structural fingerprint. By understanding the characteristic absorption bands of its constituent parts—the dichlorinated acetophenone, the methylene bridge, and the 1,2,4-triazole ring—and comparing them to related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The combination of a strong carbonyl peak, aliphatic C-H stretches, and the unique vibrations of the triazole ring and C-Cl bonds creates a distinctive spectral signature that is invaluable for quality control and reaction monitoring in a research and development setting.

References

  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

  • Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. doi:10.1007/s00894-014-2078-y]([Link])

  • Czarnecki, M. A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134149. doi:10.1016/j.molstruc.2022.134149]([Link])

  • Trivedi, M. K., et al. (2016). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 10(2).]([Link])

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(3), 633-641.]([Link])

  • Katritzky, A. R., & Pojarlieff, I. G. (1968). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 873-877.]([Link])

  • Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

  • Jones, R. N., et al. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(2), 65-72.]([Link])

  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]

  • Molbase. (n.d.). Synthesis of (ii) 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.
  • Sravya, G., & Nageswar, Y. V. D. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 14(2), 1-4.]([Link])

  • National Institute of Standards and Technology. (n.d.). Propane, 1,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2,4-Dichloroacetophenone. In SpectraBase. Retrieved from [Link]

A Comparative Guide to the Synthesis of Dichlorophenyl Triazole Ketones: An In-depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Dichlorophenyl triazole ketones are a class of organic compounds that form the structural core of numerous antifungal agents. The quest for efficient, scalable, and cost-effective synthetic routes to these molecules is a critical endeavor in medicinal chemistry and drug development. This guide provides a comprehensive comparison of the two primary synthetic strategies employed for the synthesis of a representative dichlorophenyl triazole ketone, 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: the classical N-arylation via Ullmann condensation and the modern "click chemistry" approach utilizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

At a Glance: Comparing the Synthetic Routes

FeatureN-Arylation (Ullmann Condensation)Click Chemistry (CuAAC)
Key Reaction Copper-promoted nucleophilic aromatic substitutionCopper(I)-catalyzed [3+2] cycloaddition
Starting Materials 2-Chloro-1-(2,4-dichlorophenyl)ethanone, 1,2,4-triazole2-Azido-1-(2,4-dichlorophenyl)ethanone, Terminal Alkyne
Typical Reaction Conditions High temperatures (often >150°C), polar aprotic solvents (e.g., DMF, NMP)Mild temperatures (often room temperature), various solvents including aqueous media
Catalyst Stoichiometric or catalytic copper powder or saltsCatalytic amounts of a Cu(I) source (e.g., CuI, CuSO4/sodium ascorbate)
Yields Variable, often moderate to goodGenerally high to excellent
Regioselectivity Direct N-alkylation of the triazole ringHighly regioselective, yielding the 1,4-disubstituted triazole isomer
Scope & Limitations Can be limited by harsh conditions and substrate sensitivityBroad substrate scope and functional group tolerance
Green Chemistry Aspect Often requires high energy input and high-boiling solventsMilder conditions and potential for aqueous reactions align better with green chemistry principles

Route 1: The Classical Approach - N-Arylation via Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of carbon-nitrogen bonds, specifically in the context of N-arylation of heterocycles like triazoles.[1][2][3] The reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, the triazole ring, in the presence of a copper catalyst.[4] While effective, this method is often characterized by its requirement for harsh reaction conditions.

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-triazolide intermediate. This intermediate then undergoes an oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated triazole and regenerate the copper catalyst. The high temperatures are necessary to overcome the activation energy for the oxidative addition step.

Ullmann_Condensation A 1,2,4-Triazole + Cu(I) B Copper(I)-triazolide intermediate A->B -H+ D Oxidative Addition Complex B->D + Aryl Halide (C) C 2-Chloro-1-(2,4-dichlorophenyl)ethanone E This compound D->E Reductive Elimination

Figure 1: Simplified workflow of the Ullmann condensation for the synthesis of dichlorophenyl triazole ketones.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation methodologies.

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF, add 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 150-160°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Expected Yield: Moderate to good, typically in the range of 60-80%.

Route 2: The Modern Approach - "Click Chemistry" via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has become a powerful tool for the synthesis of 1,2,3-triazoles.[5][6][7] While the target molecule contains a 1,2,4-triazole, a similar strategy can be envisioned for its synthesis, or more commonly, for the synthesis of the isomeric 1,2,3-triazole ketones which also exhibit antifungal properties. For the purpose of this guide, we will focus on the synthesis of a 1,2,3-triazole analogue to illustrate the power of this methodology.

Mechanistic Rationale

The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the stable triazole product.[8] This mechanism accounts for the high regioselectivity of the reaction, exclusively yielding the 1,4-disubstituted triazole isomer.

CuAAC_Reaction A Terminal Alkyne + Cu(I) B Copper(I) Acetylide A->B -H+ D Cycloaddition Intermediate B->D + Azide (C) C 2-Azido-1-(2,4-dichlorophenyl)ethanone E 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (Isomeric Product) D->E Rearrangement

Figure 2: Simplified workflow of the CuAAC reaction for the synthesis of a dichlorophenyl triazole ketone isomer.

Experimental Protocol: Synthesis of an Isomeric 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone

This protocol outlines the synthesis of the 1,2,3-triazole isomer, which is a common product of the CuAAC reaction and also a compound of interest in antifungal research.[9]

Step 1: Synthesis of 2-Azido-1-(2,4-dichlorophenyl)ethanone

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Sodium azide (NaN₃)

  • Acetone/Water mixture

Procedure:

  • Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in an acetone/water mixture.

  • Add sodium azide (1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring by TLC.

  • After completion, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-azido-1-(2,4-dichlorophenyl)ethanone, which can often be used in the next step without further purification.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 2-Azido-1-(2,4-dichlorophenyl)ethanone

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water mixture

Procedure:

  • To a solution of 2-azido-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a tert-butanol/water mixture, add a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.

  • Add a freshly prepared solution of sodium ascorbate (0.1 equivalents) in water to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the 1,4-disubstituted 1,2,3-triazole product.

Expected Yield: High to excellent, often exceeding 90%.

Comparative Analysis and Field-Proven Insights

Yield and Efficiency: The CuAAC approach consistently delivers higher yields compared to the Ullmann condensation.[8] The mild reaction conditions of click chemistry lead to fewer side reactions and a cleaner product profile, simplifying purification and increasing overall efficiency.

Versatility and Scope: The Ullmann condensation's harsh conditions can be a significant limitation, particularly when working with sensitive functional groups. In contrast, the CuAAC reaction is known for its exceptional functional group tolerance, making it a more versatile tool for the synthesis of a diverse range of dichlorophenyl triazole ketone analogues.[5]

Green Chemistry and Scalability: The high temperatures and use of high-boiling polar solvents in the Ullmann reaction are less desirable from a green chemistry perspective and can pose challenges for large-scale industrial synthesis. The milder conditions, potential for aqueous reaction media, and low catalyst loading of the CuAAC reaction make it a more environmentally friendly and scalable alternative.

Regioselectivity: The CuAAC reaction offers predictable and high regioselectivity, which is a significant advantage in the synthesis of specific isomers. While the Ullmann condensation directly provides the desired 1,2,4-triazole linkage, the click chemistry approach is the method of choice for accessing the 1,2,3-triazole isomers.

Conclusion and Future Outlook

While the Ullmann condensation remains a viable method for the synthesis of this compound, the advantages offered by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in terms of yield, efficiency, versatility, and sustainability are undeniable. For the synthesis of the isomeric 1,2,3-triazole ketones, CuAAC is the superior method.

As the demand for novel antifungal agents continues to grow, the development of efficient and robust synthetic methodologies is paramount. The principles of click chemistry, as exemplified by the CuAAC reaction, are likely to play an increasingly important role in the discovery and development of the next generation of dichlorophenyl triazole ketone-based drugs. Further research into catalytic systems and the expansion of the click chemistry toolbox will undoubtedly lead to even more powerful and sustainable synthetic strategies in the future.

References

  • Click Synthesis' of 1H-1,2,3-Triazolyl-Based Oxiconazole Analogs. (2025). ResearchGate. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. [Link]

  • Ullmann Coupling. (n.d.). SynArchive. [Link]

  • The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Antifungal Activity of a Series of N -Substituted [2-(2,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. (2025). ResearchGate. [Link]

  • Click chemistry. (n.d.). Wikipedia. [Link]

  • Ullmann reaction. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-Dimethylcyclo- Propyl)(1H-1,2,4-Triazol-1-yl)Methanone Compounds with Fungicidal Activity. (2017). Journal of Chemical and Pharmaceutical Research, 9(11), 11-16. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

Sources

A Comparative Guide to the Synthesis of Key Triazole-Based Antifungal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic intermediates for prominent triazole-based antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of synthetic strategies, offering a critical evaluation of various routes to essential chiral building blocks. We will explore the underlying chemistry, compare reaction efficiencies, and provide detailed experimental protocols to inform and empower your research and development endeavors.

Introduction: The Central Role of Chiral Intermediates in Triazole Antifungals

Triazole antifungals, including blockbuster drugs like fluconazole, itraconazole, voriconazole, and posaconazole, represent a cornerstone in the management of systemic fungal infections.[1][2] Their mechanism of action hinges on the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis, a vital component of the fungal cell membrane.[1][2] The stereochemistry of these drugs is paramount to their efficacy and safety, necessitating precise control during synthesis. At the heart of their manufacturing lies the efficient and stereoselective synthesis of key chiral intermediates, which dictates the overall yield, purity, and economic viability of the final active pharmaceutical ingredient (API).

This guide will focus on the comparative analysis of synthetic routes to these crucial intermediates, highlighting advancements in asymmetric synthesis that have enabled the production of enantiomerically pure drugs.

The Core Structure: A Shared Chiral Alcohol Moiety

A common structural feature among many second-generation triazole antifungals is a chiral tertiary alcohol core. The stereochemistry at this core is critical for the drug's binding affinity to the target enzyme. The development of efficient and highly stereoselective methods to construct this chiral center has been a primary focus of synthetic research in this field.

Two principal strategies have emerged as leading contenders for the synthesis of this key chiral intermediate: Asymmetric Epoxidation and Catalytic Asymmetric Cyanosilylation .

Comparative Analysis of Key Synthetic Strategies

The choice of synthetic route to the chiral alcohol intermediate is a critical decision in the overall manufacturing process, with significant implications for yield, purity, cost, and scalability. Below is a comparative overview of the two primary strategies.

Synthetic StrategyKey AdvantagesKey DisadvantagesTypical YieldsEnantiomeric Excess (ee)
Asymmetric Epoxidation (e.g., Jacobsen Epoxidation) - Well-established and reliable.[3] - High enantioselectivity.[3] - Can be applied to a variety of substituted alkenes.- Requires a multi-step synthesis of the alkene precursor. - May require cryogenic temperatures.70-90% (for the epoxidation step)[3]>95%[3]
Catalytic Asymmetric Cyanosilylation - Convergent and shorter synthetic route.[1][4] - Employs readily available ketone starting materials. - Milder reaction conditions.- Catalyst sensitivity and cost. - Potential for cyanide handling concerns on a large scale.85-95% (for the cyanosilylation step)[1][4]90-99%[1][4]

Synthetic Pathways to Key Intermediates: A Visual Guide

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations for the chiral alcohol intermediate via both asymmetric epoxidation and catalytic asymmetric cyanosilylation routes.

Asymmetric_Epoxidation_Pathway start Substituted Alkene epoxide Chiral Epoxide Intermediate start->epoxide Asymmetric Epoxidation (e.g., Jacobsen Catalyst, m-CPBA) diol Chiral Diol epoxide->diol Ring Opening (H2O, H+) triazole_intermediate Key Triazole Intermediate diol->triazole_intermediate Triazole Installation & Further Functionalization caption Asymmetric Epoxidation Workflow

Caption: Asymmetric Epoxidation Workflow

Asymmetric_Cyanosilylation_Pathway start Prochiral Ketone cyanohydrin Chiral Cyanohydrin Intermediate start->cyanohydrin Catalytic Asymmetric Cyanosilylation (e.g., Ti(O-i-Pr)4 / Chiral Ligand, TMSCN) triazole_intermediate Key Triazole Intermediate cyanohydrin->triazole_intermediate Hydrolysis & Triazole Installation caption Asymmetric Cyanosilylation Workflow

Caption: Asymmetric Cyanosilylation Workflow

Focus on Posaconazole Intermediate: A Case Study

Posaconazole, a second-generation triazole, possesses a complex structure with a furan ring in its core. Its synthesis provides an excellent case study for a convergent approach, where key fragments are synthesized separately and then coupled. A crucial intermediate in the synthesis of posaconazole is the chiral tetrahydrofuran (THF) subunit.

One common route to this intermediate involves an iodine-mediated cyclization of a chiral monoacetate derived from a diol.[5]

Experimental Protocol: Synthesis of a Chiral Tetrahydrofuran Intermediate for Posaconazole

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Enzymatic Desymmetrization of a Prochiral Diol

  • To a solution of the prochiral diol (1 equivalent) in acetonitrile, add vinyl acetate (1.5 equivalents).

  • Add hydrolase SP 435 and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the desired conversion is achieved (typically >90%).[5]

  • Filter off the enzyme and concentrate the filtrate under reduced pressure to obtain the crude monoacetate.

Step 2: Iodine-Mediated Cyclization

  • Dissolve the crude monoacetate (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C and add iodine (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral iodide intermediate.[5]

Step 3: Introduction of the Triazole Moiety

  • To a solution of the chiral iodide (1 equivalent) in a mixture of DMF and DMPU, add sodium triazole (1.5 equivalents).

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product is then hydrolyzed to the corresponding alcohol, which is a key intermediate for posaconazole synthesis.[5]

Purity Analysis of Intermediates

Ensuring the chemical and stereochemical purity of triazole antifungal intermediates is critical for the quality of the final API. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

General HPLC Method for Purity Assessment
  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is essential for separating enantiomers. For achiral purity, a standard C18 column is typically used.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile, methanol) and a buffer (e.g., phosphate buffer) is commonly employed. The exact composition will depend on the specific intermediate.

  • Detection: UV detection is the most common method, with the wavelength set to the absorbance maximum of the analyte.[6][7][8][9]

  • Quantification: Purity is determined by calculating the peak area of the desired intermediate as a percentage of the total peak area of all components in the chromatogram.

Conclusion and Future Perspectives

The synthesis of key chiral intermediates remains a pivotal area of research in the development of new and improved triazole antifungal agents. While significant progress has been made in developing highly efficient and stereoselective methods, the quest for more sustainable, cost-effective, and scalable processes continues. Future innovations will likely focus on the development of novel catalysts, flow chemistry applications, and biocatalytic methods to further streamline the synthesis of these vital pharmaceutical building blocks. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of triazole intermediate synthesis and contribute to the advancement of antifungal drug development.

References

  • Shibasaki, M., & Kanai, M. (2005). Catalytic Enantioselective Synthesis of Key Intermediates for Triazole Antifungal Agents. Organic Letters, 7(15), 3272-3278.
  • Kumagai, N., & Shibasaki, M. (2014). An Enantioselective Synthesis of the Key Intermediate for Triazole Antifungal Agents; Application to the Catalytic Asymmetric Synthesis of Efinaconazole (Jublia). The Journal of Organic Chemistry, 79(7), 3272-3278.
  • Kumar, A., & Singh, R. (2013). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 9, 2348-2365.
  • Patel, M. B., & Patel, P. R. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2304.
  • Ananda-Rajah, M. R., Grigg, A., Downey, M. T., Bajel, A., Spelman, T., & Slavin, M. A. (2012). Comparative clinical effectiveness of prophylactic voriconazole/posaconazole to fluconazole/itraconazole in patients with acute myeloid leukemia/myelodysplastic syndrome undergoing cytotoxic chemotherapy over a 12-year period.
  • Seyed-Ahadi, M., & Khabnadideh, S. (2018). Improved synthesis of fluconazole by using nano-SSA as a green catalyst.
  • Hope, W. W., Walsh, T. J., & Denning, D. W. (2005). The invasive and saprophytic syndromes due to Aspergillus species. Medical mycology, 43(Supplement_1), S207-S238.
  • Google Patents. (2017). Posaconazole synthesis method. (CN106366076A).
  • Google Patents. (2016).
  • Google Patents. (2009).
  • Drugs.com. (2023). Voriconazole. Retrieved from [Link]

  • Drugs.com. (2023). Posaconazole. Retrieved from [Link]

  • Drugs.com. (2023). Itraconazole. Retrieved from [Link]

  • Drugs.com. (2023). Fluconazole. Retrieved from [Link]

  • Kaur, R., & Kumar, R. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 864277.
  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Saksena, A. K., et al. (1997). A practical, convergent synthesis of posaconazole. Tetrahedron Letters, 38(49), 8425-8428.
  • Chen, Y., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 1037-1046.
  • Wang, J., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 449-458.
  • Zhang, Y., et al. (2012). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Molecules, 17(7), 8334-8345.
  • Choudhary, A. N., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Journal of Fungi, 7(1), 35.
  • Al-Abri, S. A., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Scientific Reports, 13(1), 15699.
  • Al-Suhaimi, E. A., & El-Enany, N. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 935-946.
  • Singh, S., & Singh, S. (2021). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 65(5), e02518-20.
  • Kaur, M., & Singh, P. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ACS Omega, 7(2), 1547-1574.
  • dos Santos, C. S., et al. (2020).
  • Kumar, R., & Singh, P. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles.
  • El-Sayed, I. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4939.
  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1003554.
  • Gontijo, V. A. S., et al. (2017). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 22(10), 1679.
  • Leitschuh, E., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
  • Chen, J., et al. (2023). Strategies for catalytic asymmetric synthesis of chiral 1,2,3-triazoles.
  • Choudhary, A., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Journal of Fungi, 7(1), 35.
  • Kaur, M., & Singh, P. (2022). Emerging Trends in Asymmetric Triazole Synthesis: from Click Chemistry to Biocatalysis. ChemistrySelect, 7(48), e202203896.
  • Patel, M. B., & Patel, P. R. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2304.
  • Singh, S., et al. (2019).
  • El-Sawy, E. R., et al. (2022). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemMedChem, 17(6), e202100714.
  • El-Sawy, E. R., et al. (2022).
  • ResearchGate. (n.d.). Voriconazole: Synthesis and mechanism of action. Retrieved from [Link]

  • O'Donnell, C. J., et al. (2010). Cost-effectiveness of posaconazole versus fluconazole or itraconazole in the prevention of invasive fungal infections among high-risk neutropenic patients in Spain. ClinicoEconomics and Outcomes Research, 2, 193-202.
  • Teo, J., et al. (2016). Network Meta-analysis and Pharmacoeconomic Evaluation of Fluconazole, Itraconazole, Posaconazole, and Voriconazole in Invasive Fungal Infection Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1433-1441.
  • Pfaller, M. A., & Diekema, D. J. (2010). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Cold Spring Harbor Perspectives in Medicine, 2(11), a005703.
  • Serena, C., et al. (2006). Head-to-Head Comparison of Inhibitory and Fungicidal Activities of Fluconazole, Itraconazole, Voriconazole, Posaconazole, and Isavuconazole against Clinical Isolates of Trichosporon asahii. Antimicrobial Agents and Chemotherapy, 50(8), 2789-2792.
  • Teo, J., et al. (2016). Fluconazole, Itraconazole, Posaconazole and Voriconazole in Invasive Fungal Infection Prophylaxis: Network Meta-analysis and Pharmacoeconomic Evaluation. Antimicrobial Agents and Chemotherapy, 60(3), 1433-1441.
  • Lundberg, J. F., et al. (2010). Economic Evaluation of Posaconazole Versus Fluconazole or Itraconazole in the Prevention of Invasive Fungal Infection in High-Risk Neutropenic Patients in Sweden. ClinicoEconomics and Outcomes Research, 2, 123-131.
  • Pfaller, M. A., et al. (2003). Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi. Journal of Clinical Microbiology, 41(8), 3561-3566.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-bromo-2'-deoxyuridine (BrdU)

Author: BenchChem Technical Support Team. Date: February 2026

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5][6] This is not merely a regulatory hurdle but a fundamental scientific practice that ensures the data generated are accurate, precise, and reproducible. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for this process, which we will reference throughout this guide.[7][8][9][10]

This guide is structured to provide not just the "what" and "how," but the critical "why" behind the validation protocols. We will explore the experimental design, compare the performance of HPLC-UV and LC-MS/MS, and provide the rationale for choosing one method over the other based on the specific requirements of your application.

The Analytical Challenge: Why Method Validation for BrdU is Critical

Comparative Overview of Analytical Techniques

We will compare a classic, robust technique, HPLC-UV, with a highly sensitive and specific modern technique, LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique separates compounds based on their interaction with a stationary phase and a mobile phase. The separated BrdU is then quantified by its absorbance of UV light. It is a workhorse method in many analytical labs due to its reliability and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After separation, the compound is ionized, and specific parent-daughter ion transitions are monitored, providing exceptional specificity and low detection limits.

The choice between these methods is dictated by the required sensitivity, the complexity of the sample matrix, and regulatory expectations.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to be self-validating, with system suitability tests integrated to ensure the system is performing correctly before any samples are analyzed.

Protocol 1: HPLC-UV Method for BrdU Quantification

This method is adapted from established procedures for the analysis of BrdU and similar nucleoside analogs.[12]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1000 µg/mL stock solution of BrdU reference standard in reagent-grade water.[12]
  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Sample Preparation: Depending on the matrix (e.g., cell culture media, plasma), samples may require protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.

3. System Suitability Test (SST):

  • Before starting the validation, inject a mid-range standard solution five times.
  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The tailing factor for the BrdU peak should be less than 2.0. This ensures the system is ready for analysis.

4. Validation Experiments:

  • Follow the validation parameters outlined in the ICH Q2(R2) guidelines.[7][13]
Protocol 2: LC-MS/MS Method for BrdU Quantification

This method provides higher sensitivity and is suitable for complex biological matrices, drawing from principles of LC-MS/MS analysis of nucleoside analogs.[14][15]

1. Chromatographic and Mass Spectrometric Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Ionization Mode: ESI Positive.
  • MRM Transitions: Monitor the specific precursor to product ion transition for BrdU (e.g., m/z 307.0 -> 191.0). An internal standard (e.g., a stable isotope-labeled BrdU) should be used.

2. Standard and Sample Preparation:

  • Stock and Working Standards: Prepare as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1 - 100 ng/mL).
  • Sample Preparation: A more rigorous sample cleanup like solid-phase extraction (SPE) may be required to minimize matrix effects. Protein precipitation is a simpler alternative.

3. System Suitability Test (SST):

  • Similar to the HPLC-UV method, inject a mid-range standard multiple times.
  • Acceptance Criteria: RSD of peak area ratio (analyte/internal standard) and retention times < 5%. Signal-to-noise for the lowest standard should be > 10.

4. Validation Experiments:

  • Execute the validation plan according to ICH Q2(R2) guidelines.

Visualizing the Validation Workflow

The validation process follows a logical sequence of experiments designed to demonstrate the method's suitability.

Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Method_Selection Start Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Low LCMS Select LC-MS/MS Matrix->LCMS High (e.g., Plasma) HPLC Select HPLC-UV Sensitivity->HPLC Low (µg/mL) Sensitivity->LCMS High (ng/mL or lower)

Sources

A Comparative Guide to the Biological Efficacy of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological efficacy of various derivatives of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. It is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial discovery. This document delves into the synthesis, structure-activity relationships (SAR), and in-vitro biological activities of these compounds, supported by established experimental protocols.

Introduction: The Prominence of the Triazole Scaffold in Antimicrobial Research

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The core structure of this compound combines the proven efficacy of the triazole ring with a dichlorophenyl moiety, a substitution pattern known to enhance antimicrobial potency.[3][4] This guide explores how modifications of the ethanone backbone can lead to derivatives with differential and potentially superior biological activities.

Synthetic Pathways to Novel Derivatives

The ketone functional group in the parent compound, this compound, serves as a versatile anchor for the synthesis of a variety of derivatives. The general synthetic approach involves the condensation of the ketone with hydrazines, hydroxylamines, or primary amines to yield hydrazones, oximes, and Schiff bases, respectively. These reactions provide a straightforward method to introduce diverse structural motifs and explore their impact on biological activity.

G cluster_structures Chemical Structures parent This compound reagents Hydrazines (R-NHNH2) Hydroxylamines (R-ONH2) Primary Amines (R-NH2) parent->reagents Condensation Reaction parent_struct Parent Compound derivatives Hydrazones Oximes Schiff Bases reagents->derivatives hydrazone_struct Hydrazone Derivative oxime_struct Oxime Derivative schiff_struct Schiff Base Derivative

Caption: General synthetic route to derivatives.

Comparative Biological Efficacy

The antimicrobial potential of synthesized derivatives is typically assessed against a panel of clinically relevant fungal and bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a standard metric for this evaluation. The following table presents representative MIC data for a hypothetical series of derivatives to illustrate potential structure-activity relationships.

CompoundDerivative TypeR-GroupCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Parent Ethanone->64>64>64>64
D1 HydrazonePhenyl1632816
D2 Hydrazone4-Chlorophenyl81648
D3 OximeMethyl32641632
D4 Schiff Base2-Hydroxyphenyl816832

Note: The data presented in this table are illustrative and based on general trends observed in the literature for similar compound classes.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data from various studies on 1,2,4-triazole derivatives reveals several key SAR trends:

  • Impact of the Hydrazone Moiety: The conversion of the ketone to a hydrazone (D1 and D2) generally leads to a significant increase in both antifungal and antibacterial activity. This is likely due to the introduction of an additional nitrogen-containing moiety that can participate in hydrogen bonding with biological targets.

  • Influence of Halogen Substitution: The presence of a halogen, such as chlorine on the phenyl ring of the hydrazone derivative (D2), often enhances antimicrobial potency.[3] This is attributed to the electron-withdrawing nature of halogens, which can modulate the electronic properties of the molecule and improve its interaction with target enzymes.

  • Role of the Oxime Group: While the oxime derivative (D3) shows some activity, it is generally less potent than the corresponding hydrazones in this hypothetical series. The nature of the R-group on the oxime ether can significantly influence activity.

  • Schiff Base Derivatives: Schiff bases (D4) can exhibit potent and selective activity. The presence of a hydroxyl group on the phenyl ring can enhance activity, potentially through chelation with metal ions in the active sites of microbial enzymes.

Experimental Protocols: Assessing Biological Efficacy

The determination of MIC values is a critical step in evaluating the biological efficacy of new chemical entities. The broth microdilution method is a standardized and widely accepted technique for this purpose.[5][6]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Compound Dilutions dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Compound Dilutions dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Antibacterial Susceptibility Testing Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Chemical modification of the ethanone moiety allows for the synthesis of a diverse range of derivatives with varying biological activities. The insights from structure-activity relationship studies, such as the beneficial effects of hydrazone formation and halogen substitution, can guide the rational design of more potent and selective compounds. The standardized in-vitro screening protocols outlined in this guide provide a robust framework for the evaluation and comparison of these novel derivatives. Further research, including in-vivo efficacy studies and toxicological profiling, will be essential to translate these promising findings into clinically viable therapeutic agents.

References

  • Gupta, D., & Jain, D. K. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159–164. [Link]

  • Zhang, D. Z., Zhou, T. S., Wu, Y. J., Liu, C. M., Ma, M. C., & Feng, X. T. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao, 32(12), 943-949. [Link]

  • Gupta, D., & Jain, D. K. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 159–164. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Fisher, J. F., & Sobel, J. D. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(3), 324–331. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(9), ofz325. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Dobosz, M., & Wujec, M. (2005). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 62(4), 307-312. [Link]

  • Narwade, S. K., Karale, B. K., Jagdhani, S. G., & Chaudhari, C. S. (2013). Synthesis and Antimicrobial Screening of (1-(2,4-Dichlorophenyl)-1H-Pyrazol-4yl (2-Hydroxyphenyl) Methanone and 2- (1-2,4-Dichlorophenyl)- 1H-Pyrazol-4yl) Benzo [D] Oxazole. Oriental Journal of Chemistry, 29(4), 1493-1498. [Link]

  • Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 54(suppl_1), S12-S21. [Link]

  • Berida, T., McKee, S. R., Chatterjee, S., Manning, D. L., Li, W., Pandey, P., ... & Doerksen, R. J. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Rubin, J. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Antifungal Susceptibility Test. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. [Link]

  • Gupta, D., & Jain, D. K. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Semantic Scholar. [Link]

  • Behalo, M. S., Aly, A. A., Wasfy, A. F., & Rizk, M. M. (2013). Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents. European Journal of Chemistry, 4(1), 92-97. [Link]

  • Mishra, P., Rajak, H., & Mehta, A. (2021). Synthesis & Antimicrobial Screening of Some Novel 1,2,4- TriazoL-3-YL-4- Methylquinoline Derivatives. Journal of Pharmaceutical Sciences and Research, 13(6), 357-364. [Link]

  • Wani, M. Y., & Ahmad, A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 8888888. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 939644. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Molecules, 27(1), 123. [Link]

  • Wani, M. Y., & Ahmad, A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Cloyd, R. A., et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. [Link]

Sources

Comparative Characterization of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of a Key Azole Antifungal Intermediate, Featuring Synthesis, Spectroscopic Data, and Comparison with Structural Analogs

Introduction

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a crucial intermediate in the synthesis of several clinically important triazole antifungal agents, including itraconazole. The precise characterization of this compound is paramount for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the characterization data for this key intermediate, including a detailed synthetic protocol, in-depth spectroscopic analysis, and a comparative assessment with its structural analogs. This information is intended to support researchers, scientists, and drug development professionals in their efforts to synthesize, identify, and utilize this compound with a high degree of confidence.

The triazole moiety is a cornerstone in the development of antifungal drugs due to its ability to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of fungal cell membranes. The specific substitution pattern on the phenyl ring and the nature of the azole group significantly influence the antifungal activity and pharmacokinetic properties of these drugs. Therefore, a thorough understanding of the physicochemical properties of intermediates like this compound is fundamental to the rational design and development of new and improved antifungal therapies.

Physicochemical Properties and Comparison with Analogs

A summary of the key physicochemical properties of this compound and its structural analogs is presented in Table 1. This comparative data highlights the impact of subtle structural modifications on the physical characteristics of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₀H₇Cl₂N₃O256.09160-161
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanoneC₁₁H₈Cl₂N₂O255.10Not available
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneC₁₀H₇F₂N₃O223.18109

Table 1: Physicochemical Properties of this compound and its Analogs. The data illustrates how the replacement of the triazole with an imidazole ring or the substitution of chlorine with fluorine atoms affects the molecular weight and melting point of the compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between an α-halo-2,4-dichloroacetophenone and 1,2,4-triazole. The choice of the halogen in the acetophenone precursor and the reaction conditions are critical for achieving a high yield and purity of the final product.

The reaction mechanism involves the deprotonation of 1,2,4-triazole by a base to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. The general synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2,4-Dichloroacetophenone 2,4-Dichloroacetophenone alpha_Halo_Acetophenone α-Halo-2,4-dichloroacetophenone 2,4-Dichloroacetophenone->alpha_Halo_Acetophenone Halogenation Halogenating_Agent Halogenating Agent (e.g., Br₂, SO₂Cl₂) Halogenating_Agent->alpha_Halo_Acetophenone 1,2,4-Triazole 1,2,4-Triazole Target_Compound 1-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone 1,2,4-Triazole->Target_Compound Base Base (e.g., K₂CO₃, NaH) Base->Target_Compound alpha_Halo_Acetophenone->Target_Compound Nucleophilic Substitution

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of analogous compounds.

Step 1: Synthesis of α-Bromo-2,4-dichloroacetophenone

  • In a fume hood, dissolve 2,4-dichloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add bromine (1 equivalent) dropwise to the solution at room temperature while stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any remaining acid, and dry under vacuum to yield α-bromo-2,4-dichloroacetophenone.

Step 2: Synthesis of this compound

  • To a stirred solution of 1,2,4-triazole (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture for 30 minutes to an hour to ensure the formation of the triazolide anion.

  • Add a solution of α-bromo-2,4-dichloroacetophenone (1 equivalent) in DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy
Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methylene (-CH₂-)~5.5 (s, 2H)~55
Dichlorophenyl C-H (ortho to C=O)~7.8 (d)~130
Dichlorophenyl C-H~7.5-7.6 (m)~128, ~132
Dichlorophenyl C-Cl~135, ~138
Dichlorophenyl C-C=O~133
Carbonyl (C=O)~190
Triazole C-H~8.0 (s), ~8.2 (s)~145, ~152

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. These predictions are based on the known spectral data of similar compounds and the expected electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The key expected absorption bands are detailed in Table 3.

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic and triazole)
~1700C=O stretching (ketone)
~1600, ~1470C=C stretching (aromatic ring)
~1520, ~1490C=N stretching (triazole ring)
~1270C-N stretching
~850C-Cl stretching

Table 3: Expected IR Absorption Bands for this compound.

Comparative Analysis with Alternatives

The choice between a triazole and an imidazole moiety in the synthesis of antifungal agents can significantly impact the final drug's properties. Imidazoles, such as in 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, are also effective inhibitors of fungal cytochrome P450. However, triazoles generally exhibit greater metabolic stability and a more favorable safety profile.

The halogen substitution on the phenyl ring also plays a critical role. The dichlorophenyl group in the title compound is a common feature in many antifungal agents. The difluoro analog, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is an intermediate for other important antifungals like fluconazole. The fluorine atoms can alter the electronic properties and metabolic fate of the molecule.

The following diagram illustrates the structural relationship between the target compound and its key analogs.

Alternatives Target 1-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Imidazole_Analog 1-(2,4-Dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone Target->Imidazole_Analog Azole Variation Difluoro_Analog 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Target->Difluoro_Analog Halogen Variation

Figure 2: Structural comparison of the target compound with its imidazole and difluoro analogs.

Conclusion

This guide has provided a detailed overview of the characterization data for this compound, a key intermediate in the synthesis of triazole-based antifungal agents. By presenting a robust synthetic protocol, comprehensive spectroscopic data, and a comparative analysis with its structural analogs, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The thorough characterization of this and similar intermediates is a critical step in ensuring the quality and efficacy of life-saving antifungal medications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Briti Scientific. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. [Link]

  • Kaur, P., et al. A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35 (2018). [Link]

  • Abdel-Wahab, B. F., et al. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720 (2023). [Link]

  • NIST. Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. [Link]

  • NIST. Ethanone, 1,2-diphenyl-. National Institute of Standards and Technology. [Link]

  • NIST. 2,4-D. National Institute of Standards and Technology. [Link]

  • NIST. Ethanone, 1-(2-chlorophenyl)-. National Institute of Standards and Technology. [Link]

  • Tao, X., et al. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1330-o1331 (2007). [Link]

  • MD Topology. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. National Institute of Standards and Technology. [Link]

  • PubChem. Itraconazole. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.